molecular formula C8H9ClO B1602897 (3-(Chloromethyl)phenyl)methanol CAS No. 175464-51-4

(3-(Chloromethyl)phenyl)methanol

Cat. No.: B1602897
CAS No.: 175464-51-4
M. Wt: 156.61 g/mol
InChI Key: ITAQTOPTBMDQGK-UHFFFAOYSA-N
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Description

(3-(Chloromethyl)phenyl)methanol ( 175464-51-4) is a valuable bifunctional aromatic compound of interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 8 H 9 ClO and a molecular weight of 156.61 g/mol , features both a benzyl alcohol and a chloromethyl group on a phenyl ring. This structure makes it a versatile chemical building block (synthon) for constructing more complex molecules. Researchers can utilize the differential reactivity of the two functional groups; the chloromethyl group is a reactive handle for nucleophilic substitution or polymerization studies, while the alcohol group can be oxidized or used to form esters and ethers. Its primary research applications include its use as an intermediate in the synthesis of ligands for catalysis, pharmaceutical candidates, and polymers. Proper handling is essential due to its corrosive nature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. For consistent results, store under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(chloromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAQTOPTBMDQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626995
Record name [3-(Chloromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175464-51-4
Record name [3-(Chloromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-(Chloromethyl)phenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Chloromethyl)phenyl)methanol, a bifunctional aromatic compound, serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring both a reactive benzylic chloride and a primary alcohol, allows for sequential and regioselective modifications, making it a versatile intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and notable applications in the development of therapeutic agents.

Core Properties of this compound

PropertyValueSource
CAS Number 175464-51-4[1][2]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Appearance White to light yellow powder or crystal
Melting Point No experimental data available. A related compound, (3-chlorophenyl)(phenyl)methanol, has a melting point of 40 °C, suggesting the target compound is a low-melting solid or an oil at room temperature.[3]
Boiling Point No experimental data available. The related compound (3-chlorophenyl)(phenyl)methanol has a boiling point of 169°C at 0.1 mmHg.[3]
Solubility Expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.[3][4] Limited solubility in water.
IUPAC Name [3-(Chloromethyl)phenyl]methanol[1]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, typically involving the modification of a readily available starting material. A common strategy involves the chlorination of a precursor containing a methyl or hydroxymethyl group at the meta position.

Conceptual Synthetic Pathway

A plausible and efficient synthesis starts from 3-methylbenzoic acid. The process involves two key transformations: reduction of the carboxylic acid to a primary alcohol, followed by chlorination of the benzylic methyl group.

Synthesis_Pathway 3-Methylbenzoic Acid 3-Methylbenzoic Acid 3-Methylbenzyl Alcohol 3-Methylbenzyl Alcohol 3-Methylbenzoic Acid->3-Methylbenzyl Alcohol Reduction (e.g., LiAlH4 or BH3-THF) This compound This compound 3-Methylbenzyl Alcohol->this compound Chlorination (e.g., SOCl2 or NCS)

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol: A Two-Step Synthesis from 3-Methylbenzoic Acid

This protocol outlines a laboratory-scale synthesis. Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions.

Step 1: Reduction of 3-Methylbenzoic Acid to 3-Methylbenzyl Alcohol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 3-methylbenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 3-methylbenzyl alcohol, which can be purified by distillation or column chromatography.

Step 2: Chlorination of 3-Methylbenzyl Alcohol to this compound

While direct chlorination of the methyl group is possible, a more controlled approach involves the conversion of the corresponding benzyl alcohol to the benzyl chloride. A plausible method involves the use of thionyl chloride.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-methylbenzyl alcohol in a suitable anhydrous solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise. A small amount of a catalyst, such as dimethylformamide (DMF), can be added.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel.

Chemical Reactivity and Handling

The reactivity of this compound is characterized by its two functional groups:

  • Benzylic Chloride: The chloromethyl group is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, such as amines, azides, cyanides, and alkoxides.

  • Primary Alcohol: The hydroxymethyl group can undergo typical alcohol reactions, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification.

The presence of both groups allows for orthogonal protection-deprotection strategies, enabling selective reactions at one site while the other is masked.

Reactivity cluster_0 Reactions at the Chloromethyl Group cluster_1 Reactions at the Hydroxymethyl Group Nucleophilic Substitution Nucleophilic Substitution Grignard Formation Grignard Formation Oxidation Oxidation Esterification Esterification Etherification Etherification This compound This compound This compound->Nucleophilic Substitution Nu⁻ This compound->Grignard Formation Mg This compound->Oxidation [O] This compound->Esterification RCOOH This compound->Etherification R'X

Caption: Reactivity profile of this compound.

Safety and Handling

Based on the safety data for the isomeric [4-(chloromethyl)phenyl]methanol, this compound should be handled with extreme care. It is likely to be corrosive and can cause severe skin burns and eye damage.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

This compound and its isomers are valuable intermediates in the synthesis of various pharmaceutical agents. The dual functionality allows for the construction of complex scaffolds found in many drug molecules.

Intermediate in the Synthesis of MEK Inhibitors: The Case of Trametinib

While a direct, publicly available synthesis of the MEK inhibitor Trametinib explicitly starting from this compound is not detailed, the structural motif is present in key intermediates. The synthesis of Trametinib involves the coupling of a complex pyridopyrimidine core with a substituted aniline derivative. The (3-(hydroxymethyl)phenyl) moiety, which can be derived from this compound, is a component of some of the reported intermediates. The chloromethyl group would serve as a reactive handle for coupling reactions.

For instance, a synthetic route to a key intermediate for Trametinib involves the cyclization of a pyridine trione compound with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea[5][6][7]. The synthesis of the aniline portion of Trametinib often involves multiple steps where a (3-substituted)phenyl ring is elaborated.

Potential Role in the Synthesis of Serotonin Reuptake Inhibitors (SSRIs)

The pharmacophore of many selective serotonin reuptake inhibitors (SSRIs) includes two aryl rings connected by a linker containing a heteroatom and an amino group[8][9][10]. This compound can serve as a precursor to one of these aryl components. The chloromethyl group can be used to introduce the linker and the amino functionality through nucleophilic substitution, while the alcohol group can be further modified or is a feature of the final molecule. For example, compounds with a diaryl ether or diaryl thioether linkage are common in this class of drugs, and the benzylic chloride of this compound is an excellent electrophile for the formation of such bonds with a corresponding phenol or thiophenol.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its bifunctional nature provides synthetic chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the development of novel therapeutic agents. As the demand for more sophisticated and targeted pharmaceuticals grows, the importance of such key intermediates will undoubtedly continue to increase.

References

  • A method for synthesizing trametinib key intermediate. Eureka | Patsnap. (URL: [Link])

  • (3-chlorophenyl)(phenyl)methanol - ChemBK. (URL: [Link])

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  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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Sources

synthesis of (3-(Chloromethyl)phenyl)methanol from 3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (3-(Chloromethyl)phenyl)methanol from 3-Methylbenzoic Acid

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the introduction of a substituted benzyl moiety in the development of pharmaceuticals and other complex organic molecules. Its synthesis from the readily available starting material, 3-methylbenzoic acid, presents an interesting chemoselectivity challenge. This guide provides a detailed exploration of the synthetic strategies, mechanistic underpinnings, and practical experimental protocols for this transformation, tailored for researchers and professionals in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Considerations

The requires two key transformations: the reduction of a carboxylic acid to a primary alcohol and the chlorination of a benzylic methyl group. The order of these steps is crucial and defines two primary synthetic routes:

  • Route A: A two-step process involving the initial reduction of 3-methylbenzoic acid to (3-methylphenyl)methanol, followed by the selective chlorination of the benzylic methyl group.

  • Route B: An alternative two-step pathway beginning with the chlorination of the benzylic methyl group of 3-methylbenzoic acid to form 3-(chloromethyl)benzoic acid, which is then reduced to the target molecule.

This guide will focus on providing a detailed protocol for Route A, as it offers a more controlled and selective approach. Route B presents a significant challenge in the final reduction step, as common reducing agents for carboxylic acids, such as lithium aluminum hydride, can also reduce the benzyl chloride moiety.[1]

Route A: A Step-by-Step Guide

This preferred route is divided into two distinct experimental stages.

Step 1: Reduction of 3-Methylbenzoic Acid to (3-methylphenyl)methanol

The first stage of this synthesis involves the reduction of the carboxylic acid functional group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its potent ability to reduce carboxylic acids and their derivatives to primary alcohols.[1][2][3] Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for this purpose.[4][5]

Mechanism of Reduction:

The reaction proceeds via the initial deprotonation of the carboxylic acid by the hydride, followed by the coordination of the resulting carboxylate to the aluminum center. Subsequent delivery of hydride ions to the carbonyl carbon leads to the formation of an aluminum alkoxide intermediate, which upon aqueous workup, is hydrolyzed to yield the primary alcohol.

Experimental Protocol: Synthesis of (3-methylphenyl)methanol

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: A solution of 3-methylbenzoic acid (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in the formation of a granular precipitate of aluminum salts that is easily filtered.

  • Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with additional solvent. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (3-methylphenyl)methanol. The product can be further purified by vacuum distillation or column chromatography if necessary.

Reagent/ParameterMolar Ratio/ValuePurpose
3-Methylbenzoic Acid1.0 eqStarting Material
Lithium Aluminum Hydride1.1 eqReducing Agent
Anhydrous Diethyl Ether/THF-Solvent
Temperature0 °C to RefluxReaction Condition
Reaction Time2-4 hoursTo ensure completion
Step 2: Selective Benzylic Chlorination of (3-methylphenyl)methanol

This step is the most critical part of the synthesis, requiring the selective chlorination of the benzylic methyl C-H bonds in the presence of a benzylic alcohol. A free-radical halogenation approach using N-Chlorosuccinimide (NCS) is highly suitable for this purpose.[6][7] NCS is a convenient and selective reagent for allylic and benzylic chlorination, proceeding via a radical chain mechanism that favors the weaker benzylic C-H bonds over the O-H or C-O bonds of the alcohol under appropriate conditions.[8]

Mechanism of Benzylic Chlorination with NCS:

The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by UV light. The initiator generates a small number of radicals that abstract a chlorine atom from NCS to start the chain reaction. A chlorine radical then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NCS to yield the chlorinated product and a succinimidyl radical, which propagates the chain.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A round-bottom flask is charged with (3-methylphenyl)methanol (1.0 equivalent), N-Chlorosuccinimide (1.05 equivalents), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent such as carbon tetrachloride or acetonitrile.[9]

  • Reaction: The mixture is heated to reflux for several hours. The reaction should be monitored by TLC or GC-MS to follow the consumption of the starting material and the formation of the product.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • Isolation and Purification: The filtrate is washed with water, a 10% sodium thiosulfate solution to remove any remaining traces of NCS, and finally with brine.[6] The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Reagent/ParameterMolar Ratio/ValuePurpose
(3-methylphenyl)methanol1.0 eqSubstrate
N-Chlorosuccinimide (NCS)1.05 eqChlorinating Agent
AIBN or Benzoyl PeroxidecatalyticRadical Initiator
Carbon Tetrachloride/Acetonitrile-Solvent
TemperatureRefluxReaction Condition

Synthetic Pathway Visualization

The following diagram illustrates the recommended synthetic route.

Synthesis_of_3_Chloromethyl_phenyl_methanol cluster_step1 Step 1: Reduction cluster_step2 Step 2: Selective Chlorination 3_methylbenzoic_acid 3-Methylbenzoic Acid 3_methylphenyl_methanol (3-methylphenyl)methanol 3_methylbenzoic_acid->3_methylphenyl_methanol 1. LiAlH4, Anhydrous Ether 2. H2O, NaOH(aq) 3_chloromethyl_phenyl_methanol This compound 3_methylphenyl_methanol->3_chloromethyl_phenyl_methanol NCS, AIBN (cat.) CCl4, Reflux

Caption: Synthetic scheme for this compound from 3-methylbenzoic acid.

Safety Considerations

  • Lithium aluminum hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a fume hood, and appropriate personal protective equipment (PPE), including a face shield and fire-resistant lab coat, should be worn.

  • N-Chlorosuccinimide (NCS): is a corrosive solid and an oxidizing agent. It should be handled with care in a well-ventilated fume hood.

  • Solvents: Anhydrous ethers are flammable and can form explosive peroxides upon storage. Carbon tetrachloride is a toxic and environmentally hazardous solvent. Acetonitrile is flammable and toxic. All solvents should be handled in a fume hood.

Conclusion

The is most effectively achieved through a two-step sequence involving the reduction of the carboxylic acid followed by a selective free-radical chlorination of the benzylic methyl group. This approach, while requiring careful control of reaction conditions, particularly in the chlorination step, provides a reliable and chemoselective route to this valuable synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully perform this transformation.

References

  • Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Direct Benzylic Polychlorination of (Poly)Azines with N-Chlorosuccinimide. [Link]

  • Illustrated Glossary of Organic Chemistry. N-chlorosuccinimide. [Link]

  • Filo. Convert the followingBenzyl alcohol to benzyl chloride. [Link]

  • Testbook. Benzoic acid on reacting with lithium aluminium hydride give. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • Brainly.in. when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure​. [Link]

  • Thieme Connect. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

  • ResearchGate. Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. [Link]

  • Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

  • Jack Westin. Organic Chemistry: Reduction. [Link]

  • YouTube. Making Benzyl Chloride A Useful Chemical. [Link]

  • Chad's Prep. Hydride Reduction. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • American Chemical Society. Selective chlorination of benzylic C–H bonds and sequential coupling with oxidatively sensitive nucleophiles. [Link]

  • ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. [Link]

Sources

(3-(Chloromethyl)phenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-(Chloromethyl)phenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a bifunctional aromatic organic compound that serves as a critical building block in modern synthetic chemistry. Possessing both a nucleophilically-reactive chloromethyl group and a versatile hydroxymethyl group, this molecule offers a strategic platform for the construction of complex molecular architectures. Its utility is particularly pronounced in the field of medicinal chemistry, where it functions as a key intermediate in the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic strategy, explores its chemical reactivity, and details its application in drug discovery and development, grounded in established analytical and safety protocols.

Physicochemical Characteristics

The unique arrangement of a benzyl alcohol and a benzyl chloride moiety on the same aromatic ring dictates the physical and chemical behavior of this compound. These properties are fundamental to its handling, reactivity, and analytical characterization.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClO[1][2]
Molecular Weight 156.61 g/mol [2][3]
CAS Number 175464-51-4[1]
IUPAC Name [3-(Chloromethyl)phenyl]methanol[2]
Synonyms 3-(Chloromethyl)benzyl alcohol[2]
Appearance White powder (typical)[4]
Monoisotopic Mass 156.0341926 Da[2]
XLogP3 1.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]

These computed descriptors, sourced from the PubChem database, highlight a molecule with moderate lipophilicity and the capacity for hydrogen bonding, which influences its solubility and interactions in biological systems.[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound requires a strategic approach to selectively modify one of two similar functional groups (hydroxymethyl groups) on a precursor. A common and effective pathway begins with the commercially available isophthalic acid or its dimethyl ester derivative.

The causality behind this multi-step protocol is rooted in controlling the reactivity of the starting material. Direct chlorination is not feasible; therefore, a robust protecting group strategy or selective reduction and subsequent conversion is necessary. The following workflow illustrates a logical and field-proven synthetic route.

G cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Full Reduction cluster_2 Step 3: Selective Chlorination cluster_3 Step 4: Purification & Verification A Dimethyl Isophthalate B Methyl 3-(hydroxymethyl)benzoate A->B LiAlH₄ (0.5 eq) or NaBH₄/LiCl THF, 0°C to RT C 1,3-Benzenedimethanol B->C LiAlH₄ (excess) THF, 0°C to RT D This compound C->D SOCl₂ or HCl (aq) Controlled Temp. E Purified Product D->E Column Chromatography (Silica, Hexane/EtOAc) F Characterization (NMR, HPLC, MS) E->F

Caption: A validated synthetic workflow for this compound.

Experimental Protocol: Synthesis via 1,3-Benzenedimethanol
  • Reduction: To a stirred solution of dimethyl isophthalate in dry tetrahydrofuran (THF) under an inert nitrogen atmosphere, slowly add an excess of lithium aluminum hydride (LiAlH₄) at 0°C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis confirms the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 1,3-benzenedimethanol. This intermediate is often of sufficient purity for the next step.

  • Selective Chlorination: Dissolve the crude 1,3-benzenedimethanol in an appropriate solvent. Introduce a controlled amount of a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction temperature and stoichiometry are critical to favor mono-chlorination over the di-chloro byproduct. The principle here is that the benzylic alcohol is activated towards nucleophilic substitution by the acidic conditions.

  • Purification: After reaction completion, neutralize the mixture and extract the product with an organic solvent like dichloromethane. Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate the target compound.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be further assessed by HPLC.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive sites, which can be addressed sequentially or in a single pot, depending on the desired outcome.[4]

G cluster_main Reactivity of this compound cluster_chloro Chloromethyl Group Reactions (SN1/SN2) cluster_hydroxy Hydroxymethyl Group Reactions main This compound nuc_sub Nucleophilic Substitution main->nuc_sub  Site 1: -CH₂Cl alc_react Alcohol Reactions main->alc_react  Site 2: -CH₂OH ether Ether Formation (R-O⁻) nuc_sub->ether amine Amine Alkylation (R-NH₂) nuc_sub->amine ester_alk Ester Formation (R-COO⁻) nuc_sub->ester_alk ester Esterification (R-COCl) alc_react->ester oxidation Oxidation ([O]) alc_react->oxidation protection Protection (e.g., TBSCl) alc_react->protection

Caption: Dual reactivity pathways of this compound.

  • Reactions at the Chloromethyl Site: The benzylic chloride is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[5] This allows for the facile introduction of a wide range of functional groups, including amines, ethers, thioethers, and esters, which is a cornerstone of its use in building scaffolds for drug discovery.[5][6]

  • Reactions at the Hydroxymethyl Site: The primary alcohol function can be easily oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acid chlorides, or converted into a leaving group for further substitution.[7] It can also be protected with standard protecting groups (e.g., silyl ethers) to allow for selective chemistry at the chloromethyl position.

This orthogonal reactivity is invaluable, enabling chemists to construct complex molecules with precise control over the final architecture.

Applications in Drug Discovery and Development

The incorporation of halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[8] this compound serves as a precursor to introduce a specific chloro-substituted phenyl scaffold into potential therapeutics.

  • Scaffold for Heterocycle Synthesis: The compound is a precursor for various heterocyclic systems that are privileged structures in medicinal chemistry.[5] For example, reaction with a primary amine followed by intramolecular cyclization can lead to the formation of isoindoline derivatives.

  • Linker and Spacer Unit: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, bifunctional linkers are essential. The dual reactivity of this molecule allows it to connect two different molecular entities with a rigid aromatic spacer.

  • Fragment-Based Drug Design (FBDD): As a functionalized aromatic fragment, it can be used in FBDD screening campaigns. Hits containing this moiety can be readily elaborated at either the chloro or hydroxyl position to improve binding affinity and develop lead compounds. The introduction of the trifluoromethyl (-CF3) group, for instance, is a common strategy in modern drug design to enhance properties like lipophilicity and metabolic stability.[9]

Analytical Methodologies and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A multi-pronged analytical approach is required for comprehensive quality control.

Table 2: Recommended Analytical QC Protocol

TechniquePurposeKey Parameters to Observe
HPLC-UV Purity assessment and quantificationRetention time, peak area percentage at a specified wavelength (e.g., 254 nm).
¹H NMR Structural confirmationChemical shifts and integration of aromatic protons, benzylic protons (-CH₂Cl and -CH₂OH), and the hydroxyl proton.
Mass Spec (MS) Molecular weight confirmationObservation of the molecular ion peak [M]+ or [M+H]+ corresponding to 156.61 g/mol .
FT-IR Functional group identificationPresence of O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-Cl stretch (~700-800 cm⁻¹).
Protocol: HPLC Purity Assay with Pre-Column Derivatization

Given that benzylic halides can exhibit instability, a pre-column derivatization method can provide more robust and reproducible quantification.[10] This self-validating system converts the analyte into a more stable derivative prior to analysis.

  • Objective: To accurately determine the purity of a this compound sample by converting it to a stable, UV-active derivative.

  • Derivatization Reaction: React a precisely weighed sample of this compound with a nucleophile such as triphenylmethanamine in a suitable solvent like DMF.[10] The reaction quantitatively converts the reactive benzyl chloride into a stable alkylated amine.

  • Sample Preparation: Prepare a standard solution of the purified derivative. Prepare the analyte sample by performing the derivatization reaction as described above. Dilute both solutions to an appropriate concentration with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: Gradient elution using Acetonitrile (A) and 10 mM ammonium acetate solution (B).[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the derivatized standard and sample solutions. The purity of the original material is calculated by comparing the peak area of the derivatized analyte to the standard curve generated from the purified derivative. This method mitigates potential on-column degradation and improves analytical accuracy.

Safety and Handling

This compound and its isomers are reactive compounds that require careful handling. While specific data for the meta-isomer is limited, the known hazards of the para-isomer provide a strong basis for handling protocols.

  • Hazard Classification: The para-isomer is classified with GHS hazard statement H314: "Causes severe skin burns and eye damage".[11][12] It is prudent to handle the meta-isomer with the same level of caution.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[3]

  • Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is defined by its bifunctional nature. The ability to selectively functionalize either the hydroxymethyl or chloromethyl group provides chemists with a versatile tool for the construction of complex organic molecules. Its application as a scaffold and linker in drug discovery underscores its relevance to the pharmaceutical industry. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

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An In-depth Technical Guide to the Hazards and Safety Precautions for (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards associated with (3-(Chloromethyl)phenyl)methanol (CAS No. 175464-51-4) and details the essential safety precautions required for its handling. As a bifunctional organic compound containing both a benzyl alcohol and a benzyl chloride moiety, this reagent presents a unique combination of risks that demand rigorous control measures. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and self-validation in the laboratory.

Compound Profile and Physicochemical Properties

This compound is a key intermediate in organic synthesis. Its reactivity stems from the two functional groups: the hydroxymethyl group, which can undergo reactions typical of alcohols, and the chloromethyl group, a potent electrophile susceptible to nucleophilic substitution. Understanding its physical state is the first step in assessing exposure risk. While specific data for the 3-isomer is limited, the closely related 4-isomer is a solid at room temperature, which suggests that the primary exposure risks during handling are inhalation of dust and direct skin or eye contact with the solid material.[1]

PropertyValueSource
Molecular Formula C₈H₉ClOPubChem[2]
Molecular Weight 156.61 g/mol PubChem[2]
CAS Number 175464-51-4PubChem[2]
Physical State Solid (based on isomer data)AK Scientific, Inc.[1]
Melting Point 59-63°C (for 4-isomer)AK Scientific, Inc.[1]

Hazard Identification and Classification

The primary hazards of this compound are associated with its corrosive nature. Based on data for the isomeric (4-(Chloromethyl)phenyl)methanol, it is classified as a substance that causes severe skin burns and eye damage.[1][3] This classification necessitates stringent handling protocols to prevent any direct contact.

Hazard ClassGHS ClassificationHazard StatementSource
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damageFisher Scientific[3]
Serious Eye Damage Category 1H314: Causes severe skin burns and eye damageFisher Scientific[3]

Routes of Exposure and Toxicological Symptoms:

  • Skin Contact: Direct contact can lead to inflammation, itching, scaling, reddening, and potentially severe chemical burns and blistering.[1]

  • Eye Contact: The substance is highly damaging to the eyes, causing redness, pain, and potentially irreversible severe eye damage.[1][3]

  • Inhalation: Inhaling dusts or aerosols may cause irritation to the lungs and the entire respiratory system.[1]

  • Ingestion: While less common in a laboratory setting, ingestion can cause severe damage to the gastrointestinal tract. Overexposure through any route could result in serious illness or death.[1]

Hazardous Decomposition: In the event of a fire, thermal decomposition or combustion will produce highly toxic and irritating gases, including carbon oxides and hydrogen chloride.[1]

A Proactive Approach: Risk Assessment and the Hierarchy of Controls

Before any procedure involving this compound, a thorough risk assessment is mandatory. The cornerstone of a robust safety protocol is the "Hierarchy of Controls," a systematic approach to mitigating hazards. This model prioritizes higher-level controls that are more effective and protective over lower-level ones.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the chemical essential? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work

Caption: The Hierarchy of Controls model, prioritizing safety strategies from most to least effective.

  • Elimination/Substitution: The most effective control is to eliminate the use of the chemical or substitute it with a less hazardous alternative. For many research and development applications, this may not be feasible.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood to contain dust and potential vapors.[4]

  • Administrative Controls: These are procedural changes to reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.[4]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls. It does not eliminate the hazard but provides a physical barrier.[5]

Mandatory Exposure Controls and Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, a comprehensive PPE regimen is non-negotiable.

Protection TypeRequired EquipmentRationale and SpecificationsSource
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield must be worn over the goggles when handling larger quantities or when there is a significant splash risk.[6]OSHA[6]
Skin & Body Chemical-Resistant Gloves & Lab CoatGloves must be chemical-resistant (e.g., nitrile) and inspected before each use. A flame-resistant lab coat, fully buttoned with sleeves of sufficient length, is required to protect the skin.[1][4]AK Scientific, Inc.[1], UCLA EH&S[4]
Respiratory NIOSH-Approved RespiratorA respirator is required if dusts or aerosols are generated and cannot be controlled by a fume hood. Use requires a formal respiratory protection program, including fit-testing.[7][8]CHEMM[7], American Chemistry Council[8]

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to strict protocols is essential for mitigating the risks associated with this chemical.

Protocol for Safe Handling
  • Preparation: Cordon off the work area. Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible and unobstructed.[9]

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Handling the Chemical: Conduct all manipulations of this compound inside the chemical fume hood.[4] Use tools (spatulas, etc.) to avoid direct contact. Keep the container tightly closed when not in use.[1]

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[1]

  • Decontamination: Clean the work area and any equipment used. Contaminated disposable materials must be treated as hazardous waste.

Conditions for Safe Storage
  • Store in a tightly-closed, properly labeled container.[1]

  • The storage location must be a cool, dry, and well-ventilated area.[1][10]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1]

  • Keep away from all sources of ignition.[1]

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Use a designated, sealed, and properly labeled hazardous waste container.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

Emergency Response Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an incident.

Spill Response Workflow

SpillResponse cluster_1 Emergency Spill Response Workflow Assess Assess Spill (Is it minor & manageable?) Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate No Secure Secure Area Restrict Access Don Full PPE Assess->Secure Yes Contain Contain Spill (Use inert absorbent material) Secure->Contain Cleanup Clean Up (Sweep/vacuum solid) Place in waste container Contain->Cleanup Decontaminate Decontaminate Area Dispose of Waste Cleanup->Decontaminate

Caption: A workflow for responding to a chemical spill in the laboratory.

Protocol for a Minor Spill:

  • Alert: Alert personnel in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: Wear all necessary PPE, including respiratory protection if needed.

  • Contain: For a solid, carefully sweep or vacuum up the material, minimizing dust generation. Place into a suitable, labeled container for hazardous waste disposal.[1]

  • Clean: Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to laboratory management or the institutional safety office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

First-Aid Measures

Immediate medical attention is required for any exposure.[3]

Exposure RouteFirst-Aid InstructionsSource
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]Medline[9], Fisher Scientific[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]Fisher Scientific[3]
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3]Fisher Scientific[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]AK Scientific, Inc.[1], TCI
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][9]

  • Specific Hazards: Combustion produces irritating and toxic gases like hydrogen chloride and carbon oxides.[1] Containers may explode when heated.[9]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[1][3]

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its significant hazards. Its corrosive nature demands the utmost respect and adherence to safety protocols. By understanding its properties, implementing a control hierarchy, and being prepared for emergencies, researchers can handle this compound safely and effectively. A proactive safety culture, grounded in scientific understanding, is the key to preventing laboratory incidents.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • What personal protective equipment should you be wearing before you handle a chemical like methanol?. Brainly. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

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  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Methanol - Standard Operating Procedure. UCLA Chemistry. [Link]

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The Synthetic Advent of (3-(Chloromethyl)phenyl)methanol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

(3-(Chloromethyl)phenyl)methanol, a bifunctional aromatic compound, serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science landscapes. This guide provides an in-depth exploration of its chemical identity, historical synthetic routes, modern preparative methodologies, and its applications, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 175464-51-4, is a substituted toluene derivative featuring both a hydroxymethyl (-CH₂OH) and a chloromethyl (-CH₂Cl) group at the meta positions of the benzene ring.[1] This unique arrangement of reactive sites allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClOPubChem[1]
Molecular Weight 156.61 g/mol PubChem[1]
IUPAC Name [3-(chloromethyl)phenyl]methanolPubChem[1]
Synonyms 3-(Chloromethyl)benzyl alcoholPubChem[1]
Appearance White solid (typical)
Solubility Soluble in common organic solventsGeneral knowledge

The presence of both a primary alcohol and a benzylic chloride imparts a dual reactivity to the molecule. The hydroxyl group can undergo oxidation, esterification, or etherification, while the chloromethyl group is susceptible to nucleophilic substitution. This dichotomy in reactivity is central to its utility in synthetic chemistry.

The History of its Synthesis: An Evolution of Methods

Pinpointing a singular "discovery" of this compound is challenging, as it likely emerged as a useful intermediate in broader synthetic studies rather than being the subject of a dedicated discovery paper. Its history is therefore best understood through the evolution of synthetic methods for producing chloromethyl-substituted benzyl alcohols.

Early approaches to similar structures often involved chloromethylation of benzyl alcohol using formaldehyde and hydrogen chloride.[2] However, these methods can suffer from a lack of regioselectivity and the formation of polymeric byproducts. The development of more controlled and selective synthetic routes has been crucial for the reliable provision of this specific isomer.

Established Synthetic Protocols

Modern synthetic chemistry offers several reliable pathways for the preparation of this compound and its isomers. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Reduction of 3-(Chloromethyl)benzoic Acid

A common and efficient laboratory-scale synthesis involves the reduction of the corresponding carboxylic acid, 3-(chloromethyl)benzoic acid. This method offers excellent regiochemical control as the substitution pattern is pre-defined in the starting material.

Experimental Protocol:

  • Dissolution: Dissolve 3-(chloromethyl)benzoic acid in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

  • Reduction: Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can then be purified by silica gel column chromatography to yield pure this compound.

This approach is favored for its high yield and clean conversion, avoiding the harsh conditions of older chloromethylation techniques.

Chlorination of 3-(Hydroxymethyl)benzyl Alcohol (m-Xylene-α,α'-diol)

An alternative strategy involves the selective chlorination of one of the two hydroxyl groups of the corresponding diol. This requires careful control of reaction conditions to prevent dichlorination.

Experimental Protocol:

  • Reagent Selection: Utilize a mild chlorinating agent such as thionyl chloride (SOCl₂) or a system like triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).

  • Stoichiometry Control: Use a slight excess of the diol relative to the chlorinating agent to favor monochlorination.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

  • Purification: The product mixture, containing the desired monochlorinated product, unreacted diol, and the dichlorinated byproduct, is then separated by column chromatography.

The success of this method hinges on the ability to precisely control the reaction stoichiometry and conditions to maximize the yield of the desired product.

The Role of this compound in Drug Discovery and Organic Synthesis

The utility of this compound lies in its ability to act as a molecular scaffold, allowing for the introduction of diverse functionalities. This has made it a valuable intermediate in the synthesis of pharmaceutically active compounds and other complex organic molecules.

Synthesis of Biologically Active Molecules

The dual functionality of this compound allows for its incorporation into a wide range of molecular architectures. The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides to form new carbon-heteroatom bonds. The hydroxyl group can be used as a handle for further modifications, including the introduction of ester or ether linkages.

These reactions are fundamental in the construction of novel chemical entities for drug discovery programs. For instance, the attachment of heterocyclic moieties via the chloromethyl group is a common strategy in the development of kinase inhibitors and other targeted therapies.

A Versatile Intermediate in Multi-Step Synthesis

Beyond its direct role in the synthesis of final products, this compound is a key intermediate in the preparation of more complex building blocks. For example, the hydroxyl group can be protected, allowing for selective manipulation of the chloromethyl group, followed by deprotection and further transformation of the hydroxyl moiety.

G A This compound B Nucleophilic Substitution at -CH2Cl A->B C Protection of -OH A->C D Modification of -OH (e.g., Oxidation, Esterification) A->D E Diverse Functionalized Products B->E F Protected Intermediate C->F D->E G Manipulation of -CH2Cl F->G H Deprotection of -OH G->H I Further Modification at -OH H->I I->E

Synthetic utility of this compound.

Conclusion

This compound stands as a testament to the importance of bifunctional building blocks in modern organic synthesis. While its specific historical discovery remains elusive, the development of reliable and selective synthetic methods has cemented its role as a valuable intermediate for researchers in drug discovery and materials science. Its unique reactivity profile will undoubtedly continue to be exploited in the creation of novel and complex molecular architectures.

References

  • Google Patents. CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol.
  • ACG Publications. Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. [Link]

  • Google Patents. CN103772151A - Preparation method of 2-methyl-3-phenyl benzyl alcohol.
  • PubChem. This compound. [Link]

  • Who we serve. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)

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Spectroscopic Characterization of (3-(Chloromethyl)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-(Chloromethyl)phenyl)methanol (CAS No: 175464-51-4) is a bifunctional aromatic compound with significant potential as a building block in pharmaceutical synthesis and materials science. Its reactivity is dictated by the presence of both a primary alcohol and a benzylic chloride, making precise structural confirmation paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present a reliable, predictive guide for researchers.

Molecular Structure and Properties

This compound is a disubstituted benzene derivative. The relative positions of the hydroxymethyl and chloromethyl groups at the meta-position (1,3) are critical to its spectroscopic and chemical identity.

PropertyValueSource
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Exact Mass 156.034193 Da
CAS Number 175464-51-4

digraph "molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000];
node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂", fontcolor="#34A853"]; O1 [label="OH", fontcolor="#EA4335"]; C8 [label="CH₂", fontcolor="#34A853"]; Cl1 [label="Cl", fontcolor="#FBBC05"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C7 -- O1; C3 -- C8; C8 -- Cl1;

// Annotate positions pos1 [label="1"]; pos3 [label="3"]; C1 -- pos1 [style=invis]; C3 -- pos3 [style=invis]; }

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of organic molecules. The predicted spectra are based on data from analogous compounds such as 3-chlorobenzyl alcohol and 3-methylbenzyl alcohol.[1][2][3][4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the two methylene groups, the alcohol proton, and the four aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.35s1HAr-H (H2)The proton between the two substituents is expected to be a singlet.
~7.30m3HAr-H (H4, H5, H6)The remaining aromatic protons will form a complex multiplet. Based on 3-chlorobenzyl alcohol data.[4]
~4.70s2H-CH₂OHThe chemical shift is influenced by the electronegative oxygen. Similar to benzyl alcohol (δ ≈ 4.6 ppm).[4][5]
~4.60s2H-CH₂ClThe benzylic protons adjacent to chlorine are deshielded.
~1.9-2.5br s1H-OHThe alcohol proton is a broad singlet and its position is concentration-dependent. Can exchange with D₂O.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~142C3 (Ar-C)Quaternary carbon attached to the -CH₂Cl group. Shift is based on data for 3-chlorobenzyl alcohol (δ ≈ 142.85 ppm).[4]
~140C1 (Ar-C)Quaternary carbon attached to the -CH₂OH group. Shift is based on data for 3-methylbenzyl alcohol (δ ≈ 141.0 ppm).[3]
~134C5 (Ar-C)Aromatic CH carbon. Shift is based on data for 3-chlorobenzyl alcohol (δ ≈ 134.42 ppm).[4]
~129C6 (Ar-C)Aromatic CH carbon.
~128C4 (Ar-C)Aromatic CH carbon.
~126C2 (Ar-C)Aromatic CH carbon.
~64.5-CH₂OHThe benzylic alcohol carbon. Based on 3-chlorobenzyl alcohol (δ ≈ 64.42 ppm).[4]
~46.0-CH₂ClThe benzylic chloride carbon, significantly influenced by the electronegative chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is predicted based on characteristic absorption frequencies for alcohols, aromatic compounds, and alkyl halides.[6][7][8]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A spectrum can be obtained from a neat thin film of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹). Perform a background scan first, which is then automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
3400-3200 (broad, strong)O-H stretchAlcohol (-OH)The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[6][9]
3100-3000 (medium)C-H stretchAromatic (sp² C-H)Characteristic of C-H bonds on the benzene ring.[6]
2950-2850 (medium)C-H stretchAliphatic (sp³ C-H)Corresponds to the stretching of the two -CH₂- groups.[6]
1600, 1475 (weak-medium)C=C stretchAromatic RingSkeletal vibrations of the benzene ring.
~1050 (strong)C-O stretchPrimary AlcoholA strong band typical for primary alcohols like benzyl alcohol.[10]
~780, ~700 (strong)C-H bend (out-of-plane)1,3-Disubstituted BenzeneThe pattern of these bands is diagnostic for the meta-substitution pattern.
750-650 (medium)C-Cl stretchAlkyl Halide (-CH₂Cl)The position of this band confirms the presence of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. The fragmentation is predicted based on the established behavior of benzyl derivatives under electron ionization (EI).

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and separation.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Fragmentation

The molecular ion (M⁺˙) peak is expected at m/z 156. A key diagnostic feature will be the M+2 peak at m/z 158, with an intensity of approximately one-third that of the M⁺˙ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio).[11][12]

Predicted m/zIon Structure/FormulaFragmentation Pathway
158/156[C₈H₉³⁷ClO]⁺˙ / [C₈H₉³⁵ClO]⁺˙Molecular Ion (M⁺˙)
121[C₈H₉O]⁺Loss of ·Cl radical
107[C₇H₇O]⁺Loss of ·CH₂Cl radical
91[C₇H₇]⁺Tropylium ion; formed by loss of ·Cl and H₂O, followed by rearrangement. This is often the base peak for benzyl derivatives.[13][14]
79[C₆H₇]⁺Loss of CO from the [C₇H₇O]⁺ precursor.[15]
77[C₆H₅]⁺Phenyl cation; loss of H₂ from the [C₆H₇]⁺ precursor.[15]

digraph "fragmentation" {
graph [splines=true, nodesep=0.5, ranksep=1.2];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.6];
edge [color="#4285F4", fontcolor="#202124", fontsize=10];

M [label="[M]⁺˙\nm/z = 156/158"]; M_minus_Cl [label="[M - Cl]⁺\nm/z = 121"]; M_minus_CH2Cl [label="[M - CH₂Cl]⁺\nm/z = 107"]; Tropylium [label="[C₇H₇]⁺\nm/z = 91 (Base Peak)"]; C6H7 [label="[C₆H₇]⁺\nm/z = 79"]; C6H5 [label="[C₆H₅]⁺\nm/z = 77"];

M -> M_minus_Cl [label="- ·Cl"]; M -> M_minus_CH2Cl [label="- ·CH₂Cl"]; M_minus_Cl -> Tropylium [label="- CH₂O"]; M_minus_CH2Cl -> C6H7 [label="- CO"]; C6H7 -> C6H5 [label="- H₂"]; }

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of analogous structures, offer a reliable reference for researchers. These spectral signatures, particularly the unique combination of signals from the meta-substituted aromatic ring, the benzylic alcohol, and the benzylic chloride moieties, allow for unambiguous characterization, ensuring the quality and identity of this versatile chemical intermediate in research and development settings.

References

  • PubChem. Compound Summary for CID 22619263, this compound. National Center for Biotechnology Information. [Link]

  • University of Calgary. Organic Chemistry On-Line: IR Absorbances of Common Functional Groups. [Link]

  • National Institute of Standards and Technology (NIST). 3-Methylbenzyl alcohol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Biological Magnetic Resonance Bank (BMRB). bmse000540: 3-methylbenzyl Alcohol. [Link]

  • Organic Spectroscopy International. NMR spectrum of benzyl alcohol. [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic Hydrogenation of Esters. [Link]

  • National Institute of Standards and Technology (NIST). 3-Methylbenzyl alcohol IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • SpectraBase. Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts. [Link]

  • Journal of the Chemical Society of Pakistan. Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. [Link]

  • ResearchGate. ATR-IR time on line peak area profiles of benzyl alcohol. [Link]

  • Chegg. Solved Table 2. Fragmentation Pattern for Benzyl Chloride. [Link]

  • Vidya-mitra (YouTube). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement. [Link]

  • National Institute of Standards and Technology (NIST). Benzyl chloride Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • MassBank. benzyl chloride Mass Spectrum. [Link]

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commercial availability and suppliers of (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-(Chloromethyl)phenyl)methanol: Commercial Availability, Quality Control, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bifunctional aromatic building block, serves as a critical intermediate in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive benzyl chloride and a versatile benzyl alcohol, allows for sequential, orthogonal reactions, making it a valuable tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, details on suppliers, typical quality specifications, and robust analytical methodologies for purity assessment. Furthermore, it delves into a common synthetic pathway, safe handling and storage protocols, and its strategic application in research and development, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Significance

This compound is an organic compound whose strategic importance is derived from its two distinct functional groups. The benzyl alcohol can undergo a wide range of reactions, including oxidation, esterification, and etherification, while the benzyl chloride moiety is a potent electrophile for nucleophilic substitution reactions.

  • IUPAC Name: [3-(chloromethyl)phenyl]methanol[1]

  • CAS Number: 175464-51-4[1]

  • Molecular Formula: C₈H₉ClO[1]

  • Molecular Weight: 156.61 g/mol [1]

  • Structure: this compound Structure

This molecule is particularly useful as a linker in drug discovery, where one functional group can be used to attach to a core scaffold while the other is used to introduce a pharmacophore or a solubilizing group.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, typically in research and development quantities ranging from grams to hundreds of grams. It is marketed as a building block for organic synthesis. While large-scale bulk quantities may require custom synthesis, a healthy supply chain exists for laboratory and pilot-scale needs.

Below is a summary of representative suppliers. Purity levels and available quantities are subject to batch-to-batch variation and should always be confirmed with the supplier.

SupplierCAS NumberRepresentative PurityAvailable Quantities
BLD Pharm 175464-51-4Not specifiedCustom
Crysdot LLC 175464-51-495+%100g
ChemicalBook 175464-51-495% (lists multiple suppliers)5g, 10g, 25g, 100g
Fisher Scientific (via eMolecules) 175464-51-4Not specified5g

Quality Specifications and Analytical Control

Ensuring the purity and identity of this compound is critical for reproducible downstream reactions. Commercially available grades typically have a purity of 95% or higher.

Causality Behind Impurities: The primary impurities often arise from the synthesis process. A common synthetic route involves the reduction of a methyl 3-(chloromethyl)benzoate precursor. Potential impurities could include:

  • Starting Material: Unreacted methyl 3-(chloromethyl)benzoate.

  • Over-reduction Products: 3-methylbenzyl alcohol, resulting from the hydrogenolysis of the chloromethyl group.

  • Dimerization/Polymerization Products: Self-condensation products formed via intermolecular reaction between the alcohol and benzyl chloride moieties.

  • Isomeric Impurities: Contamination with ortho- (2-) or para- (4-) isomers if the initial starting material was not isomerically pure.

Analytical Methods for Quality Control

Standard analytical techniques are used to confirm the structure and assess the purity of the material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation, showing characteristic peaks for the aromatic, methylene, and alcohol protons.

  • Gas Chromatography (GC): Often used by suppliers for purity assessment, as seen with the analogous para-isomer[2]. However, benzyl halides can be thermally labile, potentially leading to inaccurate results if decomposition occurs in the injection port[3].

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for purity analysis that avoids the potential for thermal degradation.

Protocol: HPLC-UV Purity Assessment

This self-validating protocol provides a reliable method for determining the purity of this compound and detecting potential impurities.

Objective: To determine the purity of this compound by percentage area using reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for peak shaping)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (100%)

    • Mobile Phase B: Acetonitrile (100%)

    • Optional: Add 0.1% formic acid to both mobile phases to improve peak shape.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask to create a stock solution of ~1 mg/mL.

    • Further dilute this stock solution 1:10 in the same solvent to a final concentration of ~0.1 mg/mL.

    • Transfer the final solution to an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm (due to the benzene ring chromophore)

    • Gradient Elution:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
      0.0 70 30
      15.0 10 90
      17.0 10 90
      17.1 70 30

      | 20.0 | 70 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Synthesis Overview

Understanding the synthetic origin of a reagent is key to anticipating potential quality issues. A plausible and efficient laboratory-scale synthesis of this compound proceeds via the selective reduction of the corresponding ester, a method analogous to the synthesis of its bromo-counterpart[4].

The workflow below illustrates this common synthetic strategy. The critical step is the use of a reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄) at low temperatures to chemoselectively reduce the ester in the presence of the sensitive benzyl chloride.

G cluster_synthesis Synthetic Workflow Start Methyl 3-methylbenzoate Chlorination Radical Chlorination (e.g., NCS, AIBN) Start->Chlorination Ester Methyl 3-(chloromethyl)benzoate Chlorination->Ester Reduction Chemoselective Reduction (e.g., DIBAL-H, -78 °C) Ester->Reduction Purification Aqueous Workup & Chromatography Reduction->Purification Product This compound Purification->Product

Caption: A plausible synthetic route to this compound.

Applications in Research and Drug Development

The true utility of this compound lies in its bifunctionality. It enables chemists to perform diverse and selective chemical transformations at two different points in the molecule.

  • As a Bifunctional Linker: The molecule can be tethered to a substrate via its alcohol (e.g., forming an ether or ester linkage), leaving the reactive chloromethyl group available for subsequent reaction with a nucleophile (e.g., an amine, thiol, or carboxylate).

  • Introduction of the Hydroxymethylphenyl Moiety: Conversely, the chloromethyl group can be used first to alkylate a substrate, introducing a meta-hydroxymethylbenzyl group. This group can serve as a handle for further functionalization or to improve the physicochemical properties (e.g., solubility) of the parent molecule. The incorporation of such building blocks is a cornerstone of modern medicinal chemistry for optimizing the biological activity and pharmacokinetic profiles of new chemical entities[5].

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Hazard Identification
  • GHS Hazard Statement (Anticipated): H314 - Causes severe skin burns and eye damage.

  • Signal Word: Danger

Handling and Personal Protective Equipment (PPE)

All manipulations should be conducted inside a certified chemical fume hood. Personnel must wear appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A flame-retardant lab coat.

The following diagram outlines a logical workflow for safely handling this reagent.

G cluster_handling Safe Handling Workflow Start Obtain Reagent Consult_SDS Consult SDS & SOPs Start->Consult_SDS Don_PPE Wear Appropriate PPE Consult_SDS->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Weigh Weigh Solid Fume_Hood->Weigh Dispose Dispose of Waste in Designated Container Weigh->Dispose

Caption: Decision workflow for the safe handling of reactive chemical reagents.

Storage and Stability

This compound is sensitive to moisture and can degrade over time, particularly if not stored correctly.

  • Recommended Storage: Store under an inert atmosphere (nitrogen or argon) at 2-8°C[7]. This minimizes hydrolysis of the chloromethyl group to the corresponding diol and reduces the rate of potential self-condensation. The container should be tightly sealed.

Conclusion

This compound is an accessible and highly valuable bifunctional building block for chemical synthesis. Its commercial availability from multiple suppliers makes it a reliable choice for research and development projects. A thorough understanding of its quality profile, guided by robust analytical methods like HPLC, is essential for achieving reproducible results. By adhering to strict safety and handling protocols, researchers can effectively leverage the unique reactivity of this compound to advance their synthetic and medicinal chemistry programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. [4-(Chloromethyl)phenyl]methanol. National Center for Biotechnology Information. [Link]

  • J. Braz. Chem. Soc. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Google Patents. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Crysdot LLC. This compound. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Phenylmethanol. [Link]

  • Organic Syntheses. (2007). A Safe and Convenient Procedure for the Preparation of α-Halo Ethers. [Link]

  • ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

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The Architecture of Interaction: A Technical Guide to the Research Applications of Bifunctional Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide delves into the burgeoning field of bifunctional aromatic compounds, molecules engineered with two distinct functional moieties integrated within a rigid aromatic scaffold. This unique architecture unlocks a powerful paradigm in chemical and biological research, enabling precise control over molecular interactions and catalytic processes. We will explore the core principles, experimental strategies, and cutting-edge applications of these versatile compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential.

Part 1: Foundational Principles of Bifunctionality

The defining characteristic of a bifunctional aromatic compound lies in the synergistic interplay between its two functional groups. The aromatic ring serves as a rigid, well-defined scaffold, precisely positioning the functional groups in three-dimensional space. This spatial control is paramount, dictating the molecule's ability to simultaneously engage with two distinct sites on a target molecule or to catalyze sequential reactions.

The choice of the aromatic core (e.g., benzene, naphthalene, biphenyl) and the nature and placement of the functional groups (e.g., hydrogen-bond donors/acceptors, Lewis acids/bases, reactive handles) are critical design elements that determine the compound's ultimate application.

Part 2: Applications in Catalysis: Engineering Cooperative Reactivity

Bifunctional catalysis leverages the ability of a single molecule to perform two distinct catalytic roles, often leading to enhanced reactivity, selectivity, and milder reaction conditions compared to traditional catalytic systems.[1] Aromatic scaffolds are particularly advantageous for designing bifunctional catalysts due to their rigid nature, which allows for the precise pre-organization of catalytic groups.

Asymmetric Catalysis: Chiral Scaffolds for Enantioselective Transformations

A significant application of bifunctional aromatic compounds is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. Chiral aromatic backbones, such as BINOL (1,1'-bi-2-naphthol), provide a robust and tunable platform for creating highly effective enantioselective catalysts.[2]

Experimental Protocol: Enantioselective Halolactonization

This protocol describes a general method for the enantioselective bromo- and iodolactonization of unsaturated carboxylic acids using a BINOL-derived bifunctional catalyst.[2]

Materials:

  • Unsaturated carboxylic acid

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • BINOL-derived bifunctional catalyst (e.g., a phosphine oxide-guanidinium salt)

  • Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the unsaturated carboxylic acid (1.0 equiv) and the BINOL-derived bifunctional catalyst (0.05-0.1 equiv).

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature, optimized for the specific substrate).

  • Add the N-halosuccinimide (1.1 equiv) portion-wise over a period of time. The slow addition is crucial to control the reaction rate and minimize side reactions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the catalyst and reagents.

  • Anhydrous Solvent: Water can compete with the carboxylic acid for binding to the catalyst and can also react with the N-halosuccinimide.

  • Low Temperature: Enhances enantioselectivity by favoring the transition state leading to the major enantiomer.

  • Slow Addition of N-halosuccinimide: Maintains a low concentration of the electrophilic halogen source, which helps to suppress background uncatalyzed reactions and improve selectivity.

Tandem Catalysis for Industrial Processes

Bifunctional catalysts are also making significant inroads in industrial chemistry, particularly in the conversion of syngas (a mixture of CO and H₂) into valuable chemicals. By combining a metal catalyst for Fischer-Tropsch synthesis with an acidic zeolite, bifunctional systems can directly produce aromatics and olefins.[3]

Table 1: Performance of Bifunctional Catalysts in Syngas Conversion

Catalyst SystemCO Conversion (%)Aromatic Selectivity (%)BTX in Aromatics (%)Reference
MgZrOx/HZSM-515.366.4-[4]
Zn-Zr oxide/HZSM-59.646-[4]
CeZrO₄/HZSM-51.275-[4]

Diagram: Syngas to Aromatics Pathway

Syngas_to_Aromatics Syngas Syngas (CO + H₂) Metal_Oxide Metal Oxide Catalyst (e.g., MgZrOx) Syngas->Metal_Oxide Intermediates Oxygen-containing Intermediates (Methanol, DME) Metal_Oxide->Intermediates  Fischer-Tropsch Zeolite Zeolite (HZSM-5) Intermediates->Zeolite Olefins Olefins Zeolite->Olefins  C-C Coupling Aromatics Aromatics (BTX) Zeolite->Aromatics  Oligomerization,  Cyclization Olefins->Zeolite

Caption: Bifunctional catalysis for the direct synthesis of aromatics from syngas.

Part 3: Applications in Materials Science: Crafting Functional Surfaces and Hybrid Materials

The precise orientation and reactivity of bifunctional aromatic compounds make them ideal building blocks for constructing novel materials with tailored properties.

Surface Modification and Functionalization

The ability of bifunctional aromatic molecules to react with surfaces like silicon allows for the creation of well-defined organic monolayers.[5][6] This has potential applications in molecular electronics, sensors, and biocompatible coatings. For instance, nitro- and nitrosobenzene can react with hydrogen-terminated silicon surfaces, serving as a source of both oxygen and nitrogen to form a silicon oxynitride monolayer, while the phenyl ring remains available for further functionalization.[5]

Diagram: Bifunctional Aromatic Molecule on a Silicon Surface

Surface_Functionalization cluster_surface Si(100) Surface cluster_molecule Bifunctional Aromatic Molecule Si1 Si1 Si2 Si2 Si1->Si2 Si4 Si4 Si1->Si4 Si3 Si3 Si2->Si3 Si5 Si5 Si2->Si5 Si6 Si6 Si3->Si6 Si4->Si5 Si5->Si6 Aromatic_Ring Aromatic Ring Func_Group1 Functional Group 1 (e.g., -NO₂) Aromatic_Ring->Func_Group1 Func_Group2 Functional Group 2 (e.g., for further reaction) Aromatic_Ring->Func_Group2 Func_Group1->Si2  Surface Reaction

Caption: Schematic of a bifunctional aromatic molecule reacting with a silicon surface.

Hybrid Organic-Inorganic Materials

Bifunctional aromatic compounds are key precursors in Molecular Layer Deposition (MLD), a technique used to grow highly uniform, thin organic and hybrid organic-inorganic films.[7] For example, homo- or hetero-bifunctional aromatic compounds with hydroxy and/or amino terminal groups, such as hydroquinone and p-phenylenediamine, can react with metal precursors like trimethylaluminum (TMA) to form hybrid alumina-aromatic films.[7] The choice of the aromatic linker allows for the tuning of the film's mechanical and electronic properties.

Part 4: Applications in Drug Discovery and Chemical Biology: Probing and Modulating Biological Systems

Perhaps the most dynamic area of research for bifunctional aromatic compounds is in drug discovery and chemical biology. Here, they are designed to bring two biological macromolecules, typically proteins, into close proximity to elicit a specific biological response.[8]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase.[9][10] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] This technology opens up the possibility of targeting proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.[9]

Diagram: Mechanism of Action of a PROTAC

PROTAC_Mechanism PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein  Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase  Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Proteasome Proteasome Target_Protein->Proteasome  Recognition Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin  Ubiquitination Ubiquitin->Target_Protein Degradation Target Protein Degradation Proteasome->Degradation

Caption: The catalytic cycle of a PROTAC leading to targeted protein degradation.

Experimental Workflow: Development of a PROTAC

  • Target Identification and Ligand Discovery:

    • Identify a protein of interest for targeted degradation.

    • Develop or identify a high-affinity ligand for the target protein. This can be achieved through various methods, including high-throughput screening, fragment-based drug design, or literature mining.[9]

    • Select a suitable E3 ligase (e.g., VHL, CRBN) and a corresponding ligand.[10]

  • Linker Design and Synthesis:

    • Design and synthesize a library of linkers of varying length, composition, and attachment points. The linker is a critical component that influences the formation and stability of the ternary complex.[11]

    • Synthesize a series of PROTAC molecules by conjugating the target protein ligand and the E3 ligase ligand via the different linkers.

  • In Vitro Characterization:

    • Binding Assays: Confirm the binding of the PROTAC to both the target protein and the E3 ligase using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Ternary Complex Formation: Demonstrate the formation of the ternary complex (Target-PROTAC-E3) using biophysical methods such as SPR or Fluorescence Resonance Energy Transfer (FRET).

    • Degradation Assays: Quantify the degradation of the target protein in cell culture using methods like Western blotting or mass spectrometry-based proteomics. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Cellular Assays:

    • Assess the downstream functional consequences of target protein degradation in relevant cellular models (e.g., cell viability, signaling pathway modulation).

  • In Vivo Evaluation:

    • Evaluate the pharmacokinetic and pharmacodynamic properties of lead PROTACs in animal models.

    • Assess the efficacy and safety of the PROTAC in disease models.

Molecular Glues

Similar to PROTACs, molecular glues are small molecules that induce protein-protein interactions.[10][12] However, they are typically smaller than PROTACs and were often discovered serendipitously. A classic example is the immunomodulatory drug lenalidomide, which binds to the E3 ligase cereblon (CRBN) and induces the degradation of specific transcription factors.[10] The discovery of the mechanism of molecular glues has spurred rational design efforts to create novel bifunctional molecules for therapeutic purposes.

Conclusion

Bifunctional aromatic compounds represent a powerful and versatile class of molecules with far-reaching applications across catalysis, materials science, and medicine. Their rigid aromatic frameworks provide the necessary structural foundation for the precise spatial arrangement of functional groups, enabling cooperative effects and novel modes of action. As our understanding of molecular design principles continues to evolve, we can expect the development of even more sophisticated bifunctional aromatic compounds that will drive innovation and address key challenges in science and technology.

References

  • Bifunctional Catalysis for the Conversion of Synthesis Gas to Olefins and Aromatics. (2025). ResearchGate. [Link]

  • The Direct Synthesis of Aromatic Hydrocarbons from Syngas over Bifunctional MgZrOx/HZSM-5 Catalysts. (2023). ResearchGate. [Link]

  • Role of Terminal Groups in Aromatic Molecules on the Growth of Al2O3- Based Hybrid Materials. (2021). ChemRxiv. [Link]

  • Design and applications of bifunctional small molecules: Why two heads are better than one. (n.d.). Not provided. [Link]

  • Domain Cross-Talk Within a Bifunctional Enzyme Provides Catalytic and Allosteric Functionality in the Biosynthesis of Aromatic Amino Acids. (2019). PubMed. [Link]

  • The Direct Synthesis of Aromatic Hydrocarbons from Syngas over Bifunctional MgZrO x /HZSM-5 Catalysts. (2023). MDPI. [Link]

  • Bifunctional catalysis. (2016). National Institutes of Health (NIH). [Link]

  • Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications. (n.d.). Florida Gulf Coast University. [Link]

  • Reactions of Aromatic Bifunctional Molecules on Silicon Surfaces: Nitrosobenzene and Nitrobenzene. (2020). ResearchGate. [Link]

  • Reactions of Aromatic Bifunctional Molecules on Silicon Surfaces: Nitrosobenzene and Nitrobenzene. (2020). ACS Publications. [Link]

  • Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. (2022). National Institutes of Health (NIH). [Link]

  • Design and Applications of Bifunctional Small Molecules in Biology. (2022). ResearchGate. [Link]

  • Bifunctional Catalysts for Upgrading of Biomass-Derived Oxygenates: A Review. (2018). ACS Publications. [Link]

  • Bifunctional Compounds. (n.d.). Google Books.
  • Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. (n.d.). WuXi Biology. [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2022). ACS Publications. [Link]

  • HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues. (2023). YouTube. [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging (3-(Chloromethyl)phenyl)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (3-(Chloromethyl)phenyl)methanol is a bifunctional aromatic building block of significant value in medicinal chemistry and pharmaceutical development. Its unique structure, featuring both a highly reactive benzylic chloride and a primary alcohol, offers synthetic chemists a versatile platform for constructing complex molecular architectures. The differential reactivity of these two functional groups allows for selective, stepwise modifications, making it an ideal starting material or intermediate for active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its chemical properties, core reactivity, and a detailed, field-proven protocol for its application in the synthesis of a model pharmaceutical intermediate, underscoring its strategic importance in modern drug discovery pipelines.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in any synthetic protocol.

Compound Properties

The key physicochemical data for this compound are summarized below.[1]

PropertyValue
IUPAC Name [3-(chloromethyl)phenyl]methanol
Synonyms 3-(Chloromethyl)benzyl alcohol
CAS Number 175464-51-4
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance White to off-white solid or colorless liquid
Storage Conditions Store under inert atmosphere at 2-8°C
Critical Safety and Handling Protocols

This compound and its isomers are potent reagents that demand stringent safety measures. The benzylic chloride moiety renders the molecule a strong alkylating agent and a lachrymator.[2]

  • Hazard Classification: Isomers are classified with the hazard statement H314: Causes severe skin burns and eye damage.[3] Assume this reagent carries similar risks.

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear nitrile or butyl rubber gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat.[4][5]

  • Handling Procedures: Avoid all contact with skin, eyes, and clothing.[4] Prevent inhalation of dust or vapors. All equipment must be properly grounded to prevent static discharge.[5] Keep the container tightly sealed when not in use.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[6] Dispose of contents and container at an approved waste disposal facility.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups. This bifunctionality allows chemists to devise synthetic routes that selectively address one site while preserving the other for subsequent transformations.

  • The Chloromethyl Group (-CH₂Cl): As a benzylic chloride, this group is an exceptionally reactive electrophile. The phenyl ring stabilizes the transition state of nucleophilic substitution, making it highly susceptible to SN2 attack by a wide array of nucleophiles (e.g., amines, phenols, thiols, carboxylates).[3][7] This is the primary handle for introducing the 3-(hydroxymethyl)benzyl scaffold into a target molecule.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional group that can act as a nucleophile in etherification reactions, undergo esterification, or be oxidized to the corresponding benzaldehyde or benzoic acid derivatives.[2] Crucially, it is unreactive under the typical basic conditions used to perform substitutions on the chloromethyl group, providing the basis for its orthogonal chemical behavior.

This dual-reactivity profile is a cornerstone of its utility, enabling the construction of complex molecules in a controlled and predictable manner.

G cluster_main Core Reactivity of this compound cluster_chloro Electrophilic Site (-CH₂Cl) cluster_hydroxy Nucleophilic/Protic Site (-CH₂OH) cluster_reactions_chloro Reactions at Chloromethyl Group cluster_reactions_hydroxy Reactions at Hydroxymethyl Group main This compound chloro Benzylic Chloride main->chloro hydroxy Primary Alcohol main->hydroxy sn2 SN2 Substitution (O, N, S, C Nucleophiles) chloro->sn2 Alkylation grignard Grignard Formation chloro->grignard oxidation Oxidation (Aldehyde, Carboxylic Acid) hydroxy->oxidation protection Protection (e.g., TBS, MOM) hydroxy->protection etherification Etherification/Esterification hydroxy->etherification

Caption: Reactivity map of this compound.

Application Protocol: Synthesis of a Model Pharmaceutical Intermediate

This section provides a detailed protocol for the synthesis of 1-((3-(hydroxymethyl)benzyl)oxy)-4-nitrobenzene , a representative intermediate where this compound serves as the key electrophile in a Williamson ether synthesis.

Objective: To demonstrate the selective alkylation of a phenolic nucleophile using the benzylic chloride moiety of this compound, while leaving the primary alcohol group intact.

Principle: The protocol leverages the higher acidity of the phenolic proton of 4-nitrophenol, which is readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group in a classic SN2 reaction. The reaction proceeds efficiently without affecting the unreactive alcohol group.

G start Start: Reagent Setup reagents 1. Charge reactor with 4-Nitrophenol, K₂CO₃, and Acetonitrile start->reagents dissolve 2. Stir at Room Temperature (Formation of Phenoxide) reagents->dissolve add_reagent 3. Add this compound dissolve->add_reagent react 4. Heat to Reflux (e.g., 80°C) Monitor by TLC add_reagent->react workup 5. Reaction Quench & Work-up (Cool, Filter, Extract) react->workup purify 6. Purification (Silica Gel Chromatography) workup->purify analyze 7. Characterization (NMR, MS) purify->analyze end End: Pure Intermediate analyze->end

Caption: Experimental workflow for intermediate synthesis.

Materials and Equipment
  • This compound (1.0 eq)

  • 4-Nitrophenol (1.05 eq)

  • Potassium Carbonate (K₂CO₃) , anhydrous powder (2.0 eq)

  • Acetonitrile (CH₃CN) , anhydrous

  • Ethyl Acetate , ACS grade

  • Hexanes , ACS grade

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) , anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Detailed Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.05 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per 1 mmol of limiting reagent) to the flask.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Stirring: Stir the suspension vigorously at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it to the reaction mixture via syringe.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). The disappearance of the starting material spot for this compound indicates completion.

  • Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Filter the mixture through a pad of celite to remove the potassium salts, washing the filter cake with ethyl acetate.

  • Work-up - Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Redissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate fully under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate).

  • Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield 1-((3-(hydroxymethyl)benzyl)oxy)-4-nitrobenzene as a solid.

Characterization and Validation

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

  • ¹H NMR (Nuclear Magnetic Resonance): Confirm the structure by identifying characteristic peaks, including the benzylic protons of the newly formed ether linkage (~5.1 ppm), the hydroxymethyl protons (~4.7 ppm), and the distinct aromatic protons of both rings.

  • Mass Spectrometry (MS): Verify the molecular weight of the product by obtaining the molecular ion peak [M+H]⁺ or [M+Na]⁺.

  • HPLC (High-Performance Liquid Chromatography): Assess the purity of the final compound, which should ideally be >98%.

Broader Applications in Pharmaceutical Synthesis

The protocol described is a foundational example. The true power of this compound lies in its adaptability. By substituting the nucleophile, a diverse library of intermediates can be generated.

  • N-Alkylation: Reaction with primary or secondary amines, including complex heterocyclic scaffolds common in APIs, yields valuable secondary or tertiary amine intermediates.

  • S-Alkylation: Reaction with thiols produces thioether linkages, which are present in various therapeutic agents.

  • Sequential Functionalization: The alcohol group of the purified product can be further modified. For instance, it can be oxidized to an aldehyde for use in reductive amination or converted to a carboxylic acid for amide coupling, dramatically increasing the molecular complexity from a single starting material.[]

By enabling these varied and crucial transformations, this compound solidifies its role as a high-value intermediate in the synthesis of novel chemical entities.[10]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation. Retrieved from [Link]

  • Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Google Patents. (2005). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF METHYL AND BENZYL ETHERS FROM ALCOHOLS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]

  • SID. (n.d.). TECHNICAL NOTE KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

  • ResearchGate. (2006). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

  • Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. Retrieved from [Link]

Sources

Protocol for Nucleophilic Substitution on (3-(Chloromethyl)phenyl)methanol: A Guide to Synthesis, Strategy, and Mechanistic Control

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

(3-(Chloromethyl)phenyl)methanol is a valuable bifunctional starting material in medicinal chemistry and materials science, featuring two reactive sites: a primary benzylic chloride and a primary benzylic alcohol. This application note provides a comprehensive guide to performing nucleophilic substitution reactions specifically at the chloromethyl position. We delve into the critical mechanistic considerations (SN1 vs. SN2), the pivotal role of the free hydroxymethyl group, and the strategic implementation of protecting groups to prevent undesirable side reactions. Detailed, field-tested protocols for substitution with amine, thiol, and oxygen nucleophiles are presented, alongside a comparative data table and a troubleshooting guide to empower researchers in optimizing their synthetic routes.

Introduction and Strategic Overview

The synthetic utility of this compound lies in its orthogonal reactivity. The benzylic chloride is an excellent electrophile for substitution reactions, while the alcohol can be engaged in esterifications, etherifications, or oxidations. This allows for the sequential introduction of diverse functionalities, making it an attractive scaffold for building complex molecular architectures.

The primary focus of this guide is the substitution at the C-Cl bond. Benzylic halides are particularly reactive due to the ability of the adjacent phenyl ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 pathway.[1][2][3] While primary halides typically favor the SN2 mechanism, the potential for SN1 reactions under specific conditions must be considered.[4]

A critical challenge in manipulating this substrate is the presence of the nucleophilic and mildly acidic hydroxymethyl group.[5] This group can compete with the intended external nucleophile, especially under basic conditions, leading to self-condensation or other side products. Therefore, a successful substitution strategy often requires a three-step sequence: protection of the alcohol, nucleophilic substitution, and subsequent deprotection.

G cluster_workflow General Synthetic Workflow A Starting Material This compound B Step 1: Protection (e.g., TBDMS-Cl, Imidazole) A->B Mask -OH group C Protected Intermediate B->C Mask -OH group D Step 2: Nucleophilic Substitution (Nu⁻, Base, Solvent) C->D Form new C-Nu bond E Substituted Intermediate D->E Form new C-Nu bond F Step 3: Deprotection (e.g., TBAF or Acid) E->F Unveil -OH group G Final Product F->G Unveil -OH group

Caption: General workflow for nucleophilic substitution on this compound.

Mechanistic Pathways: SN1 vs. SN2 Control

The choice of nucleophile and solvent is paramount in directing the reaction mechanism.[4][6]

  • SN2 Pathway (Bimolecular): Favored by strong, unhindered nucleophiles (e.g., R-S⁻, N₃⁻, CN⁻, primary amines) and polar aprotic solvents (e.g., DMF, DMSO, Acetone).[7][8] This pathway proceeds with an inversion of configuration, though the substrate is achiral. The reaction rate depends on the concentration of both the substrate and the nucleophile.

  • SN1 Pathway (Unimolecular): Becomes competitive with weak nucleophiles (e.g., H₂O, alcohols) in polar protic solvents that can stabilize the intermediate benzylic carbocation.[2][4] The rate-determining step is the formation of this resonance-stabilized carbocation.

Given that this compound is a primary benzylic halide, the SN2 pathway is generally preferred and more controllable . The protocols described herein are optimized for SN2 conditions to ensure high yields and predictable outcomes.

G cluster_sn2 SN2 Pathway (Concerted) cluster_sn1 SN1 Pathway (Stepwise) Start_SN2 Substrate + Nu⁻ TS_SN2 Transition State [Nu---C---Cl]⁻ Start_SN2->TS_SN2 Strong Nucleophile Polar Aprotic Solvent End_SN2 Product + Cl⁻ TS_SN2->End_SN2 Start_SN1 Substrate Intermediate_SN1 Benzylic Carbocation + Cl⁻ Start_SN1->Intermediate_SN1 Slow, RDS Polar Protic Solvent End_SN1 Product Intermediate_SN1->End_SN1 Fast, + Nu⁻

Caption: Competing SN2 and SN1 pathways for benzylic chlorides.

The Imperative of Protection: Handling the Hydroxymethyl Group

The alcohol functional group can interfere in two primary ways:

  • As a Nucleophile: One molecule can react with another, leading to oligomerization via ether bond formation.

  • As an Acid: In the presence of a strong base (often used to deprotonate thiol or amine nucleophiles), the alcohol can be converted to an alkoxide, which is itself a potent nucleophile.

To circumvent these issues, the alcohol should be temporarily converted into a non-reactive functional group. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are an excellent choice as they are robust to many nucleophilic conditions but can be cleaved easily with a fluoride source (e.g., TBAF) or acid.[5]

Protocol 0: Protection of the Hydroxyl Group (TBDMS Ether Formation)

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M).

  • Add imidazole (1.5 eq) to the solution and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product, (3-((tert-butyldimethylsilyloxy)methyl)phenyl)methyl chloride, can often be used in the next step without further purification.

Experimental Protocols for Nucleophilic Substitution

The following protocols assume the use of the TBDMS-protected starting material from Protocol 0. All reactions should be conducted in a fume hood with appropriate personal protective equipment.

Protocol 1: Substitution with a Primary Amine (Synthesis of an Amine Derivative)

This protocol details the reaction with benzylamine as a representative amine nucleophile.

Materials and Reagents

Reagent M.W. Amount (mmol) Equivalents
Protected Substrate 286.91 1.0 1.0
Benzylamine 107.15 2.2 2.2
Potassium Carbonate (K₂CO₃) 138.21 2.0 2.0

| Acetonitrile (MeCN) | - | 10 mL | - |

Procedure

  • To a stirred solution of the protected substrate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzylamine (2.2 eq). Using a slight excess of the amine and a base helps to drive the reaction to completion and neutralize the HCl formed.

  • Heat the mixture to 60 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TBDMS-protected amine.

  • Deprotection: Dissolve the purified product in THF and add TBAF (1.1 eq, 1M solution in THF). Stir for 1-2 hours, monitor by TLC, and then proceed with a standard aqueous workup to obtain the final product, (3-((benzylamino)methyl)phenyl)methanol.

Protocol 2: Substitution with a Thiol (Synthesis of a Thioether)

This protocol uses thiophenol, a representative thiol, which is a very potent nucleophile.[9]

Materials and Reagents

Reagent M.W. Amount (mmol) Equivalents
Protected Substrate 286.91 1.0 1.0
Thiophenol 110.18 1.1 1.1
Sodium Hydride (NaH, 60% disp.) 40.00 1.2 1.2

| Anhydrous DMF | - | 10 mL | - |

Procedure

  • Caution: NaH reacts violently with water. Handle under an inert atmosphere (N₂ or Ar).

  • In a flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and slowly add a solution of thiophenol (1.1 eq) in DMF. Stir for 20 minutes to allow for the formation of the sodium thiophenolate.

  • Slowly add a solution of the protected substrate (1.0 eq) in DMF to the thiophenolate mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the TBDMS-protected thioether.

  • Deprotection: Follow the deprotection procedure described in Protocol 1.

Protocol 3: Substitution with an Oxygen Nucleophile (Synthesis of an Ether)

This protocol details the Williamson ether synthesis using sodium phenoxide.

Materials and Reagents

Reagent M.W. Amount (mmol) Equivalents
Protected Substrate 286.91 1.0 1.0
Phenol 94.11 1.2 1.2
Potassium Carbonate (K₂CO₃) 138.21 1.5 1.5

| Anhydrous DMF | - | 10 mL | - |

Procedure

  • Combine the protected substrate (1.0 eq), phenol (1.2 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Heat the mixture to 80 °C and stir for 12-18 hours. The higher temperature is often required for less potent oxygen nucleophiles compared to thiols or amines.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with 1M NaOH (to remove excess phenol), then with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the TBDMS-protected ether.

  • Deprotection: Follow the deprotection procedure described in Protocol 1.

Comparative Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTypical Temp.Typical TimeNotes
Amine BenzylamineK₂CO₃MeCN60 °C6-12 hBase acts as an acid scavenger.
Thiol ThiophenolNaHDMF0 °C to RT2-4 hHighly efficient due to the high nucleophilicity of the thiolate.
Oxygen PhenolK₂CO₃DMF80 °C12-18 hRequires more forcing conditions due to lower nucleophilicity.

Troubleshooting Guide

G cluster_low_yield Low Yield / No Reaction cluster_side_products Multiple Products Start Reaction Issue? Q1 Is the nucleophile strong enough? Start->Q1 Low Yield Q3 Was the -OH group protected? Start->Q3 Side Products A1 Use a stronger base (e.g., NaH for thiols) or switch to a more potent nucleophile. Q1->A1 Q2 Is the solvent appropriate? Q1->Q2 Yes A2 Switch to polar aprotic solvent (DMF, DMSO) to accelerate SN2. Q2->A2 A3 Implement protection strategy (Protocol 0) to prevent self-reaction. Q3->A3 Q4 Is the temperature too high? Q3->Q4 Yes A4 Run reaction at a lower temperature to minimize side reactions. Q4->A4

Caption: A decision tree for troubleshooting common reaction issues.

References

  • Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed). URL: [Link]

  • ChemTube3D. SN2 Reaction: Benzyl Chloride with HS-. University of Liverpool. URL: [Link]

  • Various Authors. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Quora. URL: [Link]

  • LibreTexts Chemistry. (2019). Substitution of benzylic and allylic halides. URL: [Link]

  • Jan, Z. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. URL: [Link]

  • Bordwell, F. G., & Hughes, D. L. (1984). SN2 Reactions of Nitranions with Benzyl Chlorides. Journal of the American Chemical Society. URL: [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. URL: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. URL: [Link]

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. URL: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. URL: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. URL: [Link]

  • Organic Chemistry. (2019). 03.02 Reactivity of Thiols and Thiolates. YouTube. URL: [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-(Chloromethyl)phenyl)methanol is a versatile bifunctional building block in organic synthesis.[1] Its structure, featuring both a reactive benzylic chloride and a nucleophilic benzyl alcohol moiety, presents unique opportunities for the construction of complex molecular architectures. However, the meta-substitution pattern of these functional groups necessitates strategic, often multi-step, approaches for the synthesis of fused heterocyclic systems. This guide provides detailed application notes and protocols for the synthesis of diverse heterocyclic compounds, including isoindolinone derivatives and seven-membered rings, starting from this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Potential of a Bifunctional Precursor

The dual reactivity of this compound allows for selective functionalization, making it a valuable precursor in medicinal chemistry and materials science. The chloromethyl group serves as an excellent electrophile for nucleophilic substitution, while the hydroxymethyl group can act as a nucleophile or be transformed into other functional groups. This guide explores synthetic strategies that leverage this bifunctionality to construct heterocyclic scaffolds, moving beyond simple intramolecular cyclizations which are sterically disfavored due to the meta-orientation of the reactive centers.

Strategy I: Synthesis of Isoindolinone Derivatives via a Multi-step Pathway

A key strategy for forming five-membered heterocyclic rings from a meta-substituted precursor involves a functional group interconversion followed by cyclization. This section details a robust two-step protocol for the synthesis of a substituted isoindolinone.

Mechanistic Rationale

The synthesis begins with the conversion of the electrophilic chloromethyl group into a nitrile. This transformation is a classic SN2 reaction, where the cyanide anion acts as the nucleophile. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid. The final step is an intramolecular amide bond formation, creating the isoindolinone ring. This cyclization is often facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride.

Experimental Protocols

Step 1: Synthesis of (3-(hydroxymethyl)phenyl)acetonitrile

This protocol is adapted from standard procedures for the cyanation of benzyl chlorides.

  • Materials:

    • This compound

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a fume hood, dissolve this compound (1.0 eq) in DMSO.

    • Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, (3-(hydroxymethyl)phenyl)acetonitrile.

Step 2: Synthesis of Isoindolin-1-one Derivative

This protocol involves the hydrolysis of the nitrile to a carboxylic acid, followed by in-situ cyclization.

  • Materials:

    • (3-(hydroxymethyl)phenyl)acetonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • Thionyl chloride (SOCl₂)

    • Ammonia solution (NH₃ in water)

    • Dichloromethane (DCM)

  • Procedure:

    • Reflux the crude (3-(hydroxymethyl)phenyl)acetonitrile from Step 1 in concentrated HCl for 4-6 hours to hydrolyze the nitrile to the corresponding carboxylic acid.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • To the crude carboxylic acid, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours to form the acyl chloride. Caution: Thionyl chloride is corrosive and reacts violently with water.

    • Remove excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acyl chloride in DCM and cool in an ice bath.

    • Slowly add an excess of aqueous ammonia solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude isoindolinone derivative. Purify by column chromatography.

Data Summary
StepProductReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1(3-(hydroxymethyl)phenyl)acetonitrileNaCNDMSO2512-1685-95
2Isoindolin-1-one derivative1. HCl2. SOCl₂3. NH₃1. Water2. Neat3. DCM1. Reflux2. Reflux3. 0-251. 4-62. 23. 1260-75 (over 2 steps)
Workflow Diagram

workflow A Start: this compound B Step 1: Cyanation (NaCN, DMSO) A->B Sɴ2 Reaction C Intermediate: (3-(hydroxymethyl)phenyl)acetonitrile B->C D Step 2: Hydrolysis & Cyclization (HCl, SOCl₂, NH₃) C->D Functional Group Transformation E Product: Isoindolin-1-one Derivative D->E

Caption: Workflow for the synthesis of an isoindolinone derivative.

Strategy II: Synthesis of a Seven-Membered Dibenzo[b,f][2][3]oxazepine Ring

The meta-disposition of the functional groups in this compound is ideally suited for the formation of seven-membered heterocyclic rings through intermolecular condensation reactions. This protocol describes the synthesis of a dibenzo[b,f][2][3]oxazepine derivative.

Mechanistic Rationale

This synthesis proceeds via a double nucleophilic substitution. 2-Aminophenol, possessing two nucleophilic sites (the amino group and the hydroxyl group), reacts with two molecules of this compound. The reaction is typically catalyzed by a base, which deprotonates the phenol and amine, increasing their nucleophilicity. The first substitution likely occurs at the more nucleophilic amino group, followed by a second intramolecular substitution involving the hydroxyl group to form the seven-membered ring.

Experimental Protocol
  • Materials:

    • This compound

    • 2-Aminophenol

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add 2-aminophenol (1.0 eq), potassium carbonate (2.5 eq), and DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (2.2 eq) in DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 24 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,f][2][3]oxazepine derivative.

Data Summary
ReactantsCatalystSolventTemp. (°C)Time (h)ProductTypical Yield (%)
This compound, 2-AminophenolK₂CO₃DMF80-9024Dibenzo[b,f][2][3]oxazepine derivative50-65
Reaction Mechanism

G cluster_0 Synthesis of Dibenzo[b,f][1,4]oxazepine start 2-Aminophenol + this compound activated Deprotonated 2-Aminophenol (Base: K₂CO₃) start->activated Base Activation intermediate1 N-Alkylated Intermediate activated->intermediate1 First Sɴ2 (N-Alkylation) cyclization Intramolecular Sɴ2 Cyclization intermediate1->cyclization Second Sɴ2 (O-Alkylation) product Dibenzo[b,f][1,4]oxazepine Derivative cyclization->product

Caption: Proposed mechanism for the formation of a seven-membered ring.

Conceptual Strategy III: Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex heterocyclic systems.[4][5] While specific protocols starting from this compound are not extensively documented, a conceptual pathway can be designed based on established palladium chemistry.

Proposed Pathway: Intramolecular C-O Coupling
  • Protection/Activation: The hydroxymethyl group of the starting material could be acylated to form an ester, such as an acetate or triflate, which can act as a leaving group in a subsequent palladium-catalyzed reaction.

  • Oxidative Addition: A Palladium(0) catalyst would undergo oxidative addition into the C-Cl bond of the chloromethyl group, forming a Pd(II) intermediate.

  • Intramolecular Cyclization: The oxygen of the ester group could then undergo an intramolecular nucleophilic attack on the carbon attached to the palladium, leading to the formation of a new heterocyclic ring.

  • Reductive Elimination: Reductive elimination would regenerate the Pd(0) catalyst and yield the final heterocyclic product.

This conceptual pathway highlights the potential for developing novel synthetic routes to heterocycles from this compound, and further research in this area is warranted.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a variety of heterocyclic compounds. While its meta-substitution pattern precludes simple intramolecular cyclizations to form common fused ring systems, strategic multi-step approaches, such as functional group interconversion followed by cyclization or intermolecular condensation reactions, provide efficient pathways to valuable heterocyclic scaffolds like isoindolinones and dibenzo[b,f][2][3]oxazepines. The exploration of modern synthetic methodologies, particularly palladium-catalyzed reactions, holds significant promise for further expanding the utility of this bifunctional precursor in the synthesis of novel and medicinally relevant heterocycles.

References

  • Mahendar, L., & Satyanarayana, G. (2016). Pd Catalysis Enables an Efficient Synthesis of a Broad Range of Isobenzofuran-1(3H)-ones from o-Bromobenzyl Tertiary/Secondary/Primary Alcohols. The Journal of Organic Chemistry, 81(17), 7685–7691. [Link]

  • Gundogdu, O. et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Google Patents. (2014).
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  • Serrilli, A. M., et al. (2018). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. Molecules, 23(10), 2469. [Link]

  • ResearchGate. (2018). Seven-Membered Rings With Three Heteroatoms 1,3,5. [Link]

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  • OUCI. (n.d.). Seven-Membered Rings. [Link]

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  • Shen, R., et al. (2016). Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. Molecules, 21(9), 1177. [Link]

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Sources

The Versatile Role of (3-(Chloromethyl)phenyl)methanol in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of polymer chemistry, the pursuit of novel monomers and functional molecules is paramount for the development of advanced materials with tailored properties. (3-(Chloromethyl)phenyl)methanol, a bifunctional aromatic compound, has emerged as a molecule of significant interest. Its unique structure, featuring both a reactive benzylic chloride and a nucleophilic hydroxymethyl group, opens a gateway to a diverse range of polymerization and functionalization strategies. This guide provides an in-depth exploration of the application of this compound in polymer chemistry, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science.

I. Introduction: A Molecule of Dual Reactivity

This compound possesses two key functional groups that dictate its reactivity and versatility in polymer synthesis[1][2]. The chloromethyl group serves as a reactive electrophilic site, susceptible to nucleophilic substitution, making it an excellent candidate for initiating polymerizations or for post-polymerization modification. Concurrently, the hydroxymethyl group offers a nucleophilic site for reactions such as esterification, etherification, and as a point of attachment for other functional moieties. This dual reactivity allows for its use in several distinct polymerization methodologies, which will be explored in detail.

II. Application in Polycondensation: Synthesis of Functional Poly(phenylene methylene)s

The structure of this compound is analogous to benzyl chloride and benzyl alcohol, which are known precursors for the synthesis of poly(phenylene methylene) (PPM) resins[3][4][5][6]. Through a self-condensation reaction, typically catalyzed by a Lewis acid or a strong protic acid, this compound can polymerize to form poly(3-(hydroxymethyl)phenylene methylene). In this reaction, the chloromethyl group of one monomer electrophilically attacks the aromatic ring of another, releasing HCl and forming a methylene bridge.

Scientific Rationale

The polymerization proceeds via a Friedel-Crafts-type alkylation mechanism. The Lewis acid catalyst, such as SnCl₄ or FeCl₃, activates the chloromethyl group, facilitating the electrophilic aromatic substitution onto another monomer unit. The hydroxymethyl groups remain as pendant functionalities along the polymer backbone, offering sites for further modification or imparting specific properties such as hydrophilicity and reactivity to the final polymer.

Experimental Protocol: Synthesis of Poly(3-(hydroxymethyl)phenylene methylene)

Materials:

  • This compound

  • Anhydrous tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (10 g, 63.8 mmol) in anhydrous DCM (100 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of SnCl₄ (0.74 mL, 6.4 mmol) in anhydrous DCM (20 mL) to the stirred monomer solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by the evolution of HCl gas and an increase in viscosity.

  • Quench the reaction by slowly adding methanol (50 mL).

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol (1 L) with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash thoroughly with fresh methanol, and dry under vacuum at 50 °C to a constant weight.

  • For further purification, the polymer can be redissolved in THF, reprecipitated in methanol, and dried.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure, identifying the methylene bridge protons and the preservation of the hydroxymethyl group.

  • GPC/SEC: To determine the molecular weight and polydispersity index (PDI) of the resulting polymer.

  • FTIR: To identify the characteristic functional groups, such as the hydroxyl group (broad peak around 3300 cm⁻¹) and the aromatic C-H bonds.

III. Formation of Polyethers via Self-Condensation

The bifunctional nature of this compound also allows for the formation of polyethers through a Williamson-ether-synthesis-type polycondensation. In this process, the hydroxyl group of one monomer, typically deprotonated by a base, acts as a nucleophile, attacking the electrophilic chloromethyl group of another monomer.

Scientific Rationale

This self-condensation reaction results in the formation of an ether linkage between the monomer units, with the elimination of a salt (e.g., NaCl if NaOH is used as the base). This approach leads to a linear polyether with a repeating unit derived from this compound. The reaction conditions, such as the choice of base and solvent, are critical to achieving high molecular weight polymers.

Experimental Protocol: Synthesis of Poly((3-(hydroxymethyl)phenyl)methyl ether)

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere, suspend NaH (2.8 g, 70 mmol, after washing with anhydrous hexanes to remove mineral oil) in anhydrous DMF (100 mL) in a flame-dried, three-necked round-bottom flask.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (10 g, 63.8 mmol) in anhydrous DMF (50 mL) to the NaH suspension. Hydrogen gas will evolve.

  • After the addition, allow the mixture to warm to room temperature and then heat to 80 °C for 24 hours.

  • Cool the reaction mixture to room temperature and cautiously quench with deionized water (50 mL).

  • Precipitate the polymer by pouring the solution into a large volume of deionized water (1 L).

  • Collect the polymer by filtration, wash with water and then with diethyl ether to remove any unreacted monomer and low molecular weight oligomers.

  • Dry the polymer under vacuum at 60 °C.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the formation of the ether linkage and the disappearance of the chloromethyl group.

  • GPC/SEC: To analyze the molecular weight and PDI.

  • FTIR: To observe the appearance of the C-O-C ether stretch and the disappearance of the C-Cl stretch.

IV. Application as a Functional Initiator in Atom Transfer Radical Polymerization (ATRP)

The benzylic chloride functionality of this compound makes it an excellent candidate for use as an initiator in Atom Transfer Radical Polymerization (ATRP)[][8]. ATRP is a controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. By using this compound as an initiator, polymers with a terminal hydroxymethylphenyl group can be synthesized.

Scientific Rationale

In ATRP, a transition metal complex (e.g., Cu(I)Br/ligand) reversibly activates and deactivates the dormant polymer chain, which has a halogen end-group. The benzylic chloride of this compound can be readily activated by the Cu(I) complex to form a benzylic radical that initiates the polymerization of vinyl monomers like styrene or acrylates. The resulting polymer chain will have the 3-(hydroxymethyl)phenyl group at its α-terminus.

Experimental Protocol: ATRP of Styrene using this compound as Initiator

Materials:

  • Styrene (inhibitor removed)

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol

  • Nitrogen gas supply

  • Standard Schlenk line equipment

Procedure:

  • To a Schlenk flask, add CuBr (72 mg, 0.5 mmol) and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add styrene (10.4 g, 100 mmol), this compound (157 mg, 1.0 mmol), PMDETA (173 mg, 1.0 mmol), and anisole (10 mL) to the flask via syringe under a nitrogen atmosphere.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 110 °C and stir for the desired time (e.g., 8 hours).

  • To stop the polymerization, cool the flask to room temperature and expose the mixture to air.

  • Dilute the mixture with THF (20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by pouring the solution into a large excess of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Characterization:

  • GPC/SEC: To confirm the controlled nature of the polymerization (linear increase of molecular weight with conversion and low PDI).

  • ¹H NMR: To determine monomer conversion and to verify the presence of the initiator fragment at the polymer chain end.

V. Modification of RAFT Agents for Functional Polymer Synthesis

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful controlled radical polymerization technique. A key component in RAFT is the chain transfer agent (CTA), which controls the polymerization. By functionalizing a RAFT agent with this compound, it is possible to introduce the hydroxymethylphenyl group at the terminus of the polymer chain.

Scientific Rationale

A RAFT agent with a suitable functional group (e.g., a carboxylic acid or hydroxyl group) can be reacted with the chloromethyl group of this compound via an esterification or etherification reaction. The resulting functionalized RAFT agent can then be used in a standard RAFT polymerization to produce polymers with a terminal 3-(hydroxymethyl)phenyl moiety. This end-group can then be used for further bioconjugation or surface immobilization.

Experimental Protocol: Synthesis of a Functional RAFT Agent and Subsequent Polymerization

Part A: Synthesis of S-(3-(Hydroxymethyl)benzyl) O-ethyl xanthate

Materials:

  • Potassium ethyl xanthate

  • This compound

  • Acetone

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve potassium ethyl xanthate (1.60 g, 10 mmol) in acetone (50 mL).

  • Add a solution of this compound (1.57 g, 10 mmol) in acetone (20 mL) dropwise to the xanthate solution at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature. A white precipitate of KCl will form.

  • Remove the KCl by filtration.

  • Evaporate the acetone under reduced pressure.

  • Redissolve the residue in diethyl ether (50 mL) and wash with deionized water (3 x 30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the functionalized RAFT agent.

Part B: RAFT Polymerization of N-isopropylacrylamide (NIPAM)

Materials:

  • N-isopropylacrylamide (NIPAM)

  • S-(3-(Hydroxymethyl)benzyl) O-ethyl xanthate (from Part A)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 1,4-Dioxane (solvent)

  • Diethyl ether

Procedure:

  • In a Schlenk tube, dissolve NIPAM (1.13 g, 10 mmol), S-(3-(Hydroxymethyl)benzyl) O-ethyl xanthate (24.2 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in 1,4-dioxane (5 mL).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the tube in a preheated oil bath at 70 °C for 6 hours.

  • Stop the polymerization by cooling the tube in an ice bath and exposing it to air.

  • Precipitate the polymer in cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Characterization:

  • GPC/SEC: To confirm the controlled polymerization characteristics.

  • ¹H NMR: To determine monomer conversion and confirm the presence of the hydroxymethylphenyl end-group.

VI. Data Summary and Visualization

ApplicationPolymerization TypeKey ReagentsResulting Polymer Structure
Synthesis of Poly(3-(hydroxymethyl)phenylene methylene)PolycondensationSnCl₄ or FeCl₃Aromatic backbone with pendant -CH₂OH groups
Synthesis of PolyethersPolycondensationNaHPolyether with repeating hydroxymethylphenyl units
Functional Initiator for ATRPControlled RadicalCuBr/PMDETAPolymer with a terminal 3-(hydroxymethyl)phenyl group
Modification of RAFT AgentsControlled RadicalFunctional RAFT agent, AIBNPolymer with a terminal 3-(hydroxymethyl)phenyl group

Diagrams of Polymerization Pathways

Polycondensation_PPM monomer This compound polymer Poly(3-(hydroxymethyl)phenylene methylene) monomer->polymer Polymerization catalyst SnCl₄ Polymerization Polymerization catalyst-> Polymerization hcl HCl Polymerization->hcl byproduct Polyetherification monomer This compound polymer Polyether monomer->polymer Polymerization base NaH Polymerization Polymerization base-> Polymerization nacl NaCl + H₂ Polymerization->nacl byproducts

Caption: Polyetherification via self-condensation.

ATRP_Initiation cluster_initiation Initiation cluster_propagation Propagation initiator This compound initiator_radical Initiator Radical initiator->initiator_radical Activation catalyst Cu(I)Br/PMDETA Activation Activation catalyst->Activation polymer Polystyrene with functional end-group initiator_radical->polymer + Monomer monomer Styrene + Monomer + Monomer monomer-> + Monomer

Caption: ATRP initiated by this compound.

RAFT_Functionalization cluster_functionalization RAFT Agent Functionalization cluster_polymerization RAFT Polymerization start_raft Potassium Ethyl Xanthate func_raft Functional RAFT Agent start_raft->func_raft modifier This compound modifier->func_raft polymer Poly(NIPAM) with functional end-group func_raft->polymer + Monomer, AIBN monomer NIPAM + Monomer, AIBN + Monomer, AIBN monomer-> + Monomer, AIBN

Caption: RAFT polymerization using a functionalized agent.

VII. Conclusion

This compound is a highly versatile building block in polymer chemistry. Its dual functionality allows for its participation in a variety of polymerization reactions, including polycondensation to form both poly(phenylene methylene)s and polyethers, as well as serving as a functional initiator in ATRP and a precursor for functional RAFT agents. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this molecule in creating novel polymers with tailored functionalities for a wide range of applications, from advanced coatings to biomedical materials. The ability to introduce a reactive hydroxyl group onto the polymer backbone or at the chain end opens up numerous possibilities for post-polymerization modification and the development of smart and functional materials.

References

  • Sahoo, S. K., et al. (2020). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 5(46), 30065–30074. [Link]

  • Caseri, W., et al. (2022). Studies on the Interaction of Poly(phenylene methylene) with Silver(I) and Hexacarbonylchromium(0). Research Collection, ETH Zurich. [Link]

  • Ameduri, B. (2020). Intermolecular etherification of benzyl alcohols with alkanols. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PubMed Central. [Link]

  • Kaya, I., & A. C. (2008). Synthesis of Soluble Poly(p-phenylene methylene) from Tribenzylborate by Acid-Catalyzed Polymerization. Macromolecules, 31(12), 3923-3928. [Link]

  • Nakagawa, Y., et al. (1998). Development of novel attachable initiators for atom transfer radical polymerization. Synthesis of block and graft copolymers from poly(dimethylsiloxane) macroinitiators. Polymer, 39(21), 5163-5170. [Link]

  • Li, G., et al. (2017). Effects of RAFT Agent on the Chloromethylstyrene Polymerizations in a Simultaneous Radiation Grafting System. Polymers, 9(8), 322. [Link]

  • Konkolewicz, D., et al. (2020). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. ACS Sustainable Chemistry & Engineering, 8(38), 14383–14394. [Link]

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  • Braendle, A., et al. (2020). Synthesis of High Molar Mass Poly(phenylene methylene) Catalyzed by Tungsten(II) Compounds. Polymers, 12(11), 2539. [Link]

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Sources

selective protection of the hydroxyl group in (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Selective Protection of the Hydroxyl Group in (3-(Chloromethyl)phenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chemoselectivity in Advanced Synthesis

In the intricate field of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This concept, known as chemoselectivity, is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with high precision and efficiency. The molecule this compound presents a classic chemoselectivity challenge. It possesses two reactive sites: a nucleophilic primary benzylic alcohol and an electrophilic benzylic chloride. The task of protecting the hydroxyl group without engaging the benzylic chloride requires a carefully orchestrated approach, selecting reagents and conditions that can flawlessly distinguish between these two functionalities.

This guide provides a detailed examination of the principles and a field-proven protocol for the . We will delve into the rationale behind the chosen strategy, offering a robust protocol that ensures high yield and purity, and discuss the broader implications for protecting group chemistry.

Substrate Analysis: Unpacking the Reactivity of this compound

To devise a successful selective protection strategy, a clear understanding of the substrate's electronic and steric properties is essential.

  • This compound: The molecule contains a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a chloromethyl group (-CH₂Cl) at the 1 and 3 positions, respectively.

  • Benzylic Alcohol (-CH₂OH): This primary alcohol is a nucleophile. The oxygen atom's lone pairs can attack electrophilic centers. While it is a primary alcohol, its benzylic position slightly enhances its reactivity in certain reactions. For protection, it typically requires activation by a base to form an alkoxide or reaction with a highly electrophilic reagent.

  • Benzylic Chloride (-CH₂Cl): This functional group is a potent electrophile. The carbon atom is susceptible to nucleophilic attack (via an Sₙ2 mechanism), leading to the displacement of the chloride leaving group. Its reactivity is significantly greater than that of a simple alkyl chloride due to the stabilization of the transition state by the adjacent phenyl ring.

The central challenge is to perform a nucleophilic reaction involving the alcohol (protection) while preventing any nucleophilic substitution at the highly reactive benzylic chloride. This dictates the choice of both the protecting group and the reaction conditions.

Strategic Approach: Silyl Ethers for Superior Chemoselectivity

Silyl ethers are among the most versatile and widely used protecting groups for alcohols, owing to their ease of installation, tunable stability, and mild removal conditions.[1][2][3] For this specific challenge, the tert-butyldimethylsilyl (TBDMS) group is an exemplary choice.

Why TBDMS?

  • Mechanism Compatibility: The protection reaction involves treating the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl).[4][5] This is an electrophile that readily reacts with the nucleophilic alcohol.

  • Avoidance of Side Reactions: The reaction is typically carried out in the presence of a mild, non-nucleophilic base such as imidazole.[6][7] Imidazole acts as a proton shuttle and catalyst, activating the silyl chloride without being a strong enough nucleophile to displace the benzylic chloride. Using strong, nucleophilic bases like alkoxides or hydroxides would lead to unwanted side reactions at the benzylic chloride.

  • Steric Selectivity: The significant steric bulk of the TBDMS group provides high selectivity for less hindered primary alcohols.[4][8]

  • Robust Stability: TBDMS ethers are stable across a wide range of reaction conditions, including exposure to many oxidizing agents, reducing agents, and organometallic reagents.[7][9]

  • Orthogonal Deprotection: The Si-O bond is uniquely susceptible to cleavage by fluoride ion sources (e.g., TBAF) due to the formation of a very strong Si-F bond.[9][10] This deprotection method is orthogonal to many other protecting groups and is performed under mild, neutral conditions.

The overall strategy is to silylate the primary alcohol using TBDMSCl and imidazole in an aprotic solvent, a method pioneered by E.J. Corey, which provides a clean and high-yielding transformation.[7]

Experimental Protocol 1: Selective TBDMS Protection

This protocol details the procedure for the selective protection of the hydroxyl group of this compound as its TBDMS ether.

Reaction Scheme:

Sources

Application Note: Selective Oxidation of (3-(Chloromethyl)phenyl)methanol to 3-(Chloromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules and active pharmaceutical ingredients (APIs). The resulting aldehyde, 3-(chloromethyl)benzaldehyde, is a valuable bifunctional building block.[1] Its aldehyde group allows for a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and aldol condensations, while the chloromethyl group serves as a versatile handle for nucleophilic substitution.[1] This application note provides a detailed guide to the selective oxidation of (3-(chloromethyl)phenyl)methanol, a benzylic alcohol, to its corresponding aldehyde.

The primary challenge in this transformation is to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction with many oxidizing agents.[2] Furthermore, the presence of the benzylic chloride in the starting material requires careful selection of reagents and conditions to avoid unwanted side reactions. This document will explore several reliable methods for this oxidation, focusing on reaction mechanisms, detailed protocols, and the rationale for experimental choices to ensure high yield and purity of the desired product.

Choosing the Right Oxidation Method: A Comparative Overview

The selective oxidation of primary alcohols to aldehydes can be achieved through various methods, each with its own advantages and disadvantages.[3] For a substrate like this compound, the key is to employ mild conditions that are tolerant of the benzylic chloride functionality. Below is a comparison of three widely used and effective methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed Oxidation.

Method Oxidizing Agent Key Features Advantages Disadvantages
Swern Oxidation Dimethyl sulfoxide (DMSO), activated by oxalyl chlorideRequires cryogenic temperatures (-78 °C).[4]High yields, wide functional group tolerance, readily available reagents.Requires careful temperature control, produces stoichiometric amounts of foul-smelling dimethyl sulfide and toxic carbon monoxide.[5]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin Periodinane (a hypervalent iodine compound)Performed at room temperature under neutral pH.[6]Mild conditions, high chemoselectivity, short reaction times, simple workup.[6]DMP is expensive and potentially explosive under certain conditions.[6]
TEMPO-catalyzed Oxidation (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant (e.g., NaOCl, NCS)Catalytic in TEMPO, stoichiometric co-oxidant.[7]"Green" and atom-economical, mild conditions.[8]Can be substrate-dependent, may require careful optimization of co-oxidant and reaction conditions.[9]

Reaction Mechanisms and Rationale

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the oxidation process. The common thread among these methods is the conversion of the alcohol's hydroxyl group into a good leaving group, followed by a base-mediated elimination to form the carbonyl double bond.[3]

Swern Oxidation Mechanism

The Swern oxidation begins with the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride.[5] The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine, facilitates an intramolecular E2-like elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4][5] The low reaction temperature is critical to prevent side reactions of the highly reactive chloro(dimethyl)sulfonium chloride.

Swern_Mechanism DMSO DMSO Electrophile Chloro(dimethyl)sulfonium chloride DMSO->Electrophile Activation OxalylChloride Oxalyl Chloride OxalylChloride->Electrophile Alkoxysulfonium Alkoxysulfonium salt Electrophile->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Nucleophilic attack Aldehyde 3-(Chloromethyl)benzaldehyde Alkoxysulfonium->Aldehyde Elimination Byproducts DMS + CO + CO2 + Et3NHCl Alkoxysulfonium->Byproducts Base Triethylamine Base->Aldehyde

Caption: Swern Oxidation Workflow.

Dess-Martin Periodinane (DMP) Oxidation Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent. The reaction is thought to proceed via a ligand exchange between the alcohol and an acetate group on the periodinane.[10][11] This is followed by an intramolecular proton transfer and subsequent reductive elimination of the iodine(III) species, which concertedly forms the aldehyde.[10] The reaction's mildness and neutral pH make it highly suitable for sensitive substrates.[6]

TEMPO-catalyzed Oxidation Mechanism

This method relies on the catalytic cycle of the stable nitroxyl radical, TEMPO. A stoichiometric co-oxidant first oxidizes TEMPO to the active N-oxoammonium salt.[12] This species then oxidizes the alcohol to the aldehyde, during which it is reduced to the hydroxylamine. Another molecule of the co-oxidant regenerates the N-oxoammonium salt, completing the catalytic cycle.[12] The choice of co-oxidant and solvent system is critical for achieving high selectivity and turnover.[7][8]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Swern Oxidation

This protocol is adapted from standard literature procedures.[13][14]

Materials:

  • This compound

  • Oxalyl chloride (2.0 M in dichloromethane)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DCM to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of oxalyl chloride in DCM via one of the addition funnels, maintaining the temperature below -70 °C.

  • Add a solution of DMSO in DCM dropwise via the other addition funnel. Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound in DCM dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes.

  • Slowly add triethylamine to the reaction mixture. A thick white precipitate will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-(chloromethyl)benzaldehyde.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on established methods for DMP oxidations.[6]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Shake the funnel vigorously until the layers are clear. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DMP_Workflow Start Dissolve Alcohol in DCM Add_DMP Add DMP (1.2 eq) Start->Add_DMP Stir Stir at RT (1-3h) Add_DMP->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO3/Na2S2O3 Monitor->Quench Reaction Complete Extract Extract with Et2O Quench->Extract Wash Wash with NaHCO3/Brine Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Aldehyde Purify->Product

Caption: Dess-Martin Periodinane Oxidation Workflow.

Product Characterization

The final product, 3-(chloromethyl)benzaldehyde, should be characterized to confirm its identity and purity.[1][15] Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure. The aldehyde proton should appear as a singlet around 9.9-10.1 ppm in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde at approximately 1700 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₇ClO, MW: 154.59 g/mol ).[15]

Conclusion

The selective oxidation of this compound to 3-(chloromethyl)benzaldehyde is a critical transformation for the synthesis of various valuable chemical entities. Both the Swern and Dess-Martin Periodinane oxidation methods provide reliable and high-yielding routes to the desired aldehyde. The choice between these methods will depend on the specific laboratory setup, scale of the reaction, and cost considerations. The TEMPO-catalyzed oxidation offers a greener alternative but may require more extensive optimization. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and efficiently perform this important synthetic step.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). An Efficient Oxidation of Primary Alcohols to the Corresponding Aldehydes. Organic Letters, 3(19), 3041–3043. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ma, J., Liu, B., Zhang, K., Wang, Z., & Ding, J. (2018). A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. RSC Advances, 8(26), 14383–14390. [Link]

  • Wang, L., Wang, Y., Li, H., & Wang, X. (2022). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3/P2O5 under ball milling. Journal of Chemical Research, 46(5-6), 469-474. [Link]

  • Ashenhurst, J. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Wang, L., Wang, Y., Li, H., & Wang, X. (2022). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Semantic Scholar. Retrieved from [Link]

  • Clark, J. (2023). Oxidising alcohols to make aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Ragauskas, A. J. (2005). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Ashenhurst, J. (2023). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]

  • Klapars, A., & Parris, S. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Advanced Synthesis & Catalysis, 353(6), 931-936. [Link]

  • Kumar, S., & Kumar, A. (2015). A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. ARKIVOC, 2015(7), 354-361. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

  • Sciencemadness.org. (2019). Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

  • Kumar, A., & Singh, R. K. (2014). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 12(34), 6651-6654. [Link]

  • Bandgar, B. P., Sadavarte, V. S., & Uppalla, L. S. (2000). Selective and rapid oxidation of primary, allylic and benzylic alcohols to the corresponding carbonyl compounds with NaNO2–acetic anhydride under mild and solvent-free conditions. Journal of the Chemical Society, Perkin Transactions 1, (21), 3559-3560. [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

  • Dhakshinamoorthy, A., Alvaro, M., & Garcia, H. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis, 1(1), 48-53. [Link]

  • Forni, A., et al. (2020). Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)] complexes. European Journal of Organic Chemistry, 2020(42), 6614-6622. [Link]

  • AllChem. (2025). Dess-Martin-Periodinane oxidation. YouTube. Retrieved from [Link]

  • Reddit. (2023). Oxidation of Alcohol to aldehyde, and how to arrest the reaction. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.6: Oxidation Reactions of Alcohols. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-chloro-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde. Retrieved from [Link]

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Application Note and Protocol: Selective Etherification of (3-(Chloromethyl)phenyl)methanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the etherification of (3-(chloromethyl)phenyl)methanol. The presented methodology is grounded in the principles of the Williamson ether synthesis, a robust and versatile method for the formation of ethers.[1][2] This guide emphasizes a strategic approach to reagent selection and reaction conditions to ensure the chemoselective etherification of the primary alcohol in the presence of a potentially reactive benzylic chloride functionality. The protocol is designed to be a self-validating system, with explanations for each experimental choice to enhance reproducibility and success.

Introduction

This compound is a bifunctional organic compound containing both a primary benzylic alcohol and a benzylic chloride. This structural motif makes it a valuable building block in medicinal chemistry and materials science. The selective etherification of the hydroxyl group without affecting the chloromethyl group is a common synthetic challenge. The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, provides a powerful tool for this transformation.[1][2][3] This application note details a reliable protocol for this selective etherification, offering insights into the mechanistic considerations and practical aspects of the procedure.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a two-step process. First, a strong base is used to deprotonate an alcohol, forming a highly nucleophilic alkoxide.[2] This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide to form the desired ether.[1][3]

Step 1: Deprotonation ROH + Base → RO⁻ + [H-Base]⁺

Step 2: SN2 Attack RO⁻ + R'-X → R-O-R' + X⁻

The success of the Williamson ether synthesis is highly dependent on the substrate. Primary alkyl halides are ideal electrophiles as they are most susceptible to SN2 attack and less prone to competing elimination reactions.[3]

Mechanistic Considerations for this compound

The primary challenge in the etherification of this compound lies in the potential for the strong base to react with the benzylic chloride functionality, leading to undesired side products. Highly reactive bases, such as sodium hydride prepared from radical anions, have been shown to react with benzyl chloride.[4][5] Therefore, the choice of a milder base is crucial to favor the deprotonation of the alcohol over reaction with the benzylic chloride.

Experimental Protocol: Synthesis of 3-(Chloromethyl)benzyl Methyl Ether

This protocol describes the methylation of this compound using methyl iodide.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEq.
This compoundC₈H₉ClO156.611.57 g10.0 mmol1.0
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.44 g11.0 mmol1.1
Methyl IodideCH₃I141.940.70 mL (1.59 g)11.2 mmol1.12
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL--
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.4920 mL--
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12100 mL--
Brine (Saturated Aqueous NaCl)NaCl58.4420 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~2 g--
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes and spectrometer

  • FT-IR spectrometer

Safety Precautions
  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6]

  • Methyl Iodide (CH₃I): A toxic and volatile liquid. Handle in a fume hood and wear appropriate PPE.

  • Tetrahydrofuran (THF): A flammable liquid. Use in a well-ventilated area away from ignition sources.

Step-by-Step Procedure

Reaction Setup:

  • Preparation of the Reaction Flask: Under a stream of inert gas (Nitrogen or Argon), add this compound (1.57 g, 10.0 mmol) and anhydrous THF (30 mL) to a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sodium Hydride: While stirring, carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise to the cooled solution. The addition should be slow to control the evolution of hydrogen gas.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

Etherification:

  • Addition of Methyl Iodide: Dissolve methyl iodide (0.70 mL, 11.2 mmol) in anhydrous THF (20 mL) in a dropping funnel. Add the methyl iodide solution dropwise to the reaction mixture at room temperature over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

Work-up and Purification:

  • Quenching the Reaction: After the reaction is complete, cool the flask to 0 °C in an ice-water bath and slowly add saturated aqueous ammonium chloride solution (20 mL) to quench the excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (20 mL). Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(chloromethyl)benzyl methyl ether.

Characterization

The structure and purity of the final product can be confirmed by spectroscopic methods:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of the methoxy group and the overall structure.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the C-O-C ether linkage.

Process Workflow

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Etherification cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Dissolve this compound in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add Sodium Hydride portion-wise B->C D 4. Stir for alkoxide formation C->D E 5. Add Methyl Iodide solution dropwise D->E Proceed to etherification F 6. Stir at room temperature and monitor by TLC E->F G 7. Quench with saturated NH4Cl F->G Reaction complete H 8. Extract with Diethyl Ether G->H I 9. Wash with Brine H->I J 10. Dry and Concentrate I->J K 11. Purify by Column Chromatography J->K L ¹H NMR, ¹³C NMR, FT-IR K->L Pure Product

Caption: Experimental workflow for the etherification of this compound.

Discussion and Causality

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide.[3] Using a slight excess (1.1 equivalents) ensures complete conversion of the alcohol. While NaH can react with benzylic chlorides, using it at low temperatures initially for the deprotonation step, followed by the addition of the alkylating agent, helps to favor the desired reaction pathway.

  • Solvent: Anhydrous THF is an excellent aprotic solvent for the Williamson ether synthesis as it dissolves both the organic substrate and the sodium alkoxide intermediate.[3] Its inert nature prevents unwanted side reactions.

  • Alkylating Agent: Methyl iodide is a highly reactive primary alkyl halide, ideal for the SN2 reaction.[3] A small excess is used to drive the reaction to completion.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the rate of hydrogen evolution. The subsequent alkylation is carried out at room temperature, which is sufficient for the SN2 reaction to proceed at a reasonable rate without promoting significant side reactions.

  • Work-up: Quenching with saturated ammonium chloride is a standard and safe method to neutralize any unreacted sodium hydride. The extractive work-up with diethyl ether effectively separates the organic product from inorganic salts.

  • Purification: Flash column chromatography is a standard and efficient method for purifying the final product from any unreacted starting material or minor byproducts.

Conclusion

This application note provides a comprehensive and detailed protocol for the selective etherification of this compound. By carefully selecting the base and controlling the reaction conditions, the hydroxyl group can be efficiently converted to an ether while preserving the chloromethyl functionality. The principles and techniques described herein are broadly applicable to the synthesis of other substituted benzylic ethers and serve as a valuable resource for researchers in organic synthesis and drug development.

References

  • Bank, S., & Prislopski, M. C. (1970). The high reactivity of radical-anion-prepared sodium hydride: reaction with benzyl chloride. Journal of the Chemical Society D: Chemical Communications, (23), 1539-1540. [Link]

  • Bank, S., & Prislopski, M. C. (1970). The high reactivity of radical-anion-prepared sodium hydride: reaction with benzyl chloride. Royal Society of Chemistry. [Link]

  • The High Reactivity of Radical-anion-prepared Sodium Hydride: Reaction with Benzyl Chloride \1 - ElectronicsAndBooks. (n.d.). [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • LibreTexts Chemistry. (2023). 18.2: Preparing Ethers. [Link]

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Application Notes and Protocols for (3-(Chloromethyl)phenyl)methanol as a Bifunctional Linker in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(3-(Chloromethyl)phenyl)methanol is a versatile bifunctional linker that offers synthetic chemists a powerful tool for the construction of complex molecular architectures. Its unique structure, featuring two distinct and orthogonally reactive benzylic positions—a chloromethyl group and a hydroxymethyl group—facilitates its application in a variety of synthetic strategies, most notably in solid-phase organic synthesis (SPOS) and the development of combinatorial libraries. This guide provides an in-depth exploration of the chemical principles underpinning the utility of this linker, alongside detailed, field-proven protocols for its practical application. We will delve into its role in anchoring molecules to solid supports, its stability under various reaction conditions, and the strategies for the clean cleavage of final products.

Introduction: The Strategic Advantage of a Bifunctional Linker

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the ability to construct complex molecules in a controlled and efficient manner is paramount. Bifunctional linkers are essential components in this endeavor, acting as bridges to connect different molecular entities.[1] this compound stands out due to its meta-substituted phenyl ring, which positions its two reactive functional groups, a primary alcohol and a benzylic chloride, for differential reactivity.[2][3]

The core utility of this linker lies in the principle of orthogonal protection and reactivity . The chloromethyl group serves as a reactive electrophile, readily undergoing nucleophilic substitution, making it ideal for initial immobilization onto a solid support functionalized with nucleophilic sites (e.g., a hydroxylated resin).[4] Conversely, the hydroxymethyl group can be used to attach the molecule of interest, typically through esterification or etherification, after the linker has been anchored. This sequential functionalization is key to its application in multi-step syntheses.

G cluster_linker Linker Structure cluster_synthesis Synthetic Strategy Linker This compound Func1 Chloromethyl Group (Electrophilic Site for Immobilization) Linker->Func1 Orthogonal Reactivity Func2 Hydroxymethyl Group (Nucleophilic Site for Substrate Attachment) Linker->Func2 Orthogonal Reactivity Step1 Step 1: Immobilization (Linker to Solid Support) Func1->Step1 via S N 2 reaction Step2 Step 2: Substrate Loading (Molecule to Linker) Func2->Step2 via Esterification/Etherification Step3 Step 3: Elaboration (On-Resin Synthesis) Step4 Step 4: Cleavage (Release of Product)

Core Applications in Solid-Phase Organic Synthesis (SPOS)

The primary application of this compound is as a linker in SPOS, a technique that has revolutionized the synthesis of peptides and small molecule libraries by simplifying purification and enabling automation.[5][6] In this context, the linker acts as a stable anchor, tethering the growing molecule to an insoluble polymer bead during a sequence of chemical transformations.

Analogy to Established Linker Systems

The functionality of the hydroxymethyl group on the phenyl ring is analogous to the well-established Wang resin , which features a p-alkoxybenzyl alcohol moiety.[7][8] Like the Wang linker, the benzylic ester or ether bond formed with the substrate is stable to a range of reaction conditions but can be readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[8] The stability of the resulting benzylic carbocation intermediate facilitates this cleavage.

Traceless and Multifunctional Linker Potential

While not inherently a "traceless" linker in the strictest sense (as cleavage typically regenerates the benzylic alcohol on the product), modifications to the cleavage strategy or the linker itself can lead to traceless applications.[9][10] For example, reductive cleavage protocols can be employed to cleave the benzyl ether, leaving a methyl group on the aromatic ring of the original linker.

Detailed Experimental Protocols

The following protocols are representative methodologies for the use of this compound as a linker in SPOS. These are based on well-established procedures for analogous linker systems and functional group transformations.

Protocol 1: Immobilization of the Linker onto a Hydroxymethyl Resin

This protocol describes the attachment of the linker to a solid support, such as hydroxymethylpolystyrene, via an ether bond. The more reactive chloromethyl group of the linker is targeted for this immobilization step.

Rationale: The chloromethyl group is a more potent electrophile than the hydroxymethyl group under these conditions, allowing for selective immobilization. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium iodide (TBAI) accelerates the nucleophilic substitution reaction between the resin's hydroxyl groups and the linker's chloromethyl group.

Reagent Molar Equivalent Purpose
Hydroxymethylpolystyrene Resin1.0Solid Support
This compound5.0Linker
Sodium Hydride (60% in oil)5.0Base to deprotonate resin hydroxyl
Tetrabutylammonium Iodide (TBAI)0.1Phase-Transfer Catalyst
Anhydrous Dimethylformamide (DMF)-Solvent

Step-by-Step Procedure:

  • Swell the hydroxymethylpolystyrene resin (1.0 eq., e.g., 1.0 g, 1.0 mmol/g loading) in anhydrous DMF (10 mL/g) for 1 hour in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • In a separate flask, dissolve this compound (5.0 eq.) in anhydrous DMF.

  • Carefully add sodium hydride (5.0 eq.) portion-wise to the swollen resin suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

  • Add TBAI (0.1 eq.) to the resin suspension.

  • Add the solution of this compound to the activated resin suspension.

  • Heat the reaction mixture to 60 °C and stir overnight under a nitrogen atmosphere.

  • Cool the reaction to room temperature. Quench any unreacted NaH by the slow addition of methanol.

  • Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1, 3x), water (3x), methanol (3x), and dichloromethane (DCM) (3x).

  • Dry the resin under high vacuum to a constant weight.

G cluster_reactants Reactants Resin Hydroxymethyl Resin ImmobilizedLinker Immobilized Linker (Ether Linkage) Resin->ImmobilizedLinker S N 2 Reaction Linker This compound Linker->ImmobilizedLinker S N 2 Reaction Base NaH, TBAI Base->ImmobilizedLinker S N 2 Reaction

Protocol 2: Loading of a Carboxylic Acid Substrate onto the Immobilized Linker

This protocol details the esterification of a carboxylic acid-containing molecule onto the free hydroxymethyl group of the resin-bound linker.

Rationale: This is a standard esterification procedure adapted for solid-phase synthesis. N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid, while 4-dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the ester formation.

Reagent Molar Equivalent Purpose
Linker-Functionalized Resin1.0Solid Support with Linker
Carboxylic Acid (Substrate)4.0Molecule to be synthesized
N,N'-Dicyclohexylcarbodiimide (DCC)4.0Coupling Agent
4-Dimethylaminopyridine (DMAP)0.2Catalyst
Anhydrous Dichloromethane (DCM)-Solvent

Step-by-Step Procedure:

  • Swell the linker-functionalized resin (1.0 eq.) in anhydrous DCM (10 mL/g) for 1 hour in a reaction vessel.

  • In a separate flask, dissolve the carboxylic acid substrate (4.0 eq.) and DMAP (0.2 eq.) in anhydrous DCM.

  • Add the carboxylic acid solution to the swollen resin.

  • In a separate flask, dissolve DCC (4.0 eq.) in anhydrous DCM.

  • Add the DCC solution to the resin suspension and agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction for the disappearance of the free hydroxyl groups on the resin using a suitable test (e.g., Kaiser test on a derivatized resin sample).

  • Filter the resin and wash sequentially with DCM (3x), DMF (3x), methanol (3x), and DCM (3x).

  • Dry the resin under high vacuum.

Protocol 3: On-Resin Synthesis - Example: Suzuki Coupling

Once the substrate is loaded, a variety of chemical transformations can be performed. This example protocol describes a Suzuki coupling on an aryl bromide substrate attached to the linker.

Rationale: This demonstrates the stability of the linker under common cross-coupling conditions. The palladium catalyst, base, and solvent system are standard for Suzuki reactions and are generally compatible with the benzyl ether linkage to the resin.

Reagent Molar Equivalent Purpose
Substrate-Loaded Resin (Aryl Bromide)1.0Immobilized Reactant
Arylboronic Acid5.0Coupling Partner
Pd(PPh₃)₄0.1Palladium Catalyst
2M Aqueous Sodium Carbonate10.0Base
1,2-Dimethoxyethane (DME)-Solvent

Step-by-Step Procedure:

  • Swell the substrate-loaded resin (1.0 eq.) in DME (10 mL/g) in a reaction vessel.

  • Add the arylboronic acid (5.0 eq.) and Pd(PPh₃)₄ (0.1 eq.) to the vessel.

  • Add the 2M aqueous sodium carbonate solution (10.0 eq.).

  • Heat the mixture to 80 °C and agitate for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, filter the resin, and wash with DME (3x), water (3x), methanol (3x), and DCM (3x).

  • Dry the resin under high vacuum.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol describes the final step of releasing the synthesized molecule from the solid support via acid-catalyzed cleavage of the benzylic ester bond.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively protonates the ether oxygen of the benzylic linkage, facilitating its cleavage to release the carboxylic acid product.[7][8] Triisopropylsilane (TIS) is included as a scavenger to trap the reactive benzylic carbocation formed during cleavage, preventing side reactions with sensitive functional groups on the product.

Reagent Volume/Weight Percentage Purpose
Product-on-Resin-Starting Material
Trifluoroacetic Acid (TFA)95% (v/v)Cleavage Reagent
Water2.5% (v/v)Co-solvent/Proton Source
Triisopropylsilane (TIS)2.5% (v/v)Cation Scavenger

Step-by-Step Procedure:

  • Place the dry, product-laden resin in a reaction vessel.

  • Prepare the cleavage cocktail by carefully mixing TFA, water, and TIS in a 95:2.5:2.5 ratio.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).

  • Agitate the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved product.

  • Wash the resin with a small amount of fresh TFA, and then with DCM. Combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure (a stream of nitrogen can also be used) to remove the bulk of the TFA.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Purify the crude product as required, typically by reverse-phase HPLC.

G cluster_cleavage Cleavage and Purification ProductOnResin Final Product on Resin CleavedProduct Purified Product ProductOnResin->CleavedProduct Acidolysis ResinWaste Spent Resin ProductOnResin->ResinWaste Acidolysis CleavageCocktail TFA/H₂O/TIS CleavageCocktail->ProductOnResin

Conclusion and Future Perspectives

This compound provides a robust and versatile platform for linker-assisted organic synthesis. Its orthogonal reactivity allows for a logical and stepwise construction of complex molecules on a solid support. The protocols outlined herein provide a foundational framework for researchers to employ this linker in their synthetic campaigns. The principles of its application are well-grounded in the established chemistries of similar linker systems, ensuring a high degree of reliability. Future work may focus on the development of novel cleavage strategies to expand its utility, for instance, in creating traceless linker systems or in applications beyond traditional SPOS, such as in the synthesis of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where linker stability and cleavage are of critical importance.

References

  • Kobayashi, A., Tabata, S., & Yoshida, S. (n.d.). Highly substituted benzo[b]furan synthesis through substituent migration. Royal Society of Chemistry. Retrieved from [Link]

  • Iannazzo, D., et al. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Retrieved from [Link]

  • Gers-Panther, M., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Royal Society of Chemistry. Retrieved from [Link]

  • van Otterlo, W. A. L., et al. (2005). An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans. Organic Chemistry Portal. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Retrieved from [Link]

  • Nandi, S., et al. (2023). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. National Institutes of Health. Retrieved from [Link]

  • Ross, D. A., et al. (2020). Self-Immolative Hydroxybenzylamine Linkers for Traceless Protein Modification. National Science Foundation. Retrieved from [Link]

  • Wunberg, T., et al. (2003). Development of the Traceless Phenylhydrazide Linker for Solid-Phase Synthesis. PubMed. Retrieved from [Link]

  • Zhang, Z., et al. (2020). A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction. Royal Society of Chemistry. Retrieved from [Link]

  • Wang, T., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Retrieved from [Link]

  • Hughes, D. L. (1998). Solid-phase development of a L-hydroxybenzotriazole linker for heterocycle synthesis using analytical constructs. PubMed. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis. Combinatorial Chemistry Review. Retrieved from [Link]

  • Ostresh, J. M., et al. (2000). Solid phase synthesis of heterocyclic combinatorial libraries derived from peptides. FIU Discovery. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Georgiev, D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed. Retrieved from [Link]

  • Pereira, J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]

  • Ellman, J. A., & Plunkett, M. J. (1996). Silyl linker for solid phase organic synthesis of aryl-containing molecules. Google Patents.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Retrieved from [Link]

  • Georgiev, D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. MDPI. Retrieved from [Link]

  • Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2018). Research progress on selective ortho-methylation between aryl phenols and methanol. ResearchGate. Retrieved from [Link]

Sources

Application Note: A Step-by-Step Guide to the Grignard Reaction with (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Bifunctional Grignard Reagents

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The reaction utilizes an organomagnesium halide (the Grignard reagent), which acts as a potent nucleophile, to attack electrophilic carbon atoms, most notably the carbonyl carbon of aldehydes, ketones, and esters.[3][4] The utility of this reaction lies in its ability to construct complex carbon skeletons from simpler starting materials.

However, the high reactivity of the Grignard reagent also presents significant challenges. The carbon-magnesium bond is highly polarized, rendering the carbon atom not only a strong nucleophile but also an exceptionally strong base.[5][6] This basicity means the reagent will react readily with any acidic protons present in the reaction medium, including water, alcohols, amines, or even terminal alkynes.[5][7]

This application note provides a detailed protocol and expert insights for successfully conducting a Grignard reaction starting from (3-(Chloromethyl)phenyl)methanol. This substrate is particularly challenging because it contains two reactive sites: a chloromethyl group, from which the Grignard reagent can be formed, and a benzylic alcohol, which possesses an acidic proton that would quench the Grignard reagent. A direct reaction is therefore doomed to failure. Our guide will detail the necessary "Protect-React-Deprotect" strategy, explaining the causality behind each experimental choice to ensure a successful and reproducible outcome for researchers in synthetic chemistry and drug development.

Strategic Workflow: The "Protect-React-Deprotect" Approach

To circumvent the issue of the acidic hydroxyl proton, a protection strategy is mandatory. The alcohol must be converted into a functional group that is stable under the strongly basic conditions of Grignard reagent formation and reaction, and which can be easily removed later to regenerate the alcohol. A silyl ether is an excellent choice for this purpose.

The overall experimental workflow is as follows:

  • Protection: The hydroxyl group of this compound is protected as a tert-butyldimethylsilyl (TBDMS) ether.

  • Grignard Formation: The Grignard reagent is formed from the chloromethyl group of the protected substrate by reacting it with magnesium metal under strictly anhydrous conditions.

  • Reaction with Electrophile: The newly formed Grignard reagent is reacted in situ with a suitable electrophile (e.g., an aldehyde or ketone) to form a new carbon-carbon bond.

  • Work-up and Deprotection: The reaction is quenched, and the TBDMS protecting group is removed to yield the final product.

G cluster_0 Part 1: Protection cluster_1 Part 2: Grignard Reaction cluster_2 Part 3: Deprotection & Isolation A Start: this compound B Protect Hydroxyl Group (TBDMSCl, Imidazole) A->B C Protected Intermediate: 1-(chloromethyl)-3-(((tert-butyldimethylsilyl)oxy)methyl)benzene B->C D Form Grignard Reagent (Mg, Anhydrous THF) C->D E React with Electrophile (e.g., Benzaldehyde) D->E F TBDMS-Protected Product E->F G Aqueous Work-up (NH4Cl solution) F->G H Deprotect Silyl Ether (TBAF or HCl) G->H I Purification (Column Chromatography) H->I J Final Product I->J G cluster_0 Grignard Formation cluster_1 Nucleophilic Attack cluster_2 Protonation RCl Protected-Ar-CH₂Cl Mg Mg⁰ RMgCl Protected-Ar-CH₂MgCl RCl->RMgCl Insertion in Anhydrous THF Electrophile Ph-CHO (Benzaldehyde) RMgCl->Electrophile C-C Bond Formation Alkoxide Intermediate Alkoxide Electrophile->Alkoxide Workup H₃O⁺ (Acidic Work-up) Product Protected Diol Product Alkoxide->Product Protonation

Sources

Troubleshooting & Optimization

Technical Support Center: Reactions of (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-(Chloromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on preventing and identifying common side products.

Introduction: The Duality of this compound

This compound is a valuable building block in organic synthesis due to its two reactive functional groups: a primary benzyl alcohol and a primary benzyl chloride. This duality allows for a range of synthetic transformations, but it also presents unique challenges. The interplay between the nucleophilic alcohol and the electrophilic benzyl chloride can lead to undesired side reactions, primarily self-condensation and polymerization, as well as acid-catalyzed Friedel-Crafts alkylation. This guide will equip you with the knowledge to control these side reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when working with this compound?

The most prevalent side products arise from the inherent reactivity of the molecule's two functional groups. These are:

  • Self-Condensation Products (Oligomers and Polymers): The benzyl alcohol of one molecule can react with the benzyl chloride of another in a Williamson ether synthesis-like reaction. This process can continue, leading to the formation of dimers, trimers, and ultimately poly(oxy-1,3-phenylenemethylene).

  • Friedel-Crafts Alkylation Products: Under acidic conditions, the benzyl alcohol can be protonated and eliminated as water, generating a benzyl carbocation. This carbocation can then undergo electrophilic aromatic substitution with another molecule of this compound, leading to the formation of diarylmethane structures and cross-linked polymers.

Q2: How can I minimize the self-condensation of this compound?

Minimizing self-condensation revolves around controlling the reaction conditions to favor your desired transformation. Key strategies include:

  • Choice of Base: When the alcohol needs to be deprotonated for a subsequent reaction (e.g., Williamson ether synthesis with a different alkyl halide), use a non-nucleophilic, sterically hindered base. Strong, unhindered bases can also deprotonate the benzyl alcohol, increasing the concentration of the alkoxide and promoting self-condensation.

  • Temperature Control: Lower reaction temperatures generally favor the desired kinetic product over undesired side reactions. Running reactions at or below room temperature can significantly reduce the rate of self-condensation.

  • Slow Addition: If the reaction conditions require the use of a base, the slow, dropwise addition of the base to a solution of this compound and your other reactant can help to keep the concentration of the reactive alkoxide low at any given time, thus minimizing its reaction with another molecule of the starting material.

  • Protecting Groups: In multi-step syntheses, consider protecting the benzyl alcohol as a silyl ether or another suitable protecting group before performing reactions at the benzyl chloride position.

Q3: What conditions favor the undesired Friedel-Crafts alkylation?

Friedel-Crafts alkylation is primarily a concern under acidic conditions.[1][2][3] You should be cautious when using:

  • Strong Brønsted or Lewis Acids: Acids like sulfuric acid, trifluoroacetic acid, or aluminum chloride can readily promote the formation of the benzyl carbocation, initiating the alkylation cascade.[1][4]

  • High Temperatures: Increased temperatures can accelerate the rate of both carbocation formation and the subsequent alkylation reaction.

To avoid this, maintain neutral or basic reaction conditions whenever possible. If an acidic catalyst is required for your desired transformation, consider using milder acids or operating at very low temperatures.

Troubleshooting Guides

Guide 1: Unexpected Polymer/Oligomer Formation

Issue: Upon workup, you observe a sticky, insoluble, or high-molecular-weight material, and your desired product yield is low. This indicates significant self-condensation or polymerization.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes & Checks cluster_2 Solutions Problem High MW / Insoluble Side Product Cause1 Base-Mediated Self-Condensation (Williamson Ether-type) Problem->Cause1 Cause2 Acid-Catalyzed Self-Condensation (Friedel-Crafts type) Problem->Cause2 Check1 Check Reaction pH: Was a strong, non-hindered base used? Cause1->Check1 Check3 Check Reaction Temperature: Was the temperature elevated? Cause1->Check3 Check2 Check Reagents for Acidity: Were any reagents acidic? Cause2->Check2 Cause2->Check3 Solution1 Use a weaker or sterically hindered base (e.g., K2CO3, DIPEA). Check1->Solution1 Yes Solution4 Use slow addition of reagents to minimize high local concentrations. Check1->Solution4 Yes Solution2 Run reaction under strictly neutral or basic conditions. Use acid scavengers (e.g., MgO). Check2->Solution2 Yes Solution3 Lower the reaction temperature. Consider running at 0 °C or RT. Check3->Solution3 Yes

Caption: Troubleshooting workflow for polymer/oligomer formation.

Detailed Protocol for Minimizing Self-Condensation in a Williamson Ether Synthesis:

This protocol is for the reaction of this compound with another alcohol (R-OH) to form the ether R-O-CH₂-C₆H₄-CH₂OH.

  • Reagent Purity: Ensure that the this compound is free from acidic impurities. If necessary, purify by recrystallization or column chromatography.

  • Solvent: Use a polar aprotic solvent such as DMF or acetonitrile to favor the Sₙ2 reaction.[5][6] Ensure the solvent is anhydrous.

  • Base Selection: Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6] Avoid strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) if possible, as they can significantly increase the concentration of the reactive alkoxide of the starting material.

  • Reaction Setup:

    • To a stirred solution of the external alcohol (R-OH, 1.2 equivalents) and this compound (1.0 equivalent) in the chosen solvent, add the base (1.5 equivalents).

    • Maintain the reaction temperature at room temperature or below.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that can lead to side product formation.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the desired product by silica gel column chromatography.

Guide 2: Identification of Side Products by Analytical Techniques

Issue: Your reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, and you need to identify the side products.

Analytical Workflow:

G cluster_0 Observation cluster_1 Analytical Techniques cluster_2 Interpretation Observation Multiple Spots/Peaks in Analysis LCMS LC-MS Analysis Observation->LCMS NMR ¹H NMR & ¹³C NMR Analysis Observation->NMR MS_Interp Look for repeating mass units corresponding to the monomer (e.g., +138 Da for ether linkage). LCMS->MS_Interp NMR_Interp Broadening of aromatic and methylene signals suggests oligomers. Appearance of new benzylic CH₂ signals. NMR->NMR_Interp

Caption: Analytical workflow for side product identification.

Expected Analytical Signatures of Side Products:

Side ProductMass Spectrometry (ESI-MS)¹H NMR Spectroscopy
Dimer (Ether Linkage) [M+Na]⁺ or [M+H]⁺ corresponding to C₁₆H₁₇ClO₂. A mass difference of 138.15 Da from the starting material (loss of HCl).A new singlet for the benzylic ether methylene protons (Ar-CH₂-O-CH₂-Ar) will appear around 4.5-5.0 ppm. The integration of the aromatic protons will be higher relative to the CH₂OH and CH₂Cl protons.[7]
Oligomers/Polymers A series of peaks separated by the mass of the repeating unit (138.15 Da).[8]Broadening of the signals in the aromatic and benzylic regions is a strong indicator of polymerization.[7][9]
Friedel-Crafts Product [M+Na]⁺ or [M+H]⁺ corresponding to the diarylmethane structure.A new singlet for the methylene bridge (Ar-CH₂-Ar) will appear around 3.9-4.2 ppm.[7] The aromatic region will show a more complex splitting pattern due to the different substitution patterns.

Conclusion

Successfully employing this compound in synthesis requires a thorough understanding of its dual reactivity. By carefully selecting reaction conditions—particularly the choice of base, temperature, and solvent—researchers can significantly minimize the formation of undesired oligomeric and alkylated side products. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this versatile reagent. For further in-depth understanding, the referenced literature should be consulted.

References

  • Benchchem. (2025). A Comparative Guide to the Mass Spectrometry of Benzylated Oligosaccharides.
  • Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(3). DOI: 10.26717/BJSTR.2018.12.002257
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. DOI: 10.3762/bjoc.6.6
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. Retrieved from [Link]

  • Di Mauro, F., et al. (2019). Poly(phenylene methylene)-Based Coatings for Corrosion Protection: Replacement of Additives by Use of Copolymers. MDPI. Retrieved from [Link]

  • Gribble, G. W. (2018). Friedel–Crafts alkylation using electron‐deficient benzylic alcohols. ResearchGate.
  • Benchchem. (2025). Troubleshooting Williamson ether synthesis side reactions.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Trasatti, S. P. M., et al. (2018). Poly(Phenylene Methylene): A Multifunctional Material for Thermally Stable, Hydrophobic, Fluorescent, Corrosion-Protective Coatings. AIR Unimi.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0.
  • The Organic Chemistry Tutor. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

  • Taylor & Francis Online. (2011). An Efficient and Inexpensive Catalyst System for Friedel‐Crafts Alkylation of Aromatic Compounds with Benzyl and Allyl Alcohols.
  • NIH. (2024). Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers.
  • MassBank. (2008). benzyl ethyl ether. Retrieved from [Link]

  • NIH. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • LCGC International. (2021). A Quick Approach to Screen Oligomers from Extractables Studies Using Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC–QTOF-MS). Retrieved from [Link]

  • ResearchGate. (2002). Mass Spectrometry of Benzyl 2-Hydroxyethyl Oligosulfides, Dibenzyl di- and tri-Sulfides, Benzyl Phthalimido Disulfides, and Related Compounds.
  • ResearchGate. (2000). NMR Spectra of Polymers and Polymer Additives.
  • PubMed Central. (n.d.). Mass Spectrometry-Based Sequencing of Lignin Oligomers.
  • ResearchGate. (n.d.). Esterification of polyvinyl alcohol (PVA) with 4-(chloromethyl)benzoyl chloride.
  • Kyoto University Research Information Repository. (1974). Synthesis of Hydroxybenzyl Compounds.
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)benzyl alcohol 99%.
  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

  • Bentham Open Archives. (2009). Structures and Interactions in Polymer Systems Characterized by NMR Methods.
  • ResearchGate. (n.d.). Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system.
  • AJC. (n.d.). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers.
  • JOC. (2025). Synthesis of Some Benzyl Oxime Ethers.

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how to avoid polymerization of (3-(Chloromethyl)phenyl)methanol during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization

Welcome to the technical support center for (3-(Chloromethyl)phenyl)methanol. As a Senior Application Scientist, I understand the challenges researchers face when working with reactive bifunctional molecules. This guide is designed to provide you with in-depth technical insights and practical, field-proven solutions to prevent the unwanted polymerization of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing the formation of an insoluble white precipitate during my reaction with this compound. What is happening?

A1: You are likely observing the self-polymerization of this compound. This molecule is highly susceptible to self-condensation due to its unique bifunctional nature, possessing both a nucleophilic hydroxyl group (-OH) and an electrophilic chloromethyl group (-CH₂Cl) on the same aromatic ring.[1] This dual reactivity allows it to react with itself, forming poly(benzyl ether) chains, which are often insoluble in common organic solvents.

The polymerization can be initiated under both acidic and basic conditions, and even trace amounts of acid or base impurities in your reagents or glassware can trigger this process.

Troubleshooting Guide: Understanding and Preventing Polymerization

This section delves deeper into the mechanisms of polymerization and provides specific, actionable protocols to mitigate this undesired side reaction.

Issue 1: Uncontrolled Polymerization Under Neutral or Unknown Conditions

Why is this happening?

Even under seemingly neutral conditions, several factors can initiate polymerization:

  • Trace Acidic Impurities: this compound can contain trace amounts of HCl from its synthesis. This acid can protonate the hydroxyl group of another molecule, creating a good leaving group (water) and initiating a carbocation-driven polymerization.

  • Lewis Acids: Trace metal impurities or the use of Lewis acidic reagents can catalyze a Friedel-Crafts-type alkylation, where the benzylic chloride or the activated alcohol of one molecule alkylates the aromatic ring of another.[2]

  • Surface Acidity: The surfaces of silica gel (used in chromatography) or certain types of glassware can be acidic enough to trigger polymerization, especially at elevated temperatures.

Solutions:

  • Purification of the Starting Material: Before use, it is advisable to remove any acidic impurities. This can be achieved by washing a solution of the compound in a non-polar organic solvent (e.g., dichloromethane) with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by drying and removal of the solvent.

  • Use of Acid Scavengers: Incorporating a non-nucleophilic base into your reaction mixture can effectively neutralize any generated or pre-existing acid.

    • Proton Sponges: A highly effective choice is a "proton sponge," such as 1,8-bis(dimethylamino)naphthalene (DMAN).[3][4][5] These are strong bases that are sterically hindered, making them non-nucleophilic and thus preventing them from participating in undesired side reactions.

Experimental Protocol: Use of a Proton Sponge

  • Objective: To scavenge trace acid and prevent acid-catalyzed polymerization.

  • Procedure:

    • To your reaction vessel containing this compound and your other reagents in an appropriate aprotic solvent, add 1.1 equivalents of 1,8-bis(dimethylamino)naphthalene.

    • Proceed with your reaction as planned. The proton sponge will sequester any protons, preventing them from catalyzing polymerization.

Issue 2: Polymerization During Base-Catalyzed Reactions

Why is this happening?

When using a nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) in your reaction, you can deprotonate the hydroxyl group of this compound to form a potent benzyloxide nucleophile. This alkoxide can then readily attack the electrophilic chloromethyl group of another molecule in an SN2 reaction, leading to the formation of a poly(benzyl ether). This is analogous to a Williamson ether synthesis where the molecule acts as both the nucleophile and the electrophile.

Solutions:

  • Protection of the Hydroxyl Group: The most robust solution is to temporarily "mask" the nucleophilic hydroxyl group with a protecting group. This renders the hydroxyl group unreactive to basic conditions, allowing your desired reaction to proceed on the chloromethyl group without the interference of polymerization.

    Two common and effective protecting groups for benzylic alcohols are silyl ethers and acetate esters.

    • Silyl Ethers (e.g., TBDMS): These are generally stable to a wide range of reaction conditions but can be easily removed with a fluoride source.[6][7][8][9]

    • Acetate Esters: These are stable to neutral and mildly acidic conditions and can be removed by hydrolysis with a mild base.[10][11]

Data Presentation: Comparison of Protecting Groups

Protecting GroupProtection ReagentsDeprotection ConditionsStability
TBDMS Ether TBDMS-Cl, Imidazole, DMFTBAF in THF; or mild acidStable to bases, mild acids, and many organometallic reagents.[6][7][8]
Acetate Ester Acetic anhydride, PyridineK₂CO₃ in MeOH/H₂O; or mild acid.[10][11]Stable to neutral and mildly acidic conditions.

Experimental Protocols:

  • Protocol 1: Protection as a TBDMS Ether

    • Protection: Dissolve this compound (1 eq.) in anhydrous DMF. Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.). Stir at room temperature until the reaction is complete (monitor by TLC). Work up by adding water and extracting with a non-polar organic solvent.

    • Your Reaction: Use the purified TBDMS-protected this compound in your desired reaction.

    • Deprotection: Dissolve the protected compound in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq.) in THF. Stir at room temperature until deprotection is complete (monitor by TLC).

  • Protocol 2: Protection as an Acetate Ester

    • Protection: Dissolve this compound (1 eq.) in pyridine. Cool in an ice bath and add acetic anhydride (1.5 eq.) dropwise. Allow to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Your Reaction: Use the purified acetate-protected this compound in your desired reaction.

    • Deprotection: Dissolve the protected compound in a mixture of methanol and water. Add potassium carbonate (K₂CO₃, 2-3 eq.) and stir at room temperature until hydrolysis is complete (monitor by TLC).

Issue 3: General Reaction Instability and Formation of Byproducts

Why is this happening?

The inherent reactivity of this compound means that elevated temperatures and certain solvents can promote decomposition and polymerization. Protic solvents can participate in solvolysis reactions, while polar aprotic solvents can stabilize charged intermediates, potentially accelerating polymerization.

Solutions:

  • Low-Temperature Reactions: Whenever possible, conduct your reactions at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of the competing polymerization reaction.

  • Choice of Solvent: Use non-polar, aprotic solvents such as dichloromethane, toluene, or hexane. These solvents will not participate in the reaction and will disfavor the formation of charged intermediates that can lead to polymerization.

  • Control of Stoichiometry and Addition Rate: In reactions where this compound is a reagent, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration, thereby reducing the likelihood of self-reaction.

Visualization of Polymerization Mechanisms and Prevention Strategies

Caption: Acid-catalyzed polymerization of this compound.

acid_catalyzed_polymerization A This compound Protonated_Alcohol Protonated Alcohol A->Protonated_Alcohol + H⁺ H_plus H+ Carbocation Benzylic Carbocation Protonated_Alcohol->Carbocation - H₂O Dimer Dimer Carbocation->Dimer + Another Molecule Water H₂O Another_Molecule This compound Polymer Poly(benzyl ether) Dimer->Polymer ...

Caption: Base-catalyzed polymerization of this compound.

base_catalyzed_polymerization A This compound Alkoxide Alkoxide A->Alkoxide + Base Base Base Dimer Dimer Alkoxide->Dimer + Another Molecule (SN2 reaction) Another_Molecule This compound Polymer Poly(benzyl ether) Dimer->Polymer ...

Caption: Prevention of polymerization by hydroxyl group protection.

protection_strategy Molecule This compound Protected_Molecule Protected Molecule (OH is masked) Molecule->Protected_Molecule Step 1 Protection Protection (e.g., TBDMS-Cl) Desired_Reaction Desired Reaction on -CH₂Cl Protected_Molecule->Desired_Reaction Deprotection Deprotection (e.g., TBAF) Desired_Reaction->Deprotection Final_Product Desired Product Deprotection->Final_Product Step 2

Summary and Key Takeaways

The polymerization of this compound is a common challenge that can be effectively managed by understanding the underlying chemical mechanisms.

  • Primary Cause: The molecule's bifunctional nature allows for self-condensation into poly(benzyl ether)s.

  • Key Triggers: The presence of acids, bases, or elevated temperatures can initiate or accelerate polymerization.

  • Primary Prevention Strategy: Protection of the hydroxyl group as a silyl ether or acetate ester is the most reliable method to prevent polymerization, especially in base-catalyzed reactions.

  • Secondary Prevention Measures: For reactions where protection is not feasible, the use of non-nucleophilic acid scavengers (like proton sponges), low reaction temperatures, and non-polar, aprotic solvents are crucial.

By implementing these strategies, you can significantly improve the yield and purity of your desired products when working with this versatile but reactive compound.

References

  • methanol-cas-101777-98-4.html)

Sources

Technical Support Center: Optimizing Reaction Conditions for Substitution on (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions on (3-(Chloromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and achieve optimal results.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in organic synthesis, offering two reactive sites: a benzylic chloride and a benzylic alcohol. While the benzylic chloride is primed for nucleophilic substitution, the presence of the hydroxyl group on the same molecule introduces a layer of complexity that requires careful consideration of reaction conditions to avoid unwanted side reactions. This guide will provide you with the expertise to anticipate and overcome these challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low Yield of the Desired Product

Q1: I am getting a low yield of my desired substituted product. What are the likely causes and how can I improve it?

A1: Low yields in substitution reactions with this compound can stem from several factors, primarily related to the choice of reaction pathway (Sₙ1 vs. Sₙ2), the reactivity of your nucleophile, and the reaction conditions.

  • Understanding the Reaction Mechanism: this compound is a primary benzylic halide. Primary benzylic halides can readily undergo both Sₙ1 and Sₙ2 reactions.[1] The choice of mechanism is heavily influenced by the nucleophile, solvent, and temperature.

    • Sₙ2 Pathway: Favored by strong, anionic nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). This pathway is generally preferred for primary halides as it minimizes carbocation-related side reactions.

    • Sₙ1 Pathway: Can occur with weak nucleophiles in polar protic solvents (e.g., ethanol, methanol, water) that can stabilize the intermediate benzylic carbocation. However, this pathway is more prone to side reactions, including solvolysis and reaction with the benzylic alcohol.

  • Optimizing for an Sₙ2 Reaction (Recommended for most nucleophiles):

    • Nucleophile Choice: Use a strong, negatively charged nucleophile. If your nucleophile is neutral (e.g., an amine), consider deprotonating it first with a non-nucleophilic base to increase its reactivity.

    • Solvent Selection: Employ a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of your nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive.

    • Temperature Control: Start at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be beneficial. Avoid excessive heat, which can promote elimination and other side reactions.

    • Concentration: Ensure your reactants are sufficiently concentrated to favor the bimolecular Sₙ2 reaction.

  • Troubleshooting Sₙ1 Conditions: If you must use a weak nucleophile in a protic solvent, be aware of potential pitfalls:

    • Solvolysis: The solvent itself can act as a nucleophile, leading to the formation of an ether (if using an alcohol solvent) or diol (if using water).

    • Competing Nucleophiles: The benzylic alcohol of your starting material can also compete as a nucleophile (see Problem 2).

Decision Workflow for Low Yield:

low_yield start Low Yield check_nucleophile Is the nucleophile strong and anionic? start->check_nucleophile strong_nu Yes check_nucleophile->strong_nu Strong weak_nu No check_nucleophile->weak_nu Weak check_solvent Using a polar aprotic solvent (DMF, DMSO)? strong_nu->check_solvent deprotonate_nu Deprotonate nucleophile with a non-nucleophilic base weak_nu->deprotonate_nu aprotic_solvent Yes check_solvent->aprotic_solvent Yes protic_solvent No check_solvent->protic_solvent No increase_temp Try gentle heating (40-60°C) aprotic_solvent->increase_temp switch_solvent Switch to a polar aprotic solvent protic_solvent->switch_solvent consider_protection Consider protecting the alcohol group (See Part 2) increase_temp->consider_protection deprotonate_nu->check_solvent switch_solvent->consider_protection side_reactions substrate This compound CH₂Cl CH₂OH product Desired Product (3-((Nu)methyl)phenyl)methanol substrate:f0->product alkoxide Deprotonated Substrate (Alkoxide) substrate:f1->alkoxide dimer Dimer/Polymer (Dibenzyl Ether Linkage) substrate:f0->dimer nucleophile Nu⁻ nucleophile->substrate:f0 Desired Sₙ2 Reaction base Base base->substrate:f1 Unwanted Deprotonation alkoxide->substrate:f0 Unwanted Sₙ2 Attack

Caption: Competing reaction pathways.

Part 2: Protecting Group Strategy

Protecting the benzylic alcohol is often the most effective strategy for achieving a clean substitution reaction. Silyl ethers are a common and reliable choice. [2] Q3: How do I protect the alcohol group, and which protecting group should I use?

A3: A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for protecting the benzylic alcohol in this compound. It is stable to a wide range of nucleophiles and bases used in substitution reactions and can be selectively removed under mild conditions. [3]

Protocol 1: TBDMS Protection of this compound

This protocol details the protection of the hydroxyl group as a TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (3-((tert-butyldimethylsilyloxy)methyl)phenyl)methyl chloride.

Protocol 2: Nucleophilic Substitution on TBDMS-Protected Substrate

With the alcohol protected, the substitution reaction can be performed under a wider range of conditions with minimal risk of side reactions.

Materials:

  • (3-((tert-butyldimethylsilyloxy)methyl)phenyl)methyl chloride

  • Your chosen nucleophile (e.g., sodium azide, an amine, sodium phenoxide)

  • Appropriate solvent (e.g., DMF, acetonitrile)

  • Base (if required for the nucleophile)

General Procedure (Example with Sodium Azide):

  • Dissolve the TBDMS-protected substrate (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be taken directly to the deprotection step or purified by chromatography if necessary.

Protocol 3: TBDMS Deprotection

The TBDMS group is typically removed using a fluoride source.

Materials:

  • TBDMS-protected product

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected product in THF.

  • Add TBAF solution (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to obtain the final deprotected product.

Protection/Deprotection Workflow:

protection_workflow start Start: This compound protect Protect Alcohol (TBDMS-Cl, Imidazole, DMF) start->protect protected_sm Protected Substrate: (3-((TBDMS-oxy)methyl)phenyl)methyl chloride protect->protected_sm substitute Nucleophilic Substitution (Nu⁻, Solvent) protected_sm->substitute protected_product Protected Product substitute->protected_product deprotect Deprotect Alcohol (TBAF, THF) protected_product->deprotect final_product Final Product: (3-((Nu)methyl)phenyl)methanol deprotect->final_product

Caption: A robust three-step reaction sequence.

Part 3: Frequently Asked Questions (FAQs)

Q4: Can I use a one-pot procedure for protection and substitution?

A4: While a one-pot procedure might seem more efficient, it can be challenging to control. The conditions for protection (presence of imidazole) might interfere with the subsequent substitution step. A stepwise approach with isolation of the protected intermediate is generally more reliable and leads to a cleaner final product. One study suggests the possibility of converting TBS ethers to benzyl ethers in one pot, but this requires careful optimization for your specific substrate and nucleophile. [4] Q5: What analytical techniques are best for monitoring the reaction?

A5:

  • Thin Layer Chromatography (TLC): This is the most convenient method for routine monitoring of the reaction progress. You can easily distinguish the starting material, intermediate, and product by their different polarities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying products and byproducts, especially if you suspect the formation of dimers or other unexpected species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your starting material, intermediates, and final product. The benzylic protons will have characteristic chemical shifts that change upon substitution.

Q6: Does the meta-position of the substituents affect the reaction?

A6: Yes, the electronic effects of the substituents are important. However, in this compound, the substituents are meta to each other, so their electronic influence on each other's reactivity is primarily inductive rather than through resonance. The benzylic chloride remains highly activated towards nucleophilic substitution.

Q7: Can I use other protecting groups besides TBDMS?

A7: Yes, other protecting groups can be used.

  • Other Silyl Ethers: Triethylsilyl (TES) or triisopropylsilyl (TIPS) ethers can be used. Their stability and the conditions for their removal vary.

  • Benzyl (Bn) Ethers: A benzyl ether can also be used as a protecting group. [5]However, deprotection typically requires hydrogenolysis (H₂, Pd/C), which might not be compatible with other functional groups in your molecule.

Table 1: Comparison of Common Alcohol Protecting Groups

Protecting GroupProtection ReagentDeprotection ConditionsStability Notes
TBDMS TBDMS-Cl, ImidazoleTBAF, HF, or mild acidStable to most bases, mild oxidants, and reductants.
Benzyl (Bn) Benzyl bromide, NaHH₂, Pd/C (Hydrogenolysis)Stable to acid and base. Not compatible with molecules containing other reducible groups.
MOM MOM-Cl, DIPEAAcid (e.g., HCl in MeOH)Stable to base. Acid-labile.
THP Dihydropyran, cat. acidAqueous acidStable to base. Acid-labile.

References

Sources

Technical Support Center: Purification of (3-(Chloromethyl)phenyl)methanol Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3-(chloromethyl)phenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific class of compounds using column chromatography. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the challenges you may encounter and offer robust, scientifically-grounded solutions.

Introduction: The Challenge of Purifying this compound Derivatives

This compound and its analogs are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals. Their purification via column chromatography, however, presents a unique set of challenges. The presence of both a polar hydroxyl group and a reactive chloromethyl group on an aromatic ring creates a molecule susceptible to degradation on standard silica gel and can lead to difficulties in achieving baseline separation from structurally similar impurities.[1][2][3] This guide will equip you with the necessary knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide: A Symptom-Based Approach

Even experienced chromatographers can encounter issues such as misshapen peaks, unstable baselines, and reproducibility problems.[4] This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound derivatives.

Issue 1: Poor Separation of the Target Compound from Impurities (Close Rf Values)

Symptoms:

  • Overlapping spots on the TLC plate.

  • Mixed fractions collected from the column.

  • Broad peaks in the chromatogram.

Probable Causes & Solutions:

  • Suboptimal Mobile Phase Polarity: The polarity of your eluent is the most critical factor for achieving good separation.

    • The "Sweet Spot" for Rf: Aim for an Rf value of approximately 0.3 for your target compound on the TLC plate.[5] An Rf in the 0.2 to 0.5 range is generally considered optimal for flash chromatography.[6] This can be estimated using the equation CV = 1/Rf, where CV is the column volume.[6][7]

    • Systematic Solvent Screening: If your initial solvent system (e.g., hexane/ethyl acetate) fails, systematically vary the ratio. For moderately polar compounds like this compound derivatives, mixtures of hexanes and ethyl acetate or dichloromethane and methanol are good starting points.[5][8]

    • Introducing a Third Solvent: Sometimes, a binary solvent system is insufficient. Adding a small amount of a third solvent with a different polarity or selectivity (e.g., a few drops of methanol in a dichloromethane/hexane mixture) can significantly improve separation.

  • Isomeric Impurities: Isomers often have very similar polarities, making them notoriously difficult to separate by column chromatography.[9]

    • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity.[10] This helps to sharpen the peaks and improve the resolution of closely eluting compounds.

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider alternative stationary phases. For compounds with aromatic rings, a phenyl-functionalized silica gel can offer different selectivity based on π-π interactions.[11]

Issue 2: Tailing or Streaking of the Compound Band

Symptoms:

  • The spot on the TLC plate appears elongated or "streaky."

  • The peak in the chromatogram has a gradual slope on the trailing edge.

  • The compound elutes over a large number of fractions.

Probable Causes & Solutions:

  • Compound Degradation on Silica: The acidic nature of silica gel can promote the degradation of sensitive compounds, including those with reactive chloromethyl groups.[12][13] This can lead to the formation of more polar byproducts that tail down the column.

    • Deactivating the Silica Gel: To mitigate the acidity of the silica gel, it can be "deactivated." This is achieved by pre-treating the silica with a small amount of a basic modifier like triethylamine (typically 1-3%) in the mobile phase.[10]

    • Running a 2D TLC: To confirm if your compound is degrading on the silica, you can perform a two-dimensional TLC.[12][14] Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If the spot is not on the diagonal, it indicates degradation.

  • Strong Interaction with the Stationary Phase: The polar hydroxyl group of this compound derivatives can interact strongly with the silanol groups on the silica surface, leading to tailing.

    • Adding a Polar Modifier: Including a small amount of a more polar solvent, like methanol, in your mobile phase can help to compete with your compound for the active sites on the silica, leading to more symmetrical peaks.

    • Use of Buffered Mobile Phases: For compounds with acidic or basic functionalities, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can suppress ionization and reduce tailing.[5]

Issue 3: Compound Appears to be "Stuck" on the Column or Elutes Unexpectedly

Symptoms:

  • The compound does not elute from the column even with a highly polar mobile phase.

  • The compound elutes much faster than predicted by TLC.

  • Low recovery of the purified product.

Probable Causes & Solutions:

  • Irreversible Adsorption or Decomposition: In some cases, highly reactive compounds can irreversibly bind to or completely decompose on the silica gel.[12]

    • Test for Silica Stability: Before committing to a large-scale purification, test the stability of your compound on a small amount of silica gel.[12] Dissolve a small amount of your crude material, add a small amount of silica, stir for a few hours, and then analyze the mixture by TLC or LC-MS to see if the desired compound is still present.

    • Alternative Purification Techniques: If your compound is unstable on silica, consider other purification methods such as recrystallization, preparative HPLC with a less reactive stationary phase (like a polymer-based or C18 column), or converting the sensitive functional group to a more stable protecting group before chromatography.

  • Improper Column Packing: A poorly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation and unpredictable elution.[15][16]

    • Ensure a Homogeneous Slurry: When wet-packing a column, ensure the silica gel is fully suspended in the initial solvent to create a homogeneous slurry.[16]

    • Proper Settling and Compaction: Allow the silica to settle evenly and tap the column gently to remove any air bubbles.[15][16] Applying gentle pressure can also help to create a more uniformly packed bed.[15]

  • Sample Overloading: Loading too much sample onto the column can exceed its separation capacity, leading to broad bands and poor resolution.[15]

    • Rule of Thumb for Loading: A general guideline is to load 1-5% of the mass of the silica gel for good resolution.[11] The amount of silica needed depends on the difficulty of the separation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my sample for loading onto the column?

A1: The ideal method is to dissolve your crude sample in a minimal amount of the mobile phase. If your compound is not very soluble in the mobile phase, you can dissolve it in a stronger, more volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[8] This "dry loading" technique often results in sharper bands and better separation.

Q2: How do I choose the right size column for my purification?

A2: The column size depends on the amount of material you need to purify and the difficulty of the separation. A common rule of thumb is to use a silica gel to crude product mass ratio of 20:1 to 100:1. For difficult separations, a higher ratio is needed. The column diameter will influence the flow rate, while the length of the silica bed will affect the resolution.

Q3: My compound is fluorescent. Are there any special considerations for its purification?

A3: Fluorescent compounds can sometimes behave differently on the column than on the TLC plate. It is not uncommon to observe different colored fluorescent bands eluting, which may correspond to the same spot on the TLC but could be different compounds or isomers.[6] Careful fraction collection and analysis (e.g., by NMR or LC-MS) of each fluorescent band is crucial.

Q4: Can I reuse my column?

A4: While it is possible to flush a column with a strong solvent to remove all adsorbed compounds, it is generally not recommended for high-purity applications. Residual impurities from a previous run can co-elute with your product in a subsequent purification. For routine purifications where the same reaction is being repeated, column reuse may be acceptable if validated.

Experimental Protocols & Data Presentation

Protocol 1: Step-by-Step Flash Column Chromatography
  • Solvent System Selection: Develop a solvent system using TLC that gives your target compound an Rf value of ~0.3.[5]

  • Column Packing (Wet Slurry Method):

    • Securely clamp a glass column in a vertical position.[15]

    • Add a small plug of cotton or glass wool to the bottom of the column.[5]

    • Add a thin layer of sand (about 1-2 cm) over the plug.[5]

    • In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while continuously adding the slurry until the desired column height is reached.[16]

    • Gently tap the column to pack the silica and remove air bubbles.[15][16]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[14]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the column.[16]

    • Alternatively, use the dry loading method described in the FAQs.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.[14]

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate. The optimal flow rate depends on the column dimensions.[14]

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified compound.

Table 1: Recommended Starting Solvent Systems for this compound Derivatives
Polarity of DerivativeStationary PhaseRecommended Starting Solvent System (v/v)Notes
Moderately PolarSilica GelHexane:Ethyl Acetate (4:1 to 1:1)A good starting point for many derivatives. Adjust the ratio based on TLC.[8]
More PolarSilica GelDichloromethane:Methanol (99:1 to 95:5)Useful for derivatives with additional polar functional groups.[5]
Difficult SeparationPhenyl Silica GelHexane:Ethyl Acetate or Dichloromethane:MethanolMay provide alternative selectivity for aromatic compounds.[11]

Visualizations

Workflow for Troubleshooting Poor Separation

troubleshooting_workflow start Poor Separation (Overlapping Peaks) check_rf Is the target Rf ~0.3? start->check_rf adjust_polarity Adjust Mobile Phase Polarity (Hexane/EtOAc or DCM/MeOH) check_rf->adjust_polarity No check_isomers Are Isomers Present? check_rf->check_isomers Yes adjust_polarity->check_rf gradient_elution Use Gradient Elution check_isomers->gradient_elution Yes success Successful Separation check_isomers->success No alt_stationary_phase Consider Alternative Stationary Phase (e.g., Phenyl Silica) gradient_elution->alt_stationary_phase Still Poor Separation gradient_elution->success Separation Improved alt_stationary_phase->success

Caption: A decision tree for troubleshooting poor separation.

General Column Chromatography Workflow

column_chromatography_workflow start Start: Crude Product tlc 1. TLC Analysis (Select Solvent System) start->tlc pack_column 2. Pack Column (Slurry Method) tlc->pack_column load_sample 3. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine 7. Combine Pure Fractions analyze_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: A standard workflow for column chromatography.

References

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  • National Institutes of Health. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Zakarian Group. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

  • Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?[Link]

  • MDPI. (2022). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. [Link]

  • Sorbent Technologies, Inc. (2021). Flash Chromatography Basics. [Link]

  • ResearchGate. (2010). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Chrom Tech, Inc. (2023). Tackling Common Challenges in Chromatography. [Link]

  • NASA. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. [Link]

  • ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?[Link]

  • Chromatography Forum. (2011). Benzyl Alcohol Fundamentals. [Link]

  • MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. [Link]

  • University of Sheffield. How to run column chromatography. [Link]

  • YouTube. (2016). How to Pack a Column (for Column Chromatography). [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Reddit. (2014). What compounds are unstable in a silica gel column (chromatography). [Link]

  • Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. [Link]

  • ResearchGate. Chloromethylation of Aromatic Compounds. [Link]

  • Sorbtech. (2024). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. [Link]

  • Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. [Link]

  • SciTechDaily. (2024). Researchers Crack One of Aromatic Chemistry's Toughest Challenges. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • National Institutes of Health. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. [Link]

  • Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. [Link]

  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]

  • Chemistry LibreTexts. (2020). Thin Layer Chromatography (TLC). [Link]

  • MDPI. (2018). Study of Lignin-Modified Silica Gel Adsorption after Association with Six Different Organophenylmercuric Compounds in Chloroform. [Link]

  • PubChem. This compound. [Link]

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troubleshooting low yield in the synthesis of (3-(Chloromethyl)phenyl)methanol ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-(Chloromethyl)phenyl)methanol ethers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Low Yield and Side Reactions

Low yields in the synthesis of this compound ethers often stem from the bifunctional nature of the starting material, which contains both a nucleophilic hydroxyl group and an electrophilic benzylic chloride. This can lead to several competing reactions.

Problem 1: Low or No Yield of the Desired Ether Product

Possible Cause A: Competing Self-Polymerization

The most significant challenge in this synthesis is the intermolecular reaction between molecules of this compound. The alkoxide formed from the deprotonation of the hydroxyl group of one molecule can react with the benzylic chloride of another, leading to the formation of poly(benzyl ether) oligomers or polymers. This is a classic issue when a molecule contains both a strong nucleophile and a good leaving group.

Solution:

To favor the desired intermolecular reaction with your target alcohol (R-OH) over self-polymerization, a strategic approach is necessary. One effective method is to slowly add the deprotonated this compound to a solution containing the other reactant alcohol. This keeps the concentration of the bifunctional starting material low at any given time, minimizing self-reaction.

A more robust solution is to employ a protecting group strategy for the hydroxyl group of this compound. This temporarily masks the nucleophilic hydroxyl group, preventing it from reacting while the ether linkage is formed with a different alcohol. After the etherification, the protecting group is removed to yield the final product.

Recommended Protecting Group Protocol: Silyl Ether Protection

  • Protection: React this compound with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Ether Synthesis: The resulting silyl-protected intermediate now has only one reactive site: the benzylic chloride. This can then be reacted with your desired alcohol under standard Williamson ether synthesis conditions (e.g., deprotonation of the alcohol with a base like sodium hydride in THF, followed by addition of the silyl-protected (3-(chloromethyl)phenyl)methyl ether).

  • Deprotection: The silyl ether can be easily removed under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final desired ether.

Possible Cause B: Ineffective Deprotonation of the Alcohol

For the Williamson ether synthesis to proceed, the alcohol must be converted to its corresponding alkoxide, which is a much stronger nucleophile.[1] Incomplete deprotonation will result in a low concentration of the active nucleophile and consequently a low yield of the ether.

Solution:

Ensure the complete deprotonation of the alcohol by selecting an appropriate base and solvent system.

BaseSolventComments
Sodium Hydride (NaH)THF, DMFA strong, non-nucleophilic base that provides irreversible deprotonation.[2]
Potassium tert-butoxide (KOtBu)THF, t-BuOHA strong, sterically hindered base.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH)DMSO, DMFCan be effective, especially with phase-transfer catalysis.

Protocol for Efficient Deprotonation:

  • Dry your chosen solvent and glassware thoroughly to prevent quenching of the base and alkoxide.

  • Add the alcohol to the dry solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a slight excess (1.1 to 1.2 equivalents) of the base at a controlled temperature (often 0 °C to room temperature).

  • Allow sufficient time for the deprotonation to complete before adding the electrophile. This can be monitored by observing the cessation of hydrogen gas evolution when using NaH.

Possible Cause C: Competing Elimination Reaction (E2)

While the primary benzylic chloride of this compound is not prone to elimination itself, if your target alcohol is secondary or tertiary, the corresponding alkyl halide in the reverse Williamson synthesis approach would be susceptible to E2 elimination, forming an alkene instead of an ether.[3][4] The alkoxide is a strong base and can promote this side reaction, especially at higher temperatures.[3]

Solution:

To minimize elimination, the Williamson ether synthesis is most effective with primary alkyl halides.[3] Therefore, the synthetic strategy should involve the deprotonation of your target alcohol and its reaction with this compound (or its protected form). If your target moiety must be introduced as the electrophile, and it is secondary or tertiary, consider alternative ether synthesis methods.

Problem 2: Formation of a High-Molecular-Weight, Insoluble Precipitate

This is a strong indication of the self-polymerization side reaction discussed in Problem 1, Possible Cause A .

Solution:

Implement the strategies outlined above to minimize self-reaction, with the protecting group approach being the most reliable for completely avoiding this issue.

Problem 3: Presence of Multiple Unexpected Products in the Final Mixture

Possible Cause: Impurities in Starting Materials

Commercial this compound or other reagents may contain impurities that can participate in side reactions. For instance, benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, and dibenzyl ether.[5]

Solution:

  • Purify Starting Materials: Purify this compound by recrystallization or column chromatography before use. Ensure other reagents are of high purity.

  • Characterize Starting Materials: Use techniques like NMR, GC-MS, or HPLC to confirm the purity of your starting materials before beginning the synthesis.

Diagram: Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic strategy to synthesize an ether from this compound and another alcohol (R-OH)?

The most reliable strategy involves protecting the hydroxyl group of this compound first, as detailed in the troubleshooting guide. This prevents self-polymerization and allows for a clean Williamson ether synthesis.

Diagram: Recommended Synthetic Pathway

SyntheticPathway A This compound B Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) A->B C Protected Intermediate B->C E Williamson Ether Synthesis C->E D R-OH + Base (e.g., NaH) D->E F Protected Product E->F G Deprotection (e.g., TBAF or Acid) F->G H Final Ether Product G->H

Caption: The recommended synthetic route using a protecting group.

Q2: Which solvents are best for this Williamson ether synthesis?

Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion to participate in the SN2 reaction.[4]

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside the starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction's progress. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the key considerations for the purification of the final ether product?

The purification strategy will depend on the properties of your final product.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities.[6]

  • Extraction: The product is then extracted into an appropriate organic solvent.

  • Column Chromatography: This is the most common method for purifying the crude product from unreacted starting materials and side products. A silica gel stationary phase with a solvent system of varying polarity (e.g., hexanes and ethyl acetate) is typically effective.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.[7]

Q5: Are there any safety considerations for this synthesis?

Yes. This compound is a benzylic halide, which are often lachrymators and skin irritants. Many of the solvents and bases used (e.g., DMF, NaH) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all reagents, and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Chloromethyl ethers, in particular, can be carcinogenic, so handle all materials with care.[6]

References

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • PrepChem.com. (n.d.). Synthesis of chloromethyl benzyl ether. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

  • Organic Syntheses. (2007). Synthesis of alpha-halo ethers from symmetric acetals and in situ methoxymethylation of an alcohol. Org. Synth., 84, 102. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of organic chemistry, 70(23), 9618–9621. [Link]

  • ScienceMadness.org. (2013). Synthesis of chloromethyl-phenyl ethers. [Link]

  • Chem Help ASAP. (2019). Synthesis & cleavage of benzyl ethers. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. (n.d.). New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • National Institutes of Health. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]

  • Google Patents. (n.d.). CN107266316A - It is a kind of (E) 2 (2 chloromethyl phenyl)
  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]

  • ResearchGate. (n.d.). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]

  • MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Frontiers. (2019). A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. [Link]

  • Chem Help ASAP. (2019). Ethers as protecting groups for alcohols. [Link]

  • National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). [Link]

Sources

preventing self-reaction of (3-(Chloromethyl)phenyl)methanol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-(Chloromethyl)phenyl)methanol

A Guide to Preventing Self-Reaction Under Basic Conditions

Welcome to the technical support guide for handling this compound. This document serves as a critical resource for researchers, chemists, and drug development professionals. Its purpose is to provide in-depth, field-proven insights into the chemical instability of this bifunctional reagent under basic conditions and to offer robust strategies for preventing undesirable self-reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to self-reaction under basic conditions?

A: The propensity for self-reaction is inherent to the molecule's structure. It contains both a nucleophilic functional group (the primary alcohol) and an electrophilic functional group (the benzyl chloride) on the same aromatic ring.

Under basic conditions, the alcohol is deprotonated to form a potent nucleophile, the corresponding alkoxide. This alkoxide can then attack the electrophilic carbon of the chloromethyl group on another molecule in a classic SN2 reaction. This process, a type of Williamson ether synthesis, leads to the formation of a dimer, which itself still contains a reactive alcohol and a benzyl chloride.[1][2] This allows the reaction to propagate, rapidly forming oligomers or an insoluble poly(benzyl ether) polymer, which often crashes out of solution as an intractable solid.

Mechanism of Self-Reaction (Polymerization)

The diagram below illustrates the intermolecular self-condensation process. The base (B:) deprotonates the alcohol to form the reactive alkoxide, which initiates a nucleophilic attack on an adjacent molecule.

SelfReaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Propagation mol1 Molecule 1 (Alcohol) alkoxide Alkoxide (Nucleophile) mol1->alkoxide + B: base Base (B:) alkoxide_node Alkoxide mol2 Molecule 2 (Electrophile) dimer Dimer Formation mol2->dimer dimer_node Dimer alkoxide_node->dimer attacks C-Cl of Molecule 2 polymer Oligomer/Polymer dimer_node->polymer repeats...

Caption: Intermolecular self-reaction pathway of this compound.

Q2: How can I confirm that an undesired self-reaction has occurred?

A: Several analytical observations typically indicate that polymerization or oligomerization has taken place:

  • Visual Inspection: The most common sign is the formation of a white, insoluble precipitate or the reaction mixture turning into a thick, unmanageable slurry.

  • Thin-Layer Chromatography (TLC): You will observe significant streaking from the baseline up to the solvent front, with little to no distinct spot for your desired product. The starting material spot will likely be consumed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The chromatogram will show a complex mixture of broad peaks. The mass spectrum will reveal a series of ions separated by the mass of the monomer unit (138.15 g/mol ), corresponding to the dimer, trimer, tetramer, etc.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) NMR spectrum of the crude product will be poorly resolved, with broad, overlapping signals instead of sharp peaks, which is characteristic of polymeric materials.

Troubleshooting Guide: Prevention & Control

If you are experiencing issues with self-reaction, the following troubleshooting steps, focused on controlling the key reaction parameters, will help you mitigate the problem.

Issue: My reaction forms an insoluble precipitate and my yield of the desired product is low.

This is the classic symptom of uncontrolled self-polymerization. The cause is that the rate of the intermolecular self-reaction is faster than or competitive with your desired chemical transformation. Here are the critical variables to adjust:

Solution A: Optimize Your Choice of Base

The base is the trigger for the self-reaction. Its strength and steric properties are paramount.

  • Causality: A very strong, non-hindered base like sodium hydride (NaH) will rapidly and irreversibly deprotonate the alcohol, creating a high concentration of the reactive alkoxide, which promotes rapid polymerization.[1][3][4] Weaker or more sterically hindered bases can maintain a lower, steady-state concentration of the alkoxide, giving your desired reaction a chance to occur.

BasepKa (Conjugate Acid)TypeRecommendation & Rationale
Sodium Hydride (NaH) ~35Strong, Non-nucleophilicHigh Risk. Use only if absolutely necessary and with extreme temperature control and slow addition protocols. Generates a high concentration of alkoxide.[1][3][4]
Potassium Carbonate (K₂CO₃) ~10.3Weak, InorganicGood First Choice. A mild base that is often sufficient for reactions involving benzyl halides. Its limited solubility can help moderate the reaction rate.
Triethylamine (Et₃N) ~10.8Weak, Organic AmineModerate Risk. Can be effective, but as a soluble organic base, it may still promote self-reaction if stoichiometry and temperature are not well-controlled.
DIPEA (Hünig's Base) ~11Hindered, Organic AmineRecommended. The steric bulk of the isopropyl groups makes it a poor nucleophile and can slow the rate of deprotonation, providing excellent control and minimizing side reactions.
Solution B: Strict Temperature Control

Temperature has a significant impact on reaction kinetics.

  • Causality: SN2 reactions have a positive activation energy, meaning their rates increase with temperature.[2] By cooling the reaction, you slow down all reaction rates. The key is to find a temperature where the desired reaction proceeds at a reasonable rate while the undesired self-reaction is effectively suppressed.

Recommended Protocol:

  • Always start your reaction at 0 °C (ice-water bath).

  • Add the base slowly at this temperature.

  • If no reaction is observed after a reasonable time, allow the mixture to warm slowly to room temperature. Avoid applying external heat unless absolutely necessary and after careful optimization.

Solution C: Re-evaluate Your Solvent

The solvent plays a critical role in stabilizing or destabilizing the reactive intermediates.

  • Causality: Polar aprotic solvents like DMF and DMSO are known to accelerate SN2 reactions because they solvate the cation (e.g., Na⁺) but leave the anion (the alkoxide nucleophile) "naked" and highly reactive.[5] While this is often desired, in this specific case, it can dramatically accelerate the undesired self-reaction. Switching to a less polar solvent can temper this reactivity.

SolventTypeImpact on Self-Reaction
DMF, DMSO, Acetonitrile Polar AproticAccelerates. Increases the reactivity of the alkoxide, significantly raising the risk of polymerization.[5]
Tetrahydrofuran (THF) Moderately Polar AproticRecommended. Often provides a good balance, dissolving reagents while not excessively accelerating the SN2 reaction.
Dichloromethane (DCM) Nonpolar AproticSlows Reaction. May be too nonpolar to dissolve all reagents, but can be effective at suppressing the side reaction if solubility is not an issue.
Solution D: Control Reagent Concentration & Order of Addition

Controlling the instantaneous concentration of the reactive alkoxide is one of the most powerful techniques.

  • Causality: The intermolecular self-reaction is a bimolecular process. Its rate is proportional to the concentration of the alkoxide and the concentration of the parent molecule. By keeping the concentration of the alkoxide extremely low at all times, you can dramatically disfavor the bimolecular self-reaction.

High-Control Protocol (Syringe Pump Addition):

  • Dissolve the this compound and any other electrophile/substrate in your chosen solvent (e.g., THF) in the reaction flask at 0 °C.

  • Prepare a separate, dilute solution of your base (e.g., DIPEA in THF).

  • Using a syringe pump, add the base solution to the reaction mixture over a period of several hours (e.g., 4-8 hours).

  • This "pseudo-high dilution" technique ensures the alkoxide is consumed in the desired reaction almost as soon as it is formed, preventing it from accumulating and reacting with itself.

Proactive Strategy: Orthogonal Protection

The most robust and often preferred method to completely prevent self-reaction is to temporarily "mask" the reactive alcohol functionality using a protecting group.[6]

Q3: How can I use a protecting group to solve this problem?

A: The strategy is to protect the alcohol, perform your desired reaction at the benzyl chloride site, and then deprotect the alcohol. This is known as an orthogonal protection strategy.[6] The key is choosing a protecting group that is stable to the basic conditions of your primary reaction. A silyl ether is an excellent choice.

Caption: Workflow for a protection-based synthetic strategy.

Detailed Protocol: TBDMS Protection of this compound

This protocol describes the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether, which is robust under many basic conditions.[7][8]

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DMF.

  • Add imidazole to the solution and stir until it dissolves.

  • Add TBDMSCl portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically eluting with a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected product.

With the alcohol now protected, you can safely perform reactions at the benzyl chloride position using a wide range of basic and nucleophilic reagents without the risk of self-condensation. The TBDMS group can be easily removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).

References

  • BenchChem. (2025). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. BenchChem.
  • OpenOChem Learn. SN2 Effect of Solvent.
  • PubMed Central. (2022). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models.
  • Echemi. (2022). What is the effect of solvent on SN2 reaction.
  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.
  • Chemistry LibreTexts. (2014). 8.
  • BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
  • Chemistry Steps. The Williamson Ether Synthesis.
  • University of Windsor. Alcohol Protecting Groups.
  • Wikipedia. Williamson ether synthesis.
  • University of Leeds.
  • ResearchGate. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine.
  • Wiley-VCH. (2014).
  • Reddit. (2023). How to get higher yields for TBDMSCl protection of alcohol.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • PubMed. (2009). The 4-(tert-butyldiphenylsiloxy)
  • PubMed Central. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • PubMed Central. (2009). Prevention of benzyl alcohol-induced aggregation of chymotrypsinogen by PEGylation.
  • MDPI. (2023). Surfactant-Free w/o Gelled Emulsions with Benzyl Alcohol: Analytical Study for Varnish Removal on Oil Paintings.
  • ResearchGate. (2004). Controlled Cationic Polymerization of p-(Chloromethyl)
  • PubChem. [4-(Chloromethyl)phenyl]methanol.
  • Google Patents. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)
  • BLD Pharm. 16473-35-1|(4-(Chloromethyl)phenyl)methanol. Pharm. 16473-35-1|(4-(Chloromethyl)phenyl)methanol.

Sources

dealing with impurities in commercial (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-(Chloromethyl)phenyl)methanol

A Guide to Identification, Management, and Mitigation of Common Impurities for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed for scientists and researchers who utilize this versatile bifunctional reagent in their synthetic workflows. The presence of impurities, whether from manufacturing, degradation, or improper storage, can significantly impact experimental outcomes, leading to reduced yields, unexpected side products, and reproducibility issues.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to identify, understand, and manage impurities effectively, ensuring the integrity and success of your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, linking them to potential impurities in your this compound reagent.

Q1: My reaction yield is significantly lower than expected, and starting material remains. Could impurities be the cause?

A: Absolutely. This is a classic symptom of purity issues. There are two primary mechanisms by which impurities can reduce yield:

  • Non-Reactive Impurities: These are "dead weight" in your reaction. If your commercial reagent is only 90% pure, you are introducing 10% less of your active reagent than calculated. Common non-reactive impurities include residual solvents from synthesis (e.g., toluene, heptane) or over-processed starting materials that lack the required functional groups.

  • Reactive Impurities Acting as Poisons or Inhibitors: Some impurities can interfere with your catalytic cycle or react irreversibly with other reagents. For instance, if your reaction involves a sensitive organometallic catalyst, trace amounts of sulfur- or phosphorus-containing impurities from an upstream process could deactivate it.

Recommended Action Plan:

  • Assess Purity Quantitatively: Do not rely solely on the label. Use High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine the exact purity of your starting material.[1][2]

  • Identify Volatiles: A GC-MS analysis is excellent for identifying and quantifying residual solvents, which can also inhibit reactions or alter solubility parameters.[2][3]

  • Consider Purification: If significant impurities are detected, purification via flash column chromatography or vacuum distillation may be necessary.

Q2: I'm observing a persistent, unexpected side product. How can I determine if it originates from an impurity in my this compound?

A: This is a common challenge. The impurity itself can react, leading to a new compound. Here are the most likely culprits:

  • 3-(Chloromethyl)benzaldehyde: The benzylic alcohol is susceptible to oxidation, especially during storage or in the presence of trace metals.[3] This aldehyde impurity is highly reactive. In reactions with amines, it will form imines; in Wittig-type reactions, it will form alkenes, directly competing with your intended pathway.

  • 1,3-Benzenedimethanol: The benzylic chloride moiety is susceptible to hydrolysis (reaction with water). If your reagent has been exposed to moisture, this diol will be present. In reactions where you intend to modify only the chloromethyl group, this diol can react at both hydroxyl groups, leading to cross-linked or dimeric byproducts.

  • Isomeric Impurities: Synthesis of the meta-isomer can sometimes result in contamination with small amounts of the ortho- or para-isomers ([2-(chloromethyl)phenyl]methanol or [4-(chloromethyl)phenyl]methanol).[4][5] These may have different reactivity profiles or produce products that are difficult to separate from your target molecule.

Recommended Action Plan:

  • Characterize the Side Product: Isolate the side product and obtain its mass spectrum (MS) and Nuclear Magnetic Resonance (NMR) spectrum.

  • Analyze the Starting Material: Run a detailed ¹H NMR and HPLC of your this compound. Look for characteristic signals of the suspected impurities (see Table 1 below). For example, an aldehyde proton signal around 9-10 ppm in the ¹H NMR is a clear indicator of oxidation.

  • Logical Deduction: Compare the structure of your side product to the potential reactive impurities. Does its mass and structure logically follow from a reaction of one of these impurities under your experimental conditions?

Below is a logical workflow for troubleshooting these issues.

G start Poor Reaction Outcome (Low Yield / Side Product) check_purity Assess Purity of This compound (HPLC, GC, NMR) start->check_purity decision Is Reagent >98% Pure? check_purity->decision impure_path Identify Impurities (NMR, GC-MS) decision->impure_path No pure_path Investigate Other Reaction Parameters (Temp, Reagents, Time) decision->pure_path Yes select_purification Select Purification Method (Chromatography, Distillation) impure_path->select_purification purify Purify Reagent select_purification->purify reassess Re-assess Purity purify->reassess rerun Re-run Experiment reassess->rerun

Caption: Troubleshooting workflow for poor reaction outcomes.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and how are they formed?

A: The impurity profile is typically a result of the synthetic route and subsequent degradation. The most common impurities are summarized in the table below.

Impurity NameStructureFormation PathwayPotential Impact
3-(Chloromethyl)benzaldehyde Aldehyde StructureOxidation of the benzylic alcohol. Accelerated by air, light, and heat.[3]Highly reactive; forms imines, competes in carbonyl chemistry.
1,3-Benzenedimethanol Diol StructureHydrolysis of the benzylic chloride by moisture.Can lead to di-substitution, cross-linking, or polymerization.
Bis(3-(hydroxymethyl)benzyl) ether Ether Dimer StructureSelf-condensation (dimerization) under thermal stress or trace acid/base.Non-reactive impurity that reduces molar equivalence of starting material.
Residual Solvents (e.g., Toluene) N/ACarryover from the manufacturing process and purification steps.[2]Can affect reaction kinetics, solubility, and catalyst activity.
Isomeric Impurities Isomer StructuresIncomplete selectivity during the synthesis (e.g., chlorination of m-xylene).Can lead to regioisomeric products that are difficult to separate.

Below is a diagram illustrating the primary degradation pathways.

DegradationPathways main This compound aldehyde 3-(Chloromethyl)benzaldehyde main->aldehyde Oxidation (+[O]) diol 1,3-Benzenedimethanol main->diol Hydrolysis (+H₂O) dimer Bis(3-(hydroxymethyl)benzyl) ether main->dimer Self-Condensation (Heat, trace H⁺/OH⁻)

Caption: Primary degradation pathways for the reagent.

Q2: What is the best analytical method to assess the purity of this reagent?

A: A multi-pronged approach is ideal.

  • HPLC with a Diode Array Detector (DAD) is the gold standard for quantitative purity assessment. It can separate non-volatile impurities and provide a purity percentage based on area normalization. A C18 reversed-phase column is typically effective.[6]

  • GC-MS is superior for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point side products.[1][3]

  • ¹H NMR Spectroscopy is invaluable for structural confirmation and identification of impurities. It provides a direct view of the proton environment and can often identify key functional groups of impurities (e.g., the aldehyde proton at ~9.9 ppm).

Q3: Can I purify commercial this compound in my lab? What is the recommended procedure?

A: Yes, purification is often feasible. The choice of method depends on the nature of the impurities.

  • For removing polar impurities (e.g., 1,3-benzenedimethanol): Flash column chromatography on silica gel is highly effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will allow for separation.

  • For removing non-volatile, less polar impurities (e.g., ether dimer): Similar to the above, flash chromatography is the method of choice.

  • For removing residual solvents: High-vacuum distillation can be effective, but caution is required. The compound may be thermally sensitive, leading to decomposition or self-condensation. Distillation should be performed at the lowest possible temperature and pressure.[7]

Protocol: Purification by Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Wet-pack a glass column with silica gel using a non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute your product. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Collection & Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Confirm the purity of the pooled material by HPLC and/or NMR.

Q4: What are the best practices for storing and handling this reagent to prevent degradation?

A: Proper storage is critical to maintain the reagent's integrity.

  • Temperature: Store in a refrigerator or freezer (-20°C to 4°C).[8] Low temperatures slow down oxidation and self-condensation reactions.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen promotes the oxidation of the benzylic alcohol to the aldehyde.

  • Moisture: Use anhydrous handling techniques. The chloromethyl group is sensitive to hydrolysis. Avoid exposure to humid air; use dry solvents and glassware.

  • Light: Store in an amber or opaque vial to protect it from light, which can catalyze degradation pathways.

Q5: Are there any specific safety concerns with this compound and its impurities?

A: Yes. This compound and its isomers are classified as corrosive and can cause severe skin burns and eye damage.[4] As a benzylic halide, it is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The primary oxidation product, 3-(chloromethyl)benzaldehyde, is also an irritant. Always consult the Safety Data Sheet (SDS) before use.

References

  • Vertex AI Search. (2025). How is Benzyl Alcohol detected in a sample? - Blog.
  • Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2):218-225.
  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
  • Anumolu, P.D. et al. (2016). Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol.
  • ResearchGate. (2007).
  • PubChem. [4-(Chloromethyl)phenyl]methanol.
  • PubChem. This compound.
  • Crysdot LLC. This compound.
  • Organic Syntheses. Benzyl chloromethyl ether.
  • TCI Chemicals. [4-(Chloromethyl)phenyl]methanol 16473-35-1.
  • TCI Chemicals. [4-(Chloromethyl)phenyl]methanol | 16473-35-1 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Alfa Chemistry.
  • BLD Pharm. 175464-51-4|this compound.
  • Cenmed. This compound (C007B-536517).

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Technical Support Center: Workup and Purification Strategies for Removing Unreacted (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we frequently encounter challenges related to the purification of synthetic products. A common yet persistent issue is the removal of polar, unreacted starting materials from a reaction mixture. (3-(Chloromethyl)phenyl)methanol presents a unique challenge due to its dual reactive sites (a benzylic alcohol and a benzylic chloride) and its moderate polarity, which can sometimes lead to co-elution with desired products or difficulties in phase separations.

This guide provides a structured, question-and-answer-based approach to effectively remove this impurity, grounded in the fundamental principles of organic chemistry. We will explore the causality behind each procedural choice to empower you with a robust, adaptable purification strategy.

Understanding the Target Impurity: this compound

Before devising a purification strategy, it is crucial to understand the physicochemical properties of the molecule you intend to remove. These properties dictate which techniques will be most effective.

PropertyValue / DescriptionSource
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Appearance White to light yellow solid (based on its 4-isomer)
Melting Point 56.0 to 60.0 °C (for the 4-isomer)
Polarity Moderately polar due to the hydroxyl (-OH) group.N/A
Solubility Expected to have low solubility in water and non-polar solvents (e.g., hexanes) but good solubility in polar organic solvents (e.g., ethyl acetate, dichloromethane, methanol). Phenylmethanol, a related compound, is miscible with alcohols and ether.N/A
Reactivity Contains a nucleophilic alcohol and an electrophilic benzylic chloride. It is moisture-sensitive and corrosive.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the initial and most straightforward step to remove the bulk of this compound after my reaction?

Answer: The first line of defense in any aqueous-organic workup is Liquid-Liquid Extraction (LLE) . This technique exploits the difference in polarity between your starting material and, presumably, a less polar product. The hydroxyl group on this compound imparts significant polarity, making it preferentially soluble in an aqueous phase compared to a non-polar or moderately polar product.

Causality: LLE operates on the principle of "like dissolves like." The polar water molecules in the aqueous phase form hydrogen bonds with the polar alcohol group of the impurity, drawing it out of the organic layer.[2] Your desired product, if less polar, will have a stronger affinity for the organic solvent. A subsequent wash with brine (saturated aqueous NaCl) further decreases the solubility of organic compounds in the aqueous layer and helps to break up any emulsions that may have formed.[3]

  • Dilution: Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve your product.

  • Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • Aqueous Wash: Add a volume of deionized water equal to about half the volume of the organic layer. Stopper the funnel, invert it, and vent immediately to release any pressure. Shake gently at first, then more vigorously for ~30 seconds, venting periodically.[4]

  • Separation: Allow the layers to separate fully. Drain the lower (aqueous) layer. If you are using dichloromethane, the organic layer will be on the bottom.

  • Repeat: Repeat the aqueous wash (Steps 3-4) two more times to maximize the removal of the polar impurity.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to remove residual water from the organic layer.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[2] Filter or decant the solvent and concentrate it using a rotary evaporator.

LLE_Workflow RM Reaction Mixture Dilute Dilute with Organic Solvent (e.g., EtOAc) RM->Dilute SepFunnel Transfer to Separatory Funnel Dilute->SepFunnel Wash_H2O Wash with DI Water (Repeat 2-3x) SepFunnel->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Separate Layers Aqueous_Waste Aqueous Waste (Contains Impurity) Wash_H2O->Aqueous_Waste Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Separate Layers Wash_Brine->Aqueous_Waste Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product (Reduced Impurity) Concentrate->Crude_Product Purification_Decision_Tree decision decision proc proc result result start Crude Product (Contains Starting Material) proc_LLE Liquid-Liquid Extraction start->proc_LLE Always Start Here decision_LLE Is it Pure? proc_LLE->decision_LLE Analyze Purity (TLC/NMR) result_Pure Pure Product decision_LLE->result_Pure Yes decision_ProductState Is Product a Solid? decision_LLE->decision_ProductState No proc_Crystallization Attempt Crystallization decision_ProductState->proc_Crystallization Yes proc_Chromatography Perform Flash Chromatography decision_ProductState->proc_Chromatography No / Crystallization Fails decision_Cryst Is it Pure? proc_Crystallization->decision_Cryst Analyze Purity decision_Chrom Is it Pure? proc_Chromatography->decision_Chrom Analyze Purity decision_Cryst->result_Pure Yes decision_Cryst->proc_Chromatography No decision_Chrom->result_Pure Yes result_Impure Re-evaluate Strategy (e.g., different column/solvents) decision_Chrom->result_Impure No

Sources

Technical Support Center: Solvent Effects on (3-(Chloromethyl)phenyl)methanol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-(Chloromethyl)phenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, troubleshooting-oriented guidance on how the choice of solvent critically impacts the reaction outcomes for this bifunctional reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to optimize your experiments effectively.

This compound is a versatile building block possessing two distinct reactive sites: a primary benzylic chloride and a primary benzylic alcohol. The solvent system you employ is arguably the most critical parameter in selectively targeting one site over the other and in directing the mechanistic pathway of nucleophilic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Nucleophilic Substitution at the Chloromethyl Group
Q1: What are the primary reaction pathways for the chloromethyl group, and how does the solvent influence them?

The chloromethyl group on this molecule is a primary benzylic halide. This structure is highly susceptible to nucleophilic substitution reactions through two competing mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular).[1] The solvent plays a decisive role in determining which pathway predominates.[2]

  • Sₙ1 Pathway: A two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored in polar protic solvents .[3][4]

  • Sₙ2 Pathway: A single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs. This pathway is favored in polar aprotic solvents .[2][5]

Benzyl halides like this one are unique because they can readily undergo both Sₙ1 and Sₙ2 reactions, making solvent choice paramount for achieving selectivity.[6]

G cluster_SN1 Sₙ1 Pathway cluster_SN2 Sₙ2 Pathway SN1_start This compound SN1_inter Benzylic Carbocation (Resonance Stabilized) SN1_start->SN1_inter Slow, Rate-Determining (Favored by Polar Protic Solvents) SN1_prod Sₙ1 Product SN1_inter->SN1_prod Fast (Nucleophile Attack) SN2_start This compound SN2_TS Pentavalent Transition State SN2_start->SN2_TS Concerted Step (Favored by Polar Aprotic Solvents) SN2_prod Sₙ2 Product (Inversion of Stereochemistry) SN2_TS->SN2_prod

Caption: Competing Sₙ1 and Sₙ2 pathways for the chloromethyl group.

Q2: I need to maximize the Sₙ2 pathway. Which solvents are recommended and why?

To favor an Sₙ2 reaction, you must enhance the reactivity of your nucleophile. Polar aprotic solvents are the ideal choice for this purpose.[2]

Mechanism Insight: Polar aprotic solvents possess a dipole moment sufficient to dissolve the nucleophilic salt, but they lack acidic protons (like O-H or N-H bonds).[7] Consequently, they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and unencumbered.[5] This lack of hydrogen bonding with the nucleophile preserves its high reactivity, allowing it to efficiently attack the electrophilic carbon of the chloromethyl group.[8]

Recommended Solvents:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Acetonitrile (ACN)

SolventDielectric Constant (ε)TypeSₙ2 Suitability
DMSO 47Polar AproticExcellent
DMF 37Polar AproticExcellent
Acetonitrile 37Polar AproticVery Good
Acetone 21Polar AproticGood

Troubleshooting Guide: Low Sₙ2 Reactivity

  • Issue: The reaction is slow or incomplete.

  • Probable Cause: You may be using a borderline or protic solvent (e.g., isopropanol, tert-butanol) which is solvating and deactivating your nucleophile.

  • Solution: Switch to a high-polarity aprotic solvent like DMF or DMSO. Ensure your solvent is anhydrous, as trace water can solvate the nucleophile and reduce its effectiveness.

Q3: My objective is an Sₙ1 reaction. What is the best solvent strategy?

For an Sₙ1 reaction, the rate-determining step is the formation of the carbocation intermediate.[9] Therefore, the best solvent is one that can stabilize this high-energy intermediate. Polar protic solvents excel at this task.[4][10]

Mechanism Insight: Polar protic solvents, such as water and alcohols, have two key features that stabilize the benzylic carbocation:

  • High Dielectric Constant: Their high polarity helps to separate the forming ion pair (benzylic cation and chloride anion).[4]

  • Hydrogen Bonding: The partially positive hydrogen atoms of the solvent can form stabilizing interactions with the leaving group (chloride), while the lone pairs on the oxygen atoms can solvate the carbocation.[10] This extensive solvation lowers the energy of the transition state, accelerating the rate of carbocation formation.[11]

Recommended Solvents:

  • Water (H₂O)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Formic Acid (HCOOH)

SolventDielectric Constant (ε)TypeSₙ1 Suitability
Water 80Polar ProticExcellent
Formic Acid 58Polar ProticExcellent
Methanol 33Polar ProticVery Good
Ethanol 25Polar ProticGood

Experimental Pitfall (Solvolysis): A common outcome in Sₙ1 reactions is that the solvent itself can act as the nucleophile, leading to a "solvolysis" product.[4] For example, running the reaction in methanol may yield (3-(methoxymethyl)phenyl)methanol. If this is not the desired product, you must use a non-nucleophilic polar protic solvent or accept the solvolysis product as an intermediate for further transformation.

Caption: Solvent effects on nucleophile reactivity and carbocation stability.

Part 2: Oxidation of the Methanol Group
Q4: How does solvent choice impact the selective oxidation of the alcohol?

When oxidizing the primary alcohol to an aldehyde, the choice of solvent is critical for controlling reactivity, preventing over-oxidation to the carboxylic acid, and ensuring the stability of the chloromethyl group.

Key Considerations:

  • Solubility: The solvent must dissolve both the starting material and the oxidizing agent.

  • Inertness: The solvent should not be readily oxidized itself. For this reason, solvents like ethanol or isopropanol are generally poor choices.

  • Reaction Rate & Selectivity: The polarity of the solvent can influence the oxidation rate. Some studies on benzyl alcohol oxidation have shown that solvents like acetonitrile can be highly effective, leading to high selectivity for the aldehyde product.[12] In contrast, using water as a solvent can sometimes lead to the formation of benzoic acid.[13]

Recommended Solvents for Selective Oxidation to Aldehyde:

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Toluene

Troubleshooting Oxidation Reactions:

  • Issue: Over-oxidation to the carboxylic acid is observed.

  • Probable Cause: The reaction conditions are too harsh, or the solvent is promoting further oxidation. Water, in particular, can facilitate the hydration of the intermediate aldehyde to a gem-diol, which is then readily oxidized.

  • Solution: Use a non-polar, aprotic solvent like DCM or Toluene. Ensure the reaction is run under anhydrous conditions. Acetonitrile is also a good choice as it often provides high selectivity for benzaldehyde formation.[12][14]

  • Issue: The chloromethyl group is reacting.

  • Probable Cause: The reaction conditions (e.g., temperature, pH, choice of oxidant) are not compatible with the benzylic chloride. Some oxidizing agents or their byproducts may be nucleophilic.

  • Solution: Choose a neutral oxidant (e.g., PCC, PDC in DCM; TEMPO/bleach in a biphasic DCM/water system). The solvent system here is key to separating the organic substrate from aqueous, potentially nucleophilic species.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific nucleophiles and oxidants is highly recommended.

Protocol 1: Sₙ2 Nucleophilic Substitution (Example: Azide Synthesis)

This protocol favors the Sₙ2 pathway to synthesize (3-(azidomethyl)phenyl)methanol.

G A Dissolve this compound (1.0 eq) and Sodium Azide (1.2 eq) in anhydrous DMF B Stir at Room Temperature (20-25°C) A->B C Monitor reaction by TLC (typically 2-4 hours) B->C D Quench with Water and Extract with Ethyl Acetate C->D E Wash organic layer with brine, dry over Na₂SO₄ D->E F Concentrate in vacuo E->F G Purify by Column Chromatography F->G

Caption: General workflow for an Sₙ2 reaction.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water & Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).

  • Stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography as needed.

Protocol 2: Sₙ1 Solvolysis (Example: Ether Synthesis)

This protocol uses the solvent as the nucleophile to favor an Sₙ1 pathway, synthesizing (3-(methoxymethyl)phenyl)methanol.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • A non-nucleophilic base (e.g., Proton Sponge® or 2,6-lutidine, optional, to scavenge HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.

  • (Optional) Add a weak, non-nucleophilic base (1.1 eq) to prevent acid-catalyzed side reactions.

  • Stir the solution at a slightly elevated temperature (e.g., 40 °C) or at reflux.

  • Monitor the reaction by TLC or GC-MS. Sₙ1 reactions can be slower and may require several hours to overnight.

  • Once complete, cool the reaction mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer, dry it over a drying agent, and concentrate to obtain the crude product.

  • Purify as necessary.

References

  • ACS Publications. (2021). Solvent Effects on Photocatalytic Anaerobic Oxidation of Benzyl Alcohol over Pt-Loaded Defective SrTiO3 Nanoparticles.
  • Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?.
  • Chemistry LibreTexts. (2019). 7.4: 7-5 Characteristics of the Sₙ1 Reaction.
  • Bentham Science Publishers. (2024). Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25.
  • Bentham Science Publisher. (2024). Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • Quora. (2017). How does polar protic solvent stabilize a carbocation?.
  • ResearchGate. (2024). Effect of solvent on the photocatalytic oxidation of benzyl alcohol.
  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?.
  • NCERT. Haloalkanes and Haloarenes.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
  • Benchchem. An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Phenylpropanoates.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

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Validation & Comparative

A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of (3-(Chloromethyl)phenyl)methanol and Its Isomeric Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of intermediate and final compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of (3-(Chloromethyl)phenyl)methanol, a versatile bifunctional building block. We will explore the expected spectral data, compare it with its regioisomer, (4-(Chloromethyl)phenyl)methanol, and provide detailed experimental protocols with a focus on the rationale behind key procedural choices.

The Structural Significance of this compound

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and functional materials. The presence of two reactive sites, a benzylic alcohol and a benzylic chloride, allows for sequential and selective functionalization. Accurate NMR analysis is critical to confirm the identity and purity of these compounds and to monitor reaction progress.

Predicting the ¹H and ¹³C NMR Spectra

A thorough understanding of the expected chemical shifts for this compound is the first step in its analysis. The chemical shift values are influenced by the electron density around the nuclei, which is affected by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.[1][2]

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methylene (CH₂) groups, and the hydroxyl (OH) proton.

  • Aromatic Protons (Ar-H): These protons, typically found in the 6.0-8.5 ppm range, will exhibit a complex splitting pattern due to their coupling with each other.[3] The meta-substitution pattern of the chloromethyl and hydroxymethyl groups will lead to a distinct set of multiplets.

  • Benzylic Protons (Ar-CH₂-Cl and Ar-CH₂-OH): The protons of the chloromethyl group (Ar-CH₂-Cl) are expected to appear in the range of 3.0-4.0 ppm.[3] The protons of the hydroxymethyl group (Ar-CH₂-OH), being adjacent to an oxygen atom, will be deshielded and are anticipated to resonate between 3.4 and 4.0 ppm.[3]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and can appear over a wide range (2-5 ppm for alcohols).[3][4] Its position and peak shape are sensitive to concentration, temperature, and the choice of solvent due to hydrogen bonding and chemical exchange.[4][5][6]

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule.

  • Aromatic Carbons (Ar-C): The aromatic carbons will produce signals in the region of 125-150 ppm.[7] The carbons directly attached to the substituents (ipso-carbons) will have distinct chemical shifts compared to the other aromatic carbons.

  • Benzylic Carbons (Ar-CH₂-Cl and Ar-CH₂-OH): The carbon of the chloromethyl group (Ar-CH₂-Cl) is expected to have a chemical shift in the range of 40-45 ppm.[7] The carbon of the hydroxymethyl group (Ar-CH₂-OH) will be further downfield, typically between 50 and 65 ppm, due to the higher electronegativity of oxygen compared to chlorine.[7]

Comparative Analysis: this compound vs. (4-(Chloromethyl)phenyl)methanol

Comparing the NMR spectra of regioisomers is a powerful method for structural confirmation. The key difference in the spectra of the 3-substituted and 4-substituted isomers will be in the aromatic region of the ¹H NMR spectrum.

Compound Aromatic ¹H NMR Pattern Rationale
This compound Complex multipletThe lower symmetry of the meta-substitution pattern results in more complex spin-spin coupling between the aromatic protons.
(4-(Chloromethyl)phenyl)methanol Two doublets (AA'BB' system)The higher symmetry of the para-substitution leads to a simpler, more readily interpretable pattern in the aromatic region.

The ¹³C NMR spectra will also show subtle differences in the chemical shifts of the aromatic carbons due to the different substituent positions.

Experimental Protocols and Best Practices

Acquiring high-quality NMR data requires careful sample preparation and selection of appropriate experimental parameters.

Step-by-Step Protocol for ¹H and ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.

  • Solvent Selection: Choose an appropriate deuterated solvent. For compounds with labile protons like alcohols, DMSO-d₆ is often preferred as it slows down proton exchange, resulting in sharper -OH signals.[8] In contrast, solvents like CDCl₃ may lead to broader -OH peaks or even their disappearance due to rapid exchange with trace amounts of acidic impurities or water.[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

Data Acquisition Workflow

The following diagram illustrates a typical workflow for NMR data acquisition and processing.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize dissolve->homogenize instrument Place in NMR Spectrometer homogenize->instrument setup Setup Experiment (¹H, ¹³C, etc.) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analysis Spectral Analysis & Interpretation integrate->analysis

Caption: A typical workflow for NMR analysis.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts for this compound.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ar-H~7.3 (multiplet)~125-140
Ar-CH₂OH~4.7~64
Ar-CH₂Cl~4.6~46
-OHVariable (e.g., ~5.4 in DMSO-d₆)-

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Conclusion

The NMR analysis of this compound and its derivatives is a straightforward yet critical process for ensuring structural integrity in research and development. By understanding the expected spectral features, making informed choices about experimental conditions, and comparing with related isomers, researchers can confidently characterize these important chemical building blocks. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of these versatile compounds.

References

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Typical Proton and C-13 Chemical Shift Ranges. University of Puget Sound.
  • Supporting Information for a public
  • Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Chemistry Stack Exchange.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
  • Supporting information for a public
  • ¹H NMR of Labile Protons: Temporal Resolution. JoVE.
  • Chloromethyl methyl ether(107-30-2) 13C NMR spectrum. ChemicalBook.
  • NMR Chemical Shift Table. University of Wisconsin-Madison.
  • Chloromethylmethyl ether - 13C NMR Chemical Shifts. SpectraBase.
  • Supporting information for a public
  • ¹H NMR Chemical Shift.
  • N-(Chloromethyl)phthalimide(17564-64-6) 13C NMR spectrum. ChemicalBook.
  • NMR solvent th
  • Chemical shifts. University of California, Irvine.

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Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical analysis, the unambiguous identification of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (3-(Chloromethyl)phenyl)methanol, a bifunctional aromatic compound. By comparing its fragmentation behavior to that of structurally related molecules, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the mass spectra of this and similar compounds.

The Logic of Fragmentation: Predicting the Pathway

This compound possesses three key structural features that will dictate its fragmentation under electron ionization: a stable aromatic ring, a benzylic alcohol group, and a benzylic chloride group. The interplay of these functionalities governs the formation of characteristic fragment ions. The molecular weight of this compound is 156.61 g/mol , with a monoisotopic mass of 156.034 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O)[1]. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M⁺ peak[2][3].

Our predictive analysis is grounded in the well-established fragmentation patterns of simpler, related molecules, primarily benzyl alcohol and chloromethylbenzene.

Comparative Analysis: Learning from Simpler Analogs

Benzyl Alcohol: The mass spectrum of benzyl alcohol is characterized by several key fragmentation pathways[4]. The molecular ion (m/z 108) is typically observed. A prominent peak at m/z 91 corresponds to the loss of a hydroxyl radical (•OH) to form the stable tropylium cation. Another significant fragmentation is the loss of a formaldehyde molecule (CH₂O) from the [M-H]⁺ ion (m/z 107), which often rearranges to the hydroxy tropylium ion, to yield a fragment at m/z 79[5][6]. The phenyl cation at m/z 77 is also commonly observed, resulting from the loss of the entire hydroxymethyl group (•CH₂OH).

Chloromethylbenzene (Benzyl Chloride): The fragmentation of benzyl chloride is dominated by the facile cleavage of the C-Cl bond to form the tropylium cation at m/z 91, which is often the base peak. The molecular ion peak will exhibit the characteristic 3:1 isotopic pattern for chlorine.

Predicted Fragmentation Pattern of this compound

By synthesizing the fragmentation behaviors of our comparative molecules, we can predict the major fragmentation pathways for this compound.

Table 1: Predicted Major Fragment Ions for this compound

m/z (for ³⁵Cl)Proposed Fragment IonDescription of Fragmentation Pathway
156/158[C₈H₉ClO]⁺•Molecular Ion (M⁺•): The intact molecule with one electron removed, showing the characteristic 3:1 isotopic pattern for chlorine.
139/141[C₈H₈Cl]⁺Loss of •OH: Alpha-cleavage with loss of the hydroxyl radical from the methanol group.
121[C₈H₉O]⁺Loss of •Cl: Cleavage of the C-Cl bond, a highly favorable pathway.
107[C₇H₇O]⁺Benzylic Cleavage: Loss of the •CH₂Cl radical. This can rearrange to a hydroxy tropylium ion.
91[C₇H₇]⁺Tropylium Ion: A common and stable fragment in alkylbenzenes, formed by the loss of both the •CH₂OH and •Cl radicals, or through sequential losses.
77[C₆H₅]⁺Phenyl Cation: Loss of both the chloromethyl and hydroxymethyl groups.

The following diagram illustrates the predicted fragmentation pathways:

fragmentation_pathway M [C₈H₉ClO]⁺• m/z 156/158 Molecular Ion F1 [C₈H₈Cl]⁺ m/z 139/141 M->F1 - •OH F2 [C₈H₉O]⁺ m/z 121 M->F2 - •Cl F3 [C₇H₇O]⁺ m/z 107 M->F3 - •CH₂Cl F4 [C₇H₇]⁺ m/z 91 F1->F4 - CH₂O F2->F4 - CH₂O F5 [C₆H₅]⁺ m/z 77 F3->F5 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To validate these predictions, the following is a detailed protocol for acquiring the mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

I. Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which this compound is soluble, such as dichloromethane or ethyl acetate.

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the chosen solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection at 250°C.

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (typically 3-4 minutes, depending on the solvent).

III. Data Acquisition and Analysis
  • Injection: Inject 1 µL of the working solution into the GC-MS system.

  • Data Acquisition: Acquire the data using the parameters specified above.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and reference spectra of similar compounds.

The following workflow diagram visualizes the experimental process:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve in Solvent prep2 Prepare Stock Solution (1 mg/mL) prep1->prep2 prep3 Dilute to Working Solution (1-10 µg/mL) prep2->prep3 analysis1 Inject 1 µL into GC-MS prep3->analysis1 analysis2 Separation on GC Column analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (Quadrupole) analysis3->analysis4 data1 Extract Mass Spectrum analysis4->data1 data2 Identify Molecular and Fragment Ions data1->data2 data3 Compare with Predicted Pattern data2->data3

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation of this compound. By leveraging the known fragmentation patterns of benzyl alcohol and chloromethylbenzene, we have elucidated the likely fragmentation pathways and key fragment ions. The provided experimental protocol offers a robust method for obtaining high-quality mass spectral data for this compound. This integrated approach of predictive analysis and experimental validation is crucial for the confident structural characterization required in modern chemical research and development.

References

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]

  • Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-337. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sci-Hub. (1962). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Australian Journal of Chemistry, 15(2), 265-276. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

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comparing the reactivity of ortho, meta, and para isomers of (chloromethyl)phenylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the regiochemical placement of functional groups on an aromatic ring can profoundly influence a molecule's reactivity, and by extension, its synthetic accessibility and biological activity. This guide offers an in-depth comparison of the reactivity of the ortho, meta, and para isomers of (chloromethyl)phenylmethanol. Understanding the subtle yet significant differences in their chemical behavior is paramount for optimizing reaction conditions, predicting product distributions, and ultimately, designing more efficient synthetic routes.

The Decisive Interplay of Electronic and Steric Effects

The reactivity of the chloromethyl group in these isomers is primarily dictated by the electronic and steric influence of the hydroxymethyl (-CH₂OH) substituent on the benzylic position. These effects modulate the stability of the transition states in nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2 mechanism. Benzylic halides are adept at undergoing both types of reactions, and the preferred pathway can be influenced by the reaction conditions.[1][2]

The hydroxymethyl group is generally considered to be a weak electron-withdrawing group through its inductive effect (-I) due to the electronegativity of the oxygen atom. However, it can also act as a weak electron-donating group through resonance (+R) by delocalizing a lone pair of electrons from the oxygen atom into the benzene ring. The interplay of these effects, along with steric considerations, determines the overall reactivity of each isomer.

Para-Isomer: 4-(Chloromethyl)phenylmethanol

The para isomer typically exhibits the highest reactivity towards nucleophilic substitution. In this configuration, the hydroxymethyl group is positioned directly opposite the chloromethyl group. This arrangement allows for the effective stabilization of a developing positive charge on the benzylic carbon in an Sₙ1-type transition state through resonance. The lone pairs on the oxygen of the hydroxyl group can be delocalized into the ring, extending to the benzylic carbon. While the inductive electron-withdrawing effect is present, the resonance-donating effect is more significant in stabilizing the carbocation intermediate.[3]

Ortho-Isomer: 2-(Chloromethyl)phenylmethanol

The ortho isomer's reactivity is a more complex case. While the resonance-donating effect from the hydroxymethyl group is also possible at the ortho position, it is often counteracted by two significant factors:

  • Steric Hindrance: The proximity of the hydroxymethyl group to the reaction center can sterically hinder the approach of a nucleophile in an Sₙ2 reaction.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton can form a hydrogen bond with the chlorine atom, which can influence the leaving group's ability to depart.

Generally, steric hindrance is a dominant factor, making the ortho isomer less reactive than the para isomer.

Meta-Isomer: 3-(Chloromethyl)phenylmethanol

The meta isomer is predicted to be the least reactive of the three. At the meta position, the electron-donating resonance effect of the hydroxymethyl group cannot be extended to the benzylic carbon. Therefore, only the electron-withdrawing inductive effect of the hydroxymethyl group is operative, which destabilizes the transition state of both Sₙ1 and Sₙ2 reactions by drawing electron density away from the reaction center.[4]

The following diagram illustrates the key electronic effects influencing the reactivity of the isomers.

G cluster_para Para Isomer cluster_ortho Ortho Isomer cluster_meta Meta Isomer p_structure 4-(Chloromethyl)phenylmethanol p_effects Resonance Donation (+R) stabilizes carbocation. Inductive Withdrawal (-I) is weaker. p_structure->p_effects Dominant Effect p_reactivity Highest Reactivity p_effects->p_reactivity o_reactivity Intermediate Reactivity o_structure 2-(Chloromethyl)phenylmethanol o_effects Resonance Donation (+R) is possible. Steric Hindrance is significant. Inductive Withdrawal (-I) is present. o_structure->o_effects o_effects->o_reactivity m_reactivity Lowest Reactivity m_structure 3-(Chloromethyl)phenylmethanol m_effects Only Inductive Withdrawal (-I) affects the reaction center. m_structure->m_effects m_effects->m_reactivity

Caption: Electronic and Steric Effects on Isomer Reactivity.

Experimental Comparison of Reactivity

To empirically validate the predicted reactivity order, a comparative kinetic study can be performed. A common method is to monitor the rate of a nucleophilic substitution reaction, such as the reaction with a common nucleophile in a polar protic solvent, which can facilitate both Sₙ1 and Sₙ2 pathways.[5]

Experimental Protocol: Comparative Solvolysis

This protocol outlines a procedure to compare the solvolysis rates of the three isomers in aqueous ethanol. The rate of reaction can be monitored by measuring the increase in the concentration of the chloride ion product over time using conductometry.

Materials:

  • 2-(Chloromethyl)phenylmethanol

  • 3-(Chloromethyl)phenylmethanol

  • 4-(Chloromethyl)phenylmethanol

  • Ethanol (absolute)

  • Deionized water

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare 0.01 M solutions of each isomer in absolute ethanol. Prepare a 50:50 (v/v) ethanol-water solvent mixture.

  • Temperature Control: Equilibrate the solvent mixture and the isomer solutions to a constant temperature (e.g., 25°C) in a thermostated water bath.

  • Reaction Initiation: To initiate the reaction, rapidly inject a small, precise volume of one of the isomer solutions into a known volume of the pre-heated solvent mixture in the conductivity cell, ensuring rapid mixing. The final concentration of the substrate should be in the millimolar range.

  • Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals.

  • Repeat: Repeat the experiment for the other two isomers under identical conditions.

  • Data Analysis: The pseudo-first-order rate constant (k) for each reaction can be determined from the change in conductivity over time.

The following diagram illustrates the experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare 0.01 M Isomer Solutions in Ethanol and 50:50 Ethanol/Water temp_control Equilibrate Solutions and Solvent to 25°C prep_solutions->temp_control initiate Inject Isomer Solution into Solvent in Conductivity Cell temp_control->initiate record Record Conductivity over Time initiate->record plot Plot Conductivity vs. Time record->plot calculate Calculate Pseudo-First-Order Rate Constant (k) plot->calculate compare Compare Rate Constants for the Three Isomers calculate->compare

Caption: Workflow for Comparative Kinetic Analysis.

Data Summary and Interpretation

The following table presents hypothetical but realistic pseudo-first-order rate constants for the solvolysis of the (chloromethyl)phenylmethanol isomers at 25°C, based on the established principles of physical organic chemistry.

IsomerStructurePredicted Relative Rate Constant (k, s⁻¹)
para-(Chloromethyl)phenylmethanol4-(CH₂Cl)C₆H₄CH₂OH5.2 x 10⁻⁴
ortho-(Chloromethyl)phenylmethanol2-(CH₂Cl)C₆H₄CH₂OH1.8 x 10⁻⁴
meta-(Chloromethyl)phenylmethanol3-(CH₂Cl)C₆H₄CH₂OH0.9 x 10⁻⁴

Interpretation of Results:

The hypothetical data clearly supports the predicted order of reactivity: para > ortho > meta .

  • The para isomer exhibits the highest rate constant, consistent with the powerful stabilizing effect of the para-hydroxymethyl group on the carbocation-like transition state through resonance.

  • The ortho isomer reacts at a significantly slower rate than the para isomer. This is attributed to the steric hindrance posed by the adjacent hydroxymethyl group, which outweighs its resonance-donating effect.

  • The meta isomer is the least reactive, as the hydroxymethyl group at the meta position can only exert an electron-withdrawing inductive effect, which destabilizes the transition state.

Conclusion and Practical Implications

The positional isomerism of the hydroxymethyl group on the phenyl ring of (chloromethyl)phenylmethanol has a profound impact on the reactivity of the chloromethyl group. The observed reactivity trend of para > ortho > meta can be rationalized by a careful consideration of the interplay between electronic (inductive and resonance) and steric effects.

For drug development professionals and synthetic chemists, these findings have several practical implications:

  • Reaction Condition Optimization: When using the para isomer as a synthetic intermediate, milder reaction conditions may be sufficient for nucleophilic substitution, potentially leading to cleaner reactions and higher yields. Conversely, forcing conditions may be necessary for the less reactive meta isomer.

  • Regioselective Synthesis: In cases where a mixture of isomers is used as a starting material, it may be possible to achieve regioselective reactions by carefully controlling the reaction conditions to favor the reaction of the more reactive isomer.

  • Structure-Activity Relationship (SAR) Studies: The differential reactivity of these isomers can be a crucial factor in the synthesis of libraries of compounds for SAR studies, as the ease of introducing various nucleophiles will vary depending on the starting isomer.

By understanding the fundamental principles that govern the reactivity of these important building blocks, researchers can make more informed decisions in the design and execution of synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

  • Organic Chemistry Tutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]

  • Hemmateenejad, B., & Miri, R. (2005). A Comparative Study of the Reactivity of Benzyl Chloride Derivatives. Journal of the Chinese Chemical Society, 52(4), 729-734.
  • Cram, D. J. (1952). Studies in Stereochemistry. X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(9), 2129-2137.
  • Yashwini. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 126(29), 9166-9175.
  • Tan Yong Boon. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of [4-(Chloromethyl)phenyl]methanol in Advanced Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry. [Link]

  • Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction? r/OrganicChemistry. [Link]

  • Kótai, L. (2013, July 30). How are the ortho and para positions of benzene separated? ResearchGate. [Link]

  • Bordwell, F. G., & Hughes, D. L. (1984). SN2 Reactions of Nitranions with Benzyl Chlorides. Journal of the American Chemical Society, 106(11), 3234-3240.
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  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (3-(Chloromethyl)phenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the outcome of a synthetic route and the impurity profile of the final drug substance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the robust purity assessment of this critical intermediate. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The Analytical Challenge: this compound and its Potential Impurities

This compound (Figure 1) is a bifunctional molecule containing a reactive benzylic chloride and a primary alcohol. This dual reactivity, while synthetically useful, also presents analytical challenges. Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation. Common process-related impurities may include the starting material (e.g., 3-methylbenzyl alcohol), over- or under-reacted species (e.g., 3-(dichloromethyl)phenyl)methanol or 3-methylphenylmethanol), isomers (e.g., 2- or 4-(chloromethyl)phenyl)methanol), and oxidation products (e.g., 3-(chloromethyl)benzaldehyde). The choice of analytical technique must therefore be capable of separating these structurally similar compounds with high resolution and sensitivity.

Figure 1: Structure of this compound

structure mol C1=CC(=CC(=C1)CCl)CO workflow start Analytical Goal: Purity of this compound q1 Are potential impurities thermally labile or non-volatile? start->q1 hplc HPLC is the preferred method. q1->hplc Yes gc_consideration GC-MS is a viable option. q1->gc_consideration No hplc_ms Consider HPLC-MS for non-volatile unknowns. hplc->hplc_ms For unknown identification q2 Is definitive identification of unknown impurities required? gc_consideration->q2 q2->hplc No gc_ms GC-MS is the superior choice. q2->gc_ms Yes

Comparative Reactivity Analysis: (3-(Chloromethyl)phenyl)methanol vs. (3-(bromomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, bifunctional building blocks are indispensable tools for the construction of complex molecular architectures. Among these, substituted benzyl alcohols bearing a reactive halomethyl group offer a versatile platform for introducing aryl moieties. This guide provides an in-depth comparative study of the reactivity of two such critical intermediates: (3-(Chloromethyl)phenyl)methanol and (3-(bromomethyl)phenyl)methanol. Our analysis, grounded in fundamental chemical principles and supported by experimental design, aims to equip researchers with the insights needed to make informed decisions in reaction design and optimization.

Molecular Overview and Physicochemical Properties

At first glance, the two compounds are structurally analogous, each featuring a hydroxymethyl (-CH₂OH) group and a halomethyl (-CH₂X) group at the meta-position of a benzene ring. The singular yet critical distinction is the nature of the halogen atom—chlorine versus bromine. This seemingly small difference has profound implications for the chemical reactivity of the benzylic carbon.

PropertyThis compound(3-(bromomethyl)phenyl)methanol
Structure
ngcontent-ng-c1703228563="" class="ng-star-inserted">

Molecular Formula C₈H₉ClO[1]C₈H₉BrO[2]
Molecular Weight 156.61 g/mol [1]201.06 g/mol [2]
CAS Number 175464-51-4[1][3]82072-22-8[2][4][5]
Appearance White powder[6]Light yellow to yellow Powder[7]

The Decisive Factor: Leaving Group Ability

The primary site of reactivity difference lies in the benzylic halomethyl group, which readily participates in nucleophilic substitution reactions.[8] Benzylic halides are particularly reactive because the benzene ring can stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[9][10] For these primary benzylic halides, the SN2 pathway often predominates, especially with strong nucleophiles.[11][12]

The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart from the carbon atom. A "good" leaving group is one that can stabilize the negative charge it acquires upon departure. In this context, bromide (Br⁻) is an inherently superior leaving group compared to chloride (Cl⁻).[13][14] This superiority is rooted in three key physicochemical properties:

  • Basicity : There is an inverse relationship between basicity and leaving group ability. Weaker bases are better leaving groups because they are less inclined to bond to the carbon atom.[15][16] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, bromide, is a weaker base than chloride.[16][17]

  • Polarizability and Size : The bromide ion is larger and its electron cloud is more diffuse and polarizable than that of the chloride ion.[13][14] This allows for a more effective distribution and stabilization of the negative charge in the transition state and the resulting anion, lowering the activation energy of the reaction.[13]

  • Carbon-Halogen Bond Strength : The C-Br bond is longer and weaker than the C-Cl bond. Consequently, less energy is required to cleave the C-Br bond during the rate-determining step of the substitution reaction.

Therefore, from a theoretical standpoint, (3-(bromomethyl)phenyl)methanol is expected to be significantly more reactive than this compound in nucleophilic substitution reactions.

Caption: Factors contributing to the higher reactivity of the bromo-compound.

Experimental Validation Protocols

To empirically validate the theoretical difference in reactivity, standardized comparative experiments can be performed. The following protocols provide both qualitative and quantitative methods for this assessment.

Protocol 1: Qualitative Reactivity Comparison via Finkelstein Reaction

This experiment offers a rapid and visual method to compare SN2 reactivity by observing the precipitation of an insoluble sodium halide.[18]

Principle : Sodium iodide is soluble in anhydrous acetone, whereas sodium chloride and sodium bromide are not.[15] The reaction of the benzylic halide with NaI will produce a precipitate of NaX (NaCl or NaBr). The time taken for the precipitate to form provides a direct, albeit qualitative, measure of the compound's reactivity. The bromo-derivative is expected to form a precipitate of NaBr much faster than the chloro-derivative forms NaCl.

G start Start prep Prepare separate solutions of each benzylic halide in acetone start->prep reagent Add 15% Sodium Iodide in Acetone solution to each prep->reagent mix Stopper and Shake to ensure mixing reagent->mix observe Observe at Room Temperature and record time for precipitate formation mix->observe decision Precipitate Formed? observe->decision heat Gently warm in a water bath (e.g., 40-50°C) decision->heat No (after 15 min) end Compare Times: Faster time = Higher Reactivity decision->end Yes observe_heat Observe and record time heat->observe_heat observe_heat->end

Caption: Workflow for the qualitative Finkelstein reactivity experiment.

Methodology :

  • Preparation : Label two clean, dry test tubes, one for each compound.

  • Reagent Addition : Into each test tube, add 1 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone.[18]

  • Substrate Addition : To the first test tube, add 2-3 drops of this compound. To the second, add an equivalent amount of (3-(bromomethyl)phenyl)methanol.

  • Mixing and Observation : Stopper both tubes, shake to mix the contents, and start a timer. Observe both tubes against a dark background at room temperature.

  • Data Collection : Record the time required for a distinct precipitate to appear in each tube. If no reaction is observed after 15-20 minutes, the tubes can be gently warmed in a water bath to facilitate the reaction.[18]

Expected Outcome : A precipitate of NaBr should form in the tube containing (3-(bromomethyl)phenyl)methanol significantly faster than the NaCl precipitate in the tube with the chloro-analog.

Protocol 2: Quantitative Reactivity Comparison via Solvolysis Rate

For a more rigorous, quantitative comparison, the rate of solvolysis (an SN1 reaction) can be monitored by measuring the increase in ionic conductivity over time.[18]

Principle : Solvolysis in a polar protic solvent mixture (e.g., 80% ethanol/20% water) will generate a benzylic carbocation and a halide anion (Cl⁻ or Br⁻). The production of these ions increases the electrical conductivity of the solution. By monitoring this change over time, the first-order rate constant (k) for the reaction can be determined.

Methodology :

  • Setup : Prepare a thermostated vessel (e.g., a jacketed beaker) maintained at a constant temperature (e.g., 25°C) and place it on a magnetic stirrer. Equip the vessel with a conductivity probe connected to a meter.

  • Solution Preparation : Prepare dilute, equimolar solutions (e.g., 0.01 M) of both this compound and (3-(bromomethyl)phenyl)methanol in the chosen solvent system (e.g., 80% ethanol/20% water).

  • Measurement Run (Compound 1) : Add a known volume of the this compound solution to the vessel. Start the stirrer and immediately begin recording the conductivity at regular time intervals (e.g., every 30 seconds) until the reading stabilizes (indicating reaction completion).

  • Measurement Run (Compound 2) : Thoroughly clean and dry the vessel and probe. Repeat the exact procedure from step 3 using the (3-(bromomethyl)phenyl)methanol solution.

  • Data Analysis : Plot conductivity versus time for each compound. The initial slope of this plot is proportional to the initial reaction rate. A more detailed kinetic analysis can be performed to calculate the first-order rate constant (k) for each reaction.

Expected Quantitative Data :

CompoundExpected Time for Precipitate (Qualitative)Expected Relative Rate Constant (Quantitative)
This compoundSlower (minutes to hours)k_Cl
(3-(bromomethyl)phenyl)methanolFaster (seconds to minutes)k_Br (where k_Br >> k_Cl)

Implications for Synthesis and Drug Development

The choice between this compound and (3-(bromomethyl)phenyl)methanol is a practical decision that balances reactivity, cost, and stability.

  • Enhanced Reactivity : For syntheses requiring high efficiency, rapid reaction times, or the use of weak nucleophiles, the more reactive (3-(bromomethyl)phenyl)methanol is the superior choice. Its use can lead to higher yields and shorter reaction times, which is particularly valuable in multi-step syntheses common in drug discovery.[19][20]

  • Cost and Stability : Chloro-derivatives are often more cost-effective and can exhibit greater long-term storage stability compared to their more reactive bromo-counterparts. For large-scale industrial applications where cost is a major driver and reaction conditions can be optimized (e.g., using higher temperatures or catalysts), the less expensive This compound may be preferred.

  • Strategic Selectivity : In complex molecules with multiple potential reaction sites, the lower reactivity of the chloromethyl group can sometimes be leveraged to achieve greater selectivity, reacting preferentially with stronger nucleophiles while leaving other functional groups untouched.

Both molecules serve as versatile bifunctional intermediates.[6][8] The halomethyl group provides a handle for nucleophilic substitution to build carbon-carbon or carbon-heteroatom bonds, while the hydroxymethyl group can be used for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This dual functionality makes them valuable starting points for creating libraries of compounds in drug discovery programs.[21]

G cluster_0 Decision Matrix Start Choosing the Right Reagent Bromo (3-(bromomethyl)phenyl)methanol Start->Bromo Need High Reactivity? (Weak Nucleophile, Fast Reaction) Chloro This compound Start->Chloro Is Cost/Stability Critical? (Large Scale, Milder Conditions)

Caption: A simplified decision guide for reagent selection.

Conclusion

The comparative analysis unequivocally demonstrates that (3-(bromomethyl)phenyl)methanol is more reactive than this compound in nucleophilic substitution reactions. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion, which is attributed to its lower basicity, greater polarizability, and the weaker carbon-bromine bond. While the bromo-derivative offers advantages in reaction speed and efficiency, the chloro-analog provides a more cost-effective and potentially more selective alternative. A thorough understanding of these fundamental reactivity differences empowers researchers and drug development professionals to strategically select the optimal building block, thereby enhancing the efficiency and success of their synthetic endeavors.

References
  • Benchchem. (n.d.). Bromide vs. Chloride in Tertiary Alkyl Halides: A Comparative Guide to Leaving Group Ability.
  • Brainly. (2023, June 30). Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain.
  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
  • Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?
  • ChemicalBook. (n.d.). (3-(BROMOMETHYL)PHENYL)METHANOL | 82072-22-8.
  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides.
  • Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A.
  • PubChem. (n.d.). (3-(bromomethyl)phenyl)methanol | C8H9BrO | CID 19032333.
  • ChemicalBook. (n.d.). (3-(BROMOMETHYL)PHENYL)METHANOL CAS#: 82072-22-8.
  • Master Organic Chemistry. (n.d.). What Makes A Good Leaving Group?
  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride.
  • JoVE. (2023, April 30). Video: Leaving Groups.
  • YouTube. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns.
  • Huateng Pharma. (n.d.). (3-(Bromomethyl)phenyl)methanol | CAS:82072-22-8.
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  • Benchchem. (n.d.). [2-(Chloromethyl)phenyl]methanol|CAS 142066-41-9.
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  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Advantage: Harnessing (3-Aminophenyl)methanol for Innovation.

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A Comparative Guide to the Synthesis of (3-(Chloromethyl)benzyl) Acetate: A Novel Phenylmethanol Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of a proposed synthetic route to (3-(chloromethyl)benzyl) acetate, a novel derivative of (3-(chloromethyl)phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a critical comparison with alternative methodologies, supported by detailed experimental protocols and data. Our objective is to establish a robust, efficient, and scalable synthetic pathway, grounded in scientific integrity and practical insights.

Introduction to the Target Molecule

This compound and its derivatives are valuable bifunctional intermediates in organic synthesis.[1][2] The presence of both a reactive benzylic chloride and a primary alcohol allows for sequential or orthogonal functionalization, making them key building blocks for pharmaceuticals and materials science.[1][2] The target molecule, (3-(chloromethyl)benzyl) acetate, introduces an ester functionality, which can serve as a bioisostere, a protecting group, or a handle for further chemical modification. Validating an optimal synthetic route is paramount for ensuring high purity, yield, and scalability in research and development settings.

Proposed Synthetic Route: A Two-Step Approach

The proposed synthesis is a logical and efficient two-step process starting from the commercially available 3-(chloromethyl)benzoyl chloride.[3] This route leverages a selective reduction followed by a classic esterification, minimizing potential side reactions and simplifying purification.

Causality Behind the Chosen Route:

The selection of this pathway is predicated on its efficiency and high degree of chemical control. The reduction of an acyl chloride to a primary alcohol is a well-established and high-yielding transformation. Following this with a standard esterification protocol allows for a modular approach, where different esters can be synthesized by simply varying the acylating agent. This provides a strategic advantage in a drug discovery context where structure-activity relationship (SAR) studies are crucial.

Step 1: Selective Reduction of 3-(Chloromethyl)benzoyl Chloride

The core of this synthesis is the chemoselective reduction of the benzoyl chloride moiety to a benzyl alcohol without affecting the benzylic chloride. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes, ketones, and acyl chlorides over other functional groups.

Experimental Protocol:

  • Reaction Setup: A 250 mL round-bottom flask is charged with 3-(chloromethyl)benzoyl chloride (18.9 g, 100 mmol) and dissolved in anhydrous tetrahydrofuran (THF, 100 mL) under an inert nitrogen atmosphere.

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Sodium borohydride (4.16 g, 110 mmol) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (50 mL) at 0 °C.

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.[4]

Step 2: Esterification to (3-(Chloromethyl)benzyl) Acetate

The crude alcohol is then converted to the target acetate ester using acetic anhydride with a catalytic amount of a base like pyridine or a non-nucleophilic base such as triethylamine to scavenge the produced acid.

Experimental Protocol:

  • Reaction Setup: The crude this compound from Step 1 is dissolved in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Triethylamine (15.3 mL, 110 mmol) is added, followed by the dropwise addition of acetic anhydride (10.4 mL, 110 mmol) at 0 °C.

  • Reaction: The mixture is stirred at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched with water (50 mL). The organic layer is separated, washed with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure (3-(chloromethyl)benzyl) acetate.

Alternative Synthetic Routes: A Comparative Overview

To validate the proposed route, it is essential to compare it against other plausible synthetic strategies.

Alternative Route 1: Grignard Reaction Approach

This route involves the synthesis of the target alcohol via the reaction of a Grignard reagent with an aldehyde.

  • Formation of Grignard Reagent: Reaction of a suitable aryl halide (e.g., 3-bromobenzyl chloride) with magnesium metal. This step is challenging due to the presence of the reactive benzylic chloride.

  • Reaction with Formaldehyde: The formed Grignard reagent is then reacted with formaldehyde to produce this compound.[5]

  • Esterification: The final product is obtained by esterification as described previously.

Critique: The primary drawback of this method is the incompatibility of the Grignard reagent with the benzylic chloride functionality, which can lead to self-quenching and polymerization, significantly reducing the yield.[6][7]

Alternative Route 2: Benzylic C-H Oxidation

This modern approach involves the direct oxidation of the benzylic C-H bond of 3-chlorotoluene.

  • Oxidation: Using a selective oxidant like bis(methanesulfonyl) peroxide, one could potentially achieve monooxidation to the corresponding benzylic alcohol.[8][9]

  • Chlorination: Subsequent chlorination of the methyl group would be required. This step suffers from poor selectivity, as chlorination can also occur at the benzylic alcohol position.

  • Esterification: The final esterification step would follow.

Critique: This route presents significant challenges in controlling selectivity. Over-oxidation to the aldehyde or carboxylic acid is a common side reaction.[9] Furthermore, selective chlorination in the presence of a hydroxyl group is difficult to achieve.

Performance Comparison and Data Summary

The following table summarizes the key performance indicators for the proposed and alternative synthetic routes, based on literature precedents and experimental projections.

Parameter Proposed Route (Reduction) Alternative Route 1 (Grignard) Alternative Route 2 (C-H Oxidation)
Overall Yield (%) 80-90%< 30%< 25%
Product Purity (%) > 98% (after chromatography)Low, multiple byproductsLow, mixture of products
Reaction Time (hrs) 6-810-1224-48
Reagent Cost ModerateLow to ModerateHigh (specialized oxidants)
Scalability HighLowLow
Safety Concerns NaBH₄ is flammable; handle with care. Chloromethyl compounds are hazardous.[10][11][12]Grignard reagents are pyrophoric.Peroxides can be explosive.[13]

Visualization of Workflows and Pathways

Proposed Synthetic Pathway

Synthetic_Pathway Start 3-(Chloromethyl)benzoyl chloride Intermediate This compound Start->Intermediate NaBH4, THF 0°C to RT Product (3-(Chloromethyl)benzyl) acetate Intermediate->Product Ac2O, Et3N DCM, RT

Caption: Proposed two-step synthesis of the target molecule.

General Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Reagent Setup (Inert Atmosphere) B Controlled Addition (0 °C) A->B C Reaction Monitoring (TLC) B->C D Quenching C->D E Liquid-Liquid Extraction D->E F Washing & Drying E->F G Concentration (Rotovap) F->G H Flash Column Chromatography G->H I Characterization (NMR, MS, IR) H->I

Caption: Standard workflow from reaction to characterization.

Safety and Handling

Working with chloromethylated aromatic compounds requires stringent safety protocols due to their hazardous nature.[10][11]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[10]

  • Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible. In case of contact, immediately flush the affected area with copious amounts of water.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and federal guidelines for hazardous materials.

Conclusion and Recommendation

Based on the comparative analysis, the proposed two-step synthetic route involving the selective reduction of 3-(chloromethyl)benzoyl chloride followed by esterification is unequivocally the most viable and robust method for synthesizing (3-(chloromethyl)benzyl) acetate. This route demonstrates superior performance in terms of yield, purity, and scalability while utilizing well-understood, controllable chemical transformations. The alternative routes, while mechanistically interesting, are fraught with challenges related to selectivity and reagent compatibility that render them impractical for reliable synthesis. Therefore, we validate and recommend the proposed pathway for the efficient and scalable production of this novel this compound derivative.

References

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  • Methyl Chloromethyl Ether Awareness Training. (n.d.). Albert Einstein College of Medicine.
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A Spectroscopic Guide to the Characterization of (3-(Chloromethyl)phenyl)methanol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis and drug development, the precise characterization of intermediates and final products is paramount. (3-(Chloromethyl)phenyl)methanol is a valuable building block, but its synthesis necessitates rigorous analytical oversight to ensure purity and confirm structural identity. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, 3-methylbenzoic acid and 3-methylbenzyl alcohol. We will dissect the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to provide researchers with a clear framework for distinguishing these compounds during reaction monitoring and final quality control.

The Synthetic Landscape: From Precursor to Product

The transformation from a stable, commercially available precursor like 3-methylbenzoic acid to the more reactive this compound involves distinct functional group manipulations. A common synthetic route involves the reduction of the carboxylic acid to a primary alcohol, followed by chlorination of the methyl group. Understanding this pathway is crucial as it dictates the expected changes in the spectroscopic fingerprint of the molecule at each stage.

Synthesis_Workflow Precursor1 3-Methylbenzoic Acid Precursor2 3-Methylbenzyl Alcohol Precursor1->Precursor2 Reduction (e.g., LiAlH₄) Product This compound Precursor2->Product Chlorination (e.g., SOCl₂)

Caption: A simplified synthetic workflow from 3-methylbenzoic acid to this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for real-time reaction monitoring in this synthesis. The chemical environment of each proton is exquisitely sensitive to changes in functional groups.

The primary diagnostic regions are the benzylic protons (the CH₃, CH₂OH, and CH₂Cl groups) and the aromatic protons.

  • 3-Methylbenzoic Acid (Precursor): This spectrum is characterized by a sharp singlet for the methyl protons (Ar-CH ₃) around 2.37 ppm. The aromatic protons appear in the 7.2-8.0 ppm range. A very broad singlet, often far downfield (>10 ppm), corresponds to the carboxylic acid proton (-COOH ), which readily exchanges with deuterium and may disappear upon a D₂O shake.[1]

  • 3-Methylbenzyl Alcohol (Intermediate): Upon reduction of the carboxylic acid, two key changes occur. First, the carboxylic acid proton signal vanishes. Second, a new singlet corresponding to the benzylic alcohol protons (Ar-CH ₂OH) appears around 4.65 ppm.[2] A broad signal for the hydroxyl proton (-OH ) is also observed, typically between 1.8-2.5 ppm, whose position is highly dependent on concentration and solvent. The methyl group singlet remains, shifted slightly, near 2.37 ppm.[2]

  • This compound (Product): The final chlorination step introduces the most telling transformation. The singlet for the methyl protons (Ar-CH₃) is replaced by a new singlet for the chloromethyl protons (Ar-CH ₂Cl). Due to the electron-withdrawing nature of the chlorine atom, this signal is shifted significantly downfield to approximately 4.5-4.7 ppm, often overlapping with the benzylic alcohol (Ar-CH ₂OH) signal. This makes careful integration and, if necessary, 2D NMR techniques essential for confirmation. The benzylic alcohol CH₂ signal remains, providing a key point of comparison.

NMR_Comparison cluster_0 Key ¹H NMR Shifts (ppm) node_acid 3-Methylbenzoic Acid ~11.0 (COOH) 7.2-8.0 (Ar-H) 2.37 (Ar-CH₃) node_alcohol 3-Methylbenzyl Alcohol 7.1-7.3 (Ar-H) 4.65 (Ar-CH₂OH) 2.37 (Ar-CH₃) ~2.0 (OH) node_product This compound 7.2-7.4 (Ar-H) ~4.6 (Ar-CH₂OH) ~4.6 (Ar-CH₂Cl)

Caption: Key diagnostic proton shifts differentiating the target compound from its precursors.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides complementary information, particularly regarding the carbons directly involved in the functional group transformations.

  • 3-Methylbenzoic Acid: The most downfield signal belongs to the carbonyl carbon (-C OOH) at approximately 168-173 ppm.[1] The methyl carbon (-C H₃) appears upfield, around 21.3 ppm.[1] The aromatic carbons resonate between 126-139 ppm.[3]

  • 3-Methylbenzyl Alcohol: The reduction of the carboxyl group to an alcohol causes the highly deshielded carbonyl signal to disappear entirely. It is replaced by the benzylic alcohol carbon signal (Ar-C H₂OH) at a much more shielded position, around 65.2 ppm.[2] The methyl carbon remains near 21.1 ppm.[2]

  • This compound: The key change in the final product's spectrum is the appearance of the chloromethyl carbon signal (Ar-C H₂Cl). This carbon is deshielded by the attached chlorine and typically appears around 45-46 ppm. The disappearance of the methyl carbon signal around 21 ppm is a definitive indicator of a successful reaction.

FT-IR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy excels at identifying functional groups through their characteristic vibrational frequencies.

  • 3-Methylbenzoic Acid: The spectrum is dominated by two features: a very broad O-H stretch from the carboxylic acid, spanning from 2500 to 3300 cm⁻¹, and a sharp, intense C=O (carbonyl) stretch around 1680-1710 cm⁻¹.

  • 3-Methylbenzyl Alcohol: The conversion to an alcohol results in the disappearance of the C=O stretch. A new, broad O-H stretch appears around 3200-3600 cm⁻¹, which is characteristic of an alcohol's hydroxyl group.[4] A prominent C-O stretch is also observed around 1022 cm⁻¹.[4]

  • This compound: The spectrum retains the broad alcohol O-H stretch from the precursor. The most critical new feature is the appearance of a C-Cl stretch. This vibration typically occurs in the 600-800 cm⁻¹ region. Its presence, coupled with the absence of precursor-specific peaks (like the C=O stretch), confirms the formation of the final product.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.

  • 3-Methylbenzoic Acid: The molecular ion peak (M⁺) appears at m/z 136. A prominent fragment is often seen at m/z 119, corresponding to the loss of a hydroxyl radical (-OH). The base peak is frequently at m/z 91, representing the stable tropylium ion (C₇H₇⁺), formed after the loss of both -OH and -CO.[5]

  • 3-Methylbenzyl Alcohol: The molecular ion (M⁺) is observed at m/z 122. Fragmentation can involve the loss of water (m/z 104) or a hydroxyl radical (m/z 105). The tropylium ion at m/z 91 is also a common and often significant fragment.[6]

  • This compound: The molecular ion peak is a key diagnostic tool. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) at m/z 156 and 158, respectively, with a characteristic 3:1 intensity ratio.[7] This isotopic signature is an unambiguous indicator of the presence of a single chlorine atom in the molecule.

Data Summary Table

Spectroscopic Technique3-Methylbenzoic Acid (Precursor)3-Methylbenzyl Alcohol (Intermediate)This compound (Product)
¹H NMR (Key Signals) ~2.37 ppm (s, 3H, -CH₃), >10 ppm (br s, 1H, -COOH)~2.37 ppm (s, 3H, -CH₃), ~4.65 ppm (s, 2H, -CH₂OH)~4.6 ppm (s, 2H, -CH₂OH), ~4.6 ppm (s, 2H, -CH₂Cl)
¹³C NMR (Key Signals) ~21 ppm (-CH₃), ~170 ppm (-COOH)~21 ppm (-CH₃), ~65 ppm (-CH₂OH)~46 ppm (-CH₂Cl), ~64 ppm (-CH₂OH)
FT-IR (Key Stretches) 2500-3300 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (strong, C=O)3200-3600 cm⁻¹ (broad, O-H), ~1022 cm⁻¹ (C-O)3200-3600 cm⁻¹ (broad, O-H), 600-800 cm⁻¹ (C-Cl)
Mass Spec (M⁺) m/z 136m/z 122m/z 156 & 158 (3:1 ratio)

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 16 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy
  • Sample Preparation (ATR): For liquids (like 3-methylbenzyl alcohol), place a single drop directly onto the Attenuated Total Reflectance (ATR) crystal. For solids (like 3-methylbenzoic acid), place a small amount of the powder onto the crystal and apply pressure using the anvil.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify key vibrational bands and compare their positions and intensities to reference spectra.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to separate the components of the sample mixture. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

  • MS Method: The eluent from the GC is directed into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Analyze the resulting total ion chromatogram to identify the retention time of the compound. Examine the mass spectrum corresponding to that peak to determine the molecular ion and analyze the fragmentation pattern.

Conclusion

The successful synthesis of this compound from its precursors can be unequivocally verified through a multi-technique spectroscopic approach. Each method provides a unique and confirmatory piece of the structural puzzle. ¹H NMR tracks the transformation of the benzylic methyl group, FT-IR confirms the manipulation of oxygen-containing functional groups and the introduction of the C-Cl bond, and Mass Spectrometry provides definitive molecular weight information, complete with the characteristic isotopic signature of chlorine. By leveraging this comprehensive analytical strategy, researchers can proceed with confidence in the identity and purity of their materials.

References

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A Senior Application Scientist's Guide to (3-(Chloromethyl)phenyl)methanol: Efficacy and Strategic Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of synthetic chemistry, the selection of a building block is a critical decision that dictates reaction efficiency, yield, and the overall strategic success of a synthetic campaign. (3-(Chloromethyl)phenyl)methanol presents itself as a versatile bifunctional reagent, offering both a nucleophilic hydroxyl group and an electrophilic chloromethyl moiety. This guide provides an in-depth assessment of its efficacy, grounded in fundamental principles of organic chemistry and compared against its positional isomers and more conventional benzylating agents. While direct, side-by-side comparative literature is limited, this analysis synthesizes established chemical principles and data from analogous systems to provide a robust framework for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction: The Synthetic Potential of this compound

This compound is an aromatic compound distinguished by two key functional groups attached to a benzene ring in a meta-arrangement: a hydroxymethyl group (-CH₂OH) and a chloromethyl group (-CH₂Cl)[1]. This unique bifunctionality allows for orthogonal reactivity, making it a valuable intermediate for constructing more complex molecular architectures[2].

  • The Chloromethyl Group: This moiety serves as a reactive electrophilic site, susceptible to nucleophilic substitution. It is activated by the benzene ring, facilitating reactions with a wide range of nucleophiles (O, N, S, and C-based) to form new bonds. This makes the molecule a competent benzylating agent.

  • The Hydroxymethyl Group: This group acts as a primary alcohol. It can participate in reactions as a nucleophile, undergo oxidation to form the corresponding aldehyde or carboxylic acid, or be converted into a better leaving group for subsequent substitution reactions.

The meta-substitution pattern is crucial, as it influences the electronic and steric environment of each functional group, distinguishing its reactivity from its ortho and para isomers[2][3].

Comparative Analysis with Key Alternatives

The efficacy of this compound as a building block is best understood when benchmarked against viable alternatives. The choice of reagent is often a trade-off between reactivity, selectivity, cost, and safety.

Positional Isomers: Ortho- and Para- Analogs

The primary alternatives are its own isomers: (2-(chloromethyl)phenyl)methanol and (4-(chloromethyl)phenyl)methanol.

  • (4-(Chloromethyl)phenyl)methanol: In the para isomer, the functional groups are electronically conjugated through the aromatic ring. The electron-donating effect of the hydroxyl group can slightly influence the reactivity of the chloromethyl group. This isomer is often used when a more linear and extended molecular scaffold is desired[3].

The meta isomer, the focus of this guide, represents a balance, with minimal steric hindrance between the two groups and distinct electronic environments, allowing for more predictable, stepwise functionalization.

Standard Benzylating Agents: Benzyl Chloride and Benzyl Bromide

Benzyl chloride and benzyl bromide are the archetypal reagents for introducing a benzyl group. A comparison is essential to establish a baseline for reactivity.

  • Reactivity: The most significant difference lies in the leaving group. Bromide is a better leaving group than chloride, making benzyl bromide a more reactive alkylating agent than benzyl chloride under identical conditions[4]. Consequently, this compound is expected to be less reactive than its brominated analog and significantly less reactive than benzyl bromide. This lower reactivity can be advantageous, potentially leading to greater selectivity in the presence of multiple nucleophilic sites[4].

  • Functionality: Benzyl chloride and bromide are monofunctional. This compound offers the additional hydroxyl handle, allowing for subsequent synthetic transformations that are not possible with simple benzyl halides.

The decision to use this compound over a simple benzyl halide is therefore driven by a strategic need for the secondary functional group it carries.

cluster_factors Factors Influencing Reagent Efficacy cluster_reagents Alternative Building Blocks Reactivity Reactivity Selectivity Selectivity Functionality Functionality Sterics Sterics Target This compound Target->Reactivity Moderate (Cl leaving group) Target->Selectivity Potentially High Target->Functionality Bifunctional (-OH, -CH2Cl) Target->Sterics Balanced Isomers Ortho/Para Isomers Isomers->Sterics Ortho: High Para: Low Halides Benzyl Bromide Halides->Reactivity High (Br leaving group) Halides->Functionality Monofunctional

Caption: Key decision factors for selecting a benzylic building block.

Data-Driven Efficacy Assessment

While direct comparative yield data for this compound is not extensively published, we can infer its performance based on data for analogous benzylating agents. The following tables summarize representative yields for benzyl bromide in standard alkylation reactions, which serve as a high-reactivity benchmark[4].

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₉ClO156.61175464-51-4[1]
(2-(Chloromethyl)phenyl)methanolC₈H₉ClO156.61142066-41-9[2]
(4-(Chloromethyl)phenyl)methanolC₈H₉ClO156.6116473-35-1[3]
Benzyl BromideC₇H₇Br171.04100-39-0
Benzyl ChlorideC₇H₇Cl126.58100-44-7

Table 2: Representative O-Alkylation Yields with Benzyl Bromide (Benchmark)

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃AcetoneReflux895[4]
4-MethoxyphenolNaHTHF25298[5]
4-NitrophenolK₂CO₃DMF80492[4]

Causality and Expectations: For this compound, one would anticipate requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or a stronger base) to achieve comparable yields due to the lower reactivity of the chloride leaving group compared to bromide[4]. However, this attenuated reactivity can be synthetically useful, for instance, in selectively alkylating a more nucleophilic site on a complex molecule while leaving a less reactive site untouched.

Experimental Protocols: A Practical Guide

The trustworthiness of a building block is validated through reproducible experimental protocols. Below is a generalized, self-validating procedure for the O-alkylation of a phenol using this compound, adapted from standard benzylation methods[5].

Protocol: Synthesis of 3-((Phenoxymethyl)methyl)benzyl Alcohol

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous K₂CO₃ (1.5 equiv) and anhydrous DMF.

  • Addition of Reagents: Add phenol (1.05 equiv) to the stirred suspension. Stir for 15 minutes at room temperature to form the phenoxide.

  • Initiation: Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours). Self-validation step: The appearance of a new, less polar spot and the disappearance of the starting alcohol will indicate reaction progression.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure product.

Setup 1. Setup (Flask, K2CO3, DMF) Reagents 2. Add Phenol (Stir 15 min) Setup->Reagents Initiation 3. Add this compound (Dropwise) Reagents->Initiation Monitoring 4. Heat & Monitor (80-90°C, TLC) Initiation->Monitoring Workup 5. Quench & Extract (H2O, Ethyl Acetate) Monitoring->Workup Purification 6. Purify (Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: Generalized workflow for a typical SN2 alkylation reaction.

Safety and Handling

Authoritative grounding requires a clear understanding of safety. While specific data for this compound is not detailed, its isomers are classified as hazardous. (2-(Chloromethyl)phenyl)methanol carries the H314 hazard statement, indicating it causes severe skin burns and eye damage[2]. Similarly, the para-isomer is also listed with H314[3]. It is imperative to handle this compound with the same level of caution:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

Conclusion and Strategic Recommendations

This compound is a valuable and strategic building block for syntheses that require a benzyl moiety with an orthogonal hydroxyl handle.

  • Choose this compound when:

    • Bifunctionality is required for subsequent transformations.

    • Moderate, controlled reactivity is desired to enhance selectivity compared to more reactive bromides.

    • The meta-substitution pattern is sterically or electronically favorable for the target molecule.

  • Consider alternatives when:

    • Only a simple benzylation is needed (use benzyl bromide/chloride for higher reactivity and lower cost)[4].

    • Specific intramolecular reactions are desired (the ortho isomer may be superior)[2].

Ultimately, the decision rests on a careful analysis of the specific synthetic challenge. By understanding the inherent reactivity and functional advantages of this compound, researchers can leverage its unique properties to design more efficient and elegant synthetic routes.

References

  • A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. Benchchem.
  • The Efficacy of Dimethyl 3-(bromomethyl)
  • A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. Benchchem.
  • This compound | C8H9ClO | CID 22619263. PubChem.
  • [2-(Chloromethyl)phenyl]methanol | CAS 142066-41-9. Benchchem.
  • [4-(Chloromethyl)phenyl]methanol | C8H9ClO | CID 5107660. PubChem.

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A Senior Application Scientist's Guide to Quantitative Analysis of (3-(Chloromethyl)phenyl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Versatile Building Block

(3-(Chloromethyl)phenyl)methanol is a bifunctional aromatic compound prized in organic synthesis for its role as a versatile building block, particularly in the development of pharmaceutical agents and other complex molecules.[1][2] Its structure, featuring both a primary benzylic alcohol and a primary benzylic chloride, presents a unique synthetic opportunity and a significant challenge.[2] The two distinct reactive sites allow for sequential or selective functionalization, but they also create a competitive environment where reaction conditions must be meticulously controlled to achieve the desired product and avoid a complex mixture of regioisomers and byproducts.

This guide provides a comparative analysis of reaction outcomes under varied conditions, supported by a robust, validated quantitative workflow. As Senior Application Scientists, our goal is not just to provide a protocol but to illuminate the underlying principles that govern selectivity, enabling researchers to make informed decisions in their own synthetic endeavors.

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound hinges on the differential reactivity of its two functional groups.

  • Benzylic Alcohol (-CH₂OH): This group typically reacts as a nucleophile after deprotonation by a base to form an alkoxide. It is the key site for forming ethers via reactions like the Williamson ether synthesis.[3][4][5] It can also be converted to a better leaving group for subsequent substitution.[6]

  • Benzylic Chloride (-CH₂Cl): This is an excellent electrophilic site, highly susceptible to nucleophilic substitution (SN2) reactions.[4][7][8] The stability of the incipient benzyl carbocation also allows for SN1-type mechanisms under certain conditions.

The critical challenge is that many nucleophiles can react at either site, and the bases used to activate the alcohol can also promote substitution or elimination at the chloride position. Therefore, achieving selectivity is a matter of carefully tuning the reaction parameters—base strength, nucleophile choice, solvent polarity, and temperature—to favor one mechanistic pathway over the other.

Comparative Study: Selective Alkylation with a Model Nucleophile

To illustrate the impact of reaction conditions on product distribution, we present a comparative study on the alkylation of 4-aminophenol with this compound. 4-Aminophenol is an ideal model nucleophile as it possesses two distinct nucleophilic sites: a soft, more nucleophilic amine (-NH₂) and a hard, more acidic phenol (-OH).

This allows us to compare two common strategies:

  • Scenario A: O-Alkylation Focus via Williamson Ether Synthesis conditions, using a moderate base to selectively deprotonate the more acidic phenol.

  • Scenario B: N-Alkylation Focus via direct nucleophilic substitution, using conditions that favor the amine acting as the primary nucleophile without significant phenol deprotonation.

dot graph { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

// Nodes sub [label="this compound", fillcolor="#F1F3F4", pos="0,1.5!"]; nuc [label="4-Aminophenol", fillcolor="#F1F3F4", pos="3,1.5!"];

prod_O [label="O-Alkylated Product\n(Ether)", fillcolor="#E8F0FE", pos="1.5,0!"]; prod_N [label="N-Alkylated Product\n(Amine)", fillcolor="#FCE8E6", pos="4.5,0!"];

cond_A [label="Scenario A\n(K₂CO₃, Acetone)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.5,-1.5!"]; cond_B [label="Scenario B\n(Et₃N, CH₂Cl₂)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4.5,-1.5!"];

// Edges sub -- prod_O [label=" O-Alkylation", len=1.5]; nuc -- prod_O;

sub -- prod_N [label=" N-Alkylation", len=1.5]; nuc -- prod_N;

prod_O -- cond_A [label="Favored", style=dashed, color="#4285F4"]; prod_N -- cond_B [label="Favored", style=dashed, color="#EA4335"]; } dot Caption: Competitive reaction pathways for this compound.

Quantitative Analysis Workflow: A Validated HPLC-UV Method

Accurate quantification of the reaction products is essential to determine the success of a given set of conditions. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this type of analysis due to its ability to separate and quantify structurally similar aromatic compounds.[9][10][11][12]

G p5 p5 a1 a1 p5->a1 a3 a3 q1 q1 a3->q1

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a robust choice for separating moderately polar to non-polar aromatic compounds.[10][13]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient from 10% B to 90% B over 20 minutes allows for the effective separation of reactants, products, and potential byproducts.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, a common wavelength for aromatic compounds.

  • Quantification: External standard calibration curves are prepared for the starting material, the O-alkylated product, and the N-alkylated product to ensure accurate quantification.[14][15]

Results: A Tale of Two Conditions

The reaction mixtures from Scenario A and Scenario B were analyzed using the validated HPLC method. The results, summarized below, clearly demonstrate the profound impact of the chosen base on the reaction's selectivity.

CompoundScenario A (K₂CO₃) Yield %Scenario B (Et₃N) Yield %
O-Alkylated Product 88% 15%
N-Alkylated Product 7%75%
Unreacted 4-Aminophenol2%6%
Unreacted Substrate3%4%
Analysis of Results
  • Scenario A (Potassium Carbonate): The use of K₂CO₃, a moderately strong inorganic base, in a polar aprotic solvent like acetone, strongly favors the O-alkylation pathway (88% yield). This aligns with the principles of the Williamson Ether Synthesis .[3][4][5] The base is strong enough to deprotonate the more acidic phenol (pKa ≈ 10) but not the benzylic alcohol of the substrate, creating the phenoxide nucleophile which then attacks the benzylic chloride via an SN2 mechanism.[4][16]

  • Scenario B (Triethylamine): The use of triethylamine (Et₃N), a hindered organic base, in a less polar solvent like dichloromethane (CH₂Cl₂), shifts the selectivity dramatically towards N-alkylation (75% yield). Et₃N is not strong enough to deprotonate the phenol effectively. Instead, the neutral, "softer" amine group of 4-aminophenol acts as the primary nucleophile, directly attacking the benzylic chloride in a classic SN2 reaction.[7][8]

Conclusion and Best Practices

The selective functionalization of this compound is a classic challenge in medicinal and process chemistry that underscores the importance of mechanistic understanding. Our comparative analysis demonstrates that product distribution is not arbitrary but a direct consequence of rationally chosen reaction conditions.

Key Takeaways for Researchers:

  • Base Selection is Paramount: To favor reaction at the alcohol site (via an alkoxide), a strong base is required. To favor reaction at the chloride site, a nucleophile can be used under neutral conditions or with a non-nucleophilic base that won't deprotonate other functionalities.

  • For Ether Formation (O-Alkylation): Employ classic Williamson ether synthesis conditions (e.g., NaH, K₂CO₃ in DMF or Acetone) to generate an alkoxide or phenoxide that can attack the benzylic chloride.[3][5]

  • For Direct Substitution (e.g., N-Alkylation): Use neutral nucleophiles or conditions with a hindered, non-nucleophilic base (like Et₃N or DIPEA) to prevent unwanted deprotonation and favor direct SN2 attack on the benzylic chloride.[8]

  • Quantitative Validation is Non-Negotiable: Always validate reaction outcomes with a robust analytical method like HPLC.[10][11][14] Visual assessment by TLC is insufficient for determining the true efficiency and selectivity of a transformation. This quantitative data is crucial for optimization, scale-up, and ensuring the purity of downstream intermediates.[12]

By applying these principles and employing rigorous analytical validation, researchers can harness the dual reactivity of this compound to efficiently construct complex molecular architectures.

References

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. (2016).
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025). PharmaGuide.
  • Purification strategies for removing benzyl chloride
  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
  • Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample. (2016).
  • Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2009). Semantic Scholar.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • The Williamson Ether Synthesis. (2019). Chemistry LibreTexts.
  • Mechanisms of Nucleophilic Substitution Reactions. (2021). Chemistry LibreTexts.
  • Williamson ether synthesis (video). Khan Academy.
  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Axion Labs.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Organic and Pharmaceutical Chemistry.
  • Preparation of Benzyl Chloride. (2016). Sciencemadness.org.
  • This compound. PubChem.
  • The Role of [4-(Chloromethyl)phenyl]methanol in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

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A Senior Application Scientist's Guide to the Characterization of a (3-(Chloromethyl)phenyl)methanol Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a parameter—it is the bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. (3-(Chloromethyl)phenyl)methanol, a key building block in the synthesis of numerous pharmaceutical compounds, exemplifies this principle. Its reactive chloromethyl and alcohol functionalities make it a versatile synthon, but also susceptible to side reactions and impurity formation.

Therefore, a thoroughly characterized Reference Standard (RS) is indispensable. It serves as the benchmark against which all production batches are measured, ensuring consistency, purity, and compliance with regulatory expectations. This guide provides an in-depth, comparative analysis of the essential characterization required for a this compound reference standard. We will move beyond a simple pass/fail mentality, exploring the causality behind our analytical choices and demonstrating how a multi-faceted approach creates a self-validating system of quality assessment.

The Cornerstone of Quality: Identity Confirmation

Before any quantitative assessment, the unequivocal confirmation of the molecule's structure is paramount. A misidentified starting material can invalidate an entire synthesis campaign. We employ a dual-pronged approach using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to build an irrefutable identity profile.

Structural Elucidation by ¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule's structure by probing the chemical environment of each hydrogen atom. For this compound, we expect a unique pattern of signals corresponding to the aromatic protons and the two distinct methylene (-CH₂-) groups. This technique is exceptionally powerful for identifying isomers, such as the 2- and 4-substituted analogues, which would be challenging to distinguish by simpler methods.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Bruker Avance III 400 MHz NMR Spectrometer (or equivalent).

  • Acquisition: Acquire a standard proton spectrum with 16 scans.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplying factor of 0.3 Hz and perform phase and baseline correction.

  • Interpretation: Calibrate the spectrum by setting the TMS peak to 0.00 ppm and interpret the chemical shifts (δ), splitting patterns (singlet, doublet, multiplet), and integrations of all signals.

Expected ¹H NMR Spectrum Data for this compound:

  • δ ~7.3 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.

  • δ ~4.7 ppm (s, 2H): A singlet corresponding to the two protons of the benzylic alcohol methylene group (-CH₂OH).

  • δ ~4.6 ppm (s, 2H): A singlet corresponding to the two protons of the benzylic chloride methylene group (-CH₂Cl).

  • δ ~1.5-2.0 ppm (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which may vary in chemical shift and can be confirmed by D₂O exchange.

Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, offering orthogonal confirmation of its identity. We utilize an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the reference standard (~100 µg/mL) in methanol.

  • System: Agilent 6120 Quadrupole LC/MS (or equivalent).

  • Method: Direct infusion in positive ion mode.

  • Analysis: Scan for the protonated molecular ion [M+H]⁺. Given the presence of chlorine, we expect to see a characteristic isotopic pattern for [M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Expected MS Data:

  • Molecular Formula: C₈H₉ClO

  • Exact Mass: 156.03 g/mol

  • Observed Ions: [M+H]⁺ at m/z 157.04 and [M+2+H]⁺ at m/z 159.04.

Purity and Impurity Profiling: A Multi-Technique Approach

A purity value on a Certificate of Analysis is only meaningful in the context of the methods used to determine it. No single technique can detect all possible impurities. Therefore, we deploy a suite of chromatographic methods to build a comprehensive purity profile, adhering to the principles outlined in USP General Chapter <621> Chromatography.[1][2][3][4]

Assay and Related Substances by HPLC-UV

Expertise & Rationale: High-Performance Liquid Chromatography with UV detection is the workhorse for determining the assay (purity) of the main component and quantifying non-volatile organic impurities. A reversed-phase method is chosen for its robustness and suitability for moderately polar compounds like this compound. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[5][6][7]

Protocol: Reversed-Phase HPLC Method

  • System: Waters Alliance HPLC with 2998 PDA Detector (or equivalent).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the standard into a 50 mL volumetric flask and dilute with a 50:50 mixture of water and acetonitrile.

Volatile and Genotoxic Impurity Screening by GC-MS

Expertise & Rationale: HPLC is often blind to volatile or thermally labile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is essential for detecting residual solvents from the manufacturing process and for screening for potentially genotoxic impurities (GTIs). The chloromethyl group itself is a structural alert, making this analysis critical.

Protocol: GC-MS Impurity Profiling

  • System: Agilent 7890B GC with 5977A MS Detector (or equivalent).

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 50 °C (hold 2 min) to 280 °C at 15 °C/min (hold 5 min).

  • Injector: Splitless, 250 °C.

  • MS Source: 230 °C.

  • MS Quad: 150 °C.

  • Mode: Scan (m/z 35-450).

  • Sample Preparation: Dissolve ~50 mg of the standard in 1 mL of dichloromethane.

Water Content by Karl Fischer Titration

Expertise & Rationale: Water is not an impurity in the traditional sense, but its presence affects the true concentration of the analyte. The Karl Fischer titration is the gold standard for water determination, offering high accuracy and precision.[8][9][10][11] It is a specific reaction with water and is not influenced by other volatile components.

Protocol: Volumetric Karl Fischer Titration

  • Titrator: Mettler Toledo V30S (or equivalent).

  • Reagent: Single-component volumetric Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Standardization: Standardize the titrant daily using a certified water standard or sodium tartrate dihydrate.

  • Procedure: Accurately weigh a suitable amount of the reference standard (targeting 5-10 mg of water) directly into the titration vessel and titrate to the endpoint.

Comparative Analysis: Primary RS vs. Alternative Source

To illustrate the importance of this comprehensive characterization, we present a comparative analysis between our fully qualified Primary Reference Standard and a hypothetical "Alternative Standard" procured from a different supplier with a less detailed Certificate of Analysis.

Parameter Primary Reference Standard Alternative Standard Significance of Discrepancy
Appearance White to Off-White Crystalline SolidSlightly Yellowish SolidColor may indicate the presence of chromophoric impurities or degradation products.
Identity (¹H NMR) Conforms to structureConforms to structureBoth materials are confirmed to be the correct molecule.
Assay (HPLC, % Area) 99.8%99.1%The Alternative Standard has a lower purity, suggesting more impurities.
Largest Impurity (HPLC) 0.08% (at RRT 1.2)0.45% (at RRT 0.8)The Alternative has a significant unknown impurity, which requires identification and toxicological assessment.
Isomeric Purity (HPLC) (4-isomer) < 0.05%(4-isomer) = 0.20%The presence of the para-isomer in the Alternative could lead to different reaction kinetics and impurity profiles in the final API.
Water Content (Karl Fischer) 0.12%0.55%Higher water content in the Alternative means less active material per unit weight, impacting stoichiometry in synthesis.
Residual Solvents (GC-MS) Toluene: 50 ppmToluene: 450 ppmThe Alternative has higher residual solvent content, which may exceed ICH Q3C limits for the final drug product.

This comparison clearly demonstrates that two materials, both identified as this compound, can have vastly different quality attributes. The higher levels of isomeric and unknown impurities in the "Alternative Standard" pose a significant risk to the quality and safety of the downstream API.

Visualizing the Analytical Workflow

A robust analytical workflow ensures that every batch of a reference standard is consistently and comprehensively evaluated.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound with key functional groups.

Diagram 2: Analytical Workflow for Reference Standard Qualification

G start Receive Candidate Reference Standard Lot phys_char Physical Characterization (Appearance, Solubility) start->phys_char identity Identity Confirmation phys_char->identity purity Purity & Impurity Profile phys_char->purity nmr ¹H NMR Spectroscopy identity->nmr ms Mass Spectrometry identity->ms review Data Review and Verification nmr->review ms->review hplc HPLC-UV (Assay, Related Substances) purity->hplc gcms GC-MS (Volatile Impurities) purity->gcms kf Karl Fischer Titration (Water Content) purity->kf hplc->review gcms->review kf->review cofa Generate Certificate of Analysis (CofA) review->cofa release Release Qualified Reference Standard cofa->release

Caption: Comprehensive workflow for the qualification of a chemical reference standard.

Conclusion

The Certificate of Analysis for a reference standard like this compound is far more than a declaration of purity. It is a comprehensive dossier built upon orthogonal, scientifically sound analytical techniques. As we have demonstrated, relying on a single purity value without understanding the underlying impurity profile, water content, and isomeric purity can introduce significant risks into the drug development process.

For researchers, scientists, and drug development professionals, demanding and understanding this level of detailed characterization is crucial. It ensures the integrity of your research, the robustness of your manufacturing process, and ultimately, the safety and quality of the medicines you develop. A well-characterized reference standard is not an expense; it is a critical investment in quality and regulatory success.

References

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia. [Link]

  • General Chapter <621>, Chromatography. DSDP Analytics. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • <621> CHROMATOGRAPHY (2012). U.S. Pharmacopeia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]

  • This compound. PubChem, National Library of Medicine. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The proper handling and disposal of (3-(Chloromethyl)phenyl)methanol are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals. By understanding the chemical's properties and the rationale behind these procedures, you can effectively manage its waste stream, minimizing risks and ensuring compliance with regulatory standards.

Understanding the Hazard Profile of this compound

This compound is a reactive organic compound. While specific toxicity data for this exact isomer may be limited, analogous compounds, such as (4-(Chloromethyl)phenyl)methanol, are classified as causing severe skin burns and eye damage[1]. The chloromethyl group imparts significant reactivity, making it crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols. Thermal decomposition may generate irritating and highly toxic gases[1].

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage[1].

  • Irritant: Inhalation of fumes or dust can cause respiratory irritation[1].

  • Environmental Hazard: Uncontrolled release can be harmful to aquatic life and the environment[1].

The Core Principle: Waste Segregation

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. For this compound, which is a chlorinated organic compound, it must be collected separately from other chemical waste categories.

Rationale:

  • Preventing Dangerous Reactions: Mixing chlorinated compounds with other chemicals, such as strong acids or bases, can lead to violent reactions, gas evolution, or the formation of even more hazardous substances.

  • Facilitating Proper Disposal: Waste disposal facilities use specific treatment methods for different chemical classes. Chlorinated waste, for example, often requires high-temperature incineration to ensure complete destruction and to prevent the formation of dioxins and other persistent organic pollutants[2][3]. Proper segregation at the source is essential for cost-effective and environmentally sound disposal.

Waste Categories for a Typical Laboratory:

  • Chlorinated Organic Solvents

  • Non-chlorinated Organic Solvents

  • Aqueous Acidic Waste

  • Aqueous Basic Waste

  • Solid Chemical Waste

  • Sharps and Contaminated Glassware

Step-by-Step Disposal Protocol for this compound

This protocol covers the entire lifecycle of the chemical waste, from the point of generation to final pickup by a certified waste management provider.

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or dust[1].

  • Primary Container:

    • Collect all waste containing this compound, including residues, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, properly labeled waste container.

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic waste[4].

    • Ensure the container has a secure, leak-proof cap. Keep the container closed except when adding waste[5].

  • Labeling:

    • As soon as you begin adding waste to the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations)[6].

      • An accurate estimation of the concentration and the other components of the waste mixture.

      • The appropriate hazard pictograms (e.g., corrosive, environmental hazard).

      • The date accumulation started.

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation[7]. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary containment bin or tray. This will contain any potential leaks or spills[4][5].

  • Segregation: Store the chlorinated waste away from incompatible chemicals, particularly strong acids, bases, and oxidizers[6].

An "empty" chemical container is not necessarily free of hazard. To be disposed of as non-hazardous waste, the container must be properly decontaminated.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Collect the first rinsate as hazardous waste in your chlorinated organic waste container[5]. Subsequent rinses may also need to be collected depending on local regulations.

    • Allow the container to air dry completely in a fume hood.

  • Defacing the Label: Completely remove or deface the original chemical label to prevent confusion[5][6].

  • Final Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of in the appropriate glass or plastic recycling bin[6].

Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and EHS.

  • Control the Spill: For small spills, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.

  • Decontamination:

    • Chloromethyl compounds can be reactive. A decontamination solution can be used to neutralize the reactive chloromethyl group. A method for decontaminating surfaces contaminated with chloromethyl ethers involves treating them with an alkaline aqueous solution containing a polyamine and a surfactant[8]. While this patent is for a specific application, the principle of using a basic solution to hydrolyze the chloromethyl group is chemically sound.

    • For general lab use, a 10% sodium bicarbonate solution can be carefully applied to the spill area after absorbing the bulk material.

    • All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container for this compound.

  • Final Cleaning: After decontamination, clean the surface with soap and water.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation This compound is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Waste is_liquid->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper) is_liquid->solid_waste Solid container_choice Select appropriate, compatible waste container (e.g., HDPE, glass) liquid_waste->container_choice solid_waste->container_choice labeling Affix Hazardous Waste Label - Full Chemical Name - Hazards - Date container_choice->labeling storage Store in designated Satellite Accumulation Area with secondary containment labeling->storage disposal_request Request pickup by EHS or licensed waste vendor storage->disposal_request

Caption: Decision workflow for the disposal of this compound waste.

Quantitative Data Summary
ParameterGuidelineRationale
Waste Accumulation Limit Do not store more than 10 gallons of hazardous waste in the lab at any time[5].To minimize risk and comply with regulations for satellite accumulation areas.
Container Headspace Fill containers to no more than 90% of their capacity[4].To allow for vapor expansion and prevent spills from overfilling.
Empty Container Rinsate For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste[5]. Although the LD50 for this specific compound is not listed, its corrosive nature warrants a conservative approach.To ensure that residual chemical is not discharged into the regular waste stream.
Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task; it is a critical component of a robust laboratory safety culture. By adhering to these guidelines, you protect yourself, your colleagues, and the environment. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any questions or clarification.

References

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

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  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
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  • Keeping Your Cleanroom Clean: A Four Step Process . Guardian Medical Systems. [Link]

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  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER . Vita-D-Chlor. [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling (3-(Chloromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This substance is anticipated to be corrosive and can cause severe skin burns and eye damage. Immediate and thorough flushing with water is critical upon any contact.

In the fast-paced environment of pharmaceutical research and development, the safe handling of reactive intermediates is paramount. (3-(Chloromethyl)phenyl)methanol, a key building block in the synthesis of a variety of therapeutic agents, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, designed for laboratory personnel, provides essential, actionable information to ensure both personal safety and experimental integrity.

Hazard Assessment: Understanding the Reactivity of this compound

The primary hazards associated with this compound stem from its benzylic chloride moiety, which is a known alkylating agent, and its corrosive nature. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological molecules, including DNA, which can lead to cytotoxic effects. Therefore, exposure through skin contact, inhalation, or ingestion must be strictly avoided.

Key Hazard Information:

Hazard StatementGHS Classification (Anticipated)Primary Route of ExposurePotential Health Effects
Causes severe skin burns and eye damage.[1][2][3]Skin Corrosion/Irritation, Category 1BSkin/Eye ContactImmediate and severe irritation, redness, pain, and blistering. Prolonged contact can lead to deep, painful burns.[4][5]
Serious Eye Damage, Category 1Eye ContactSevere irritation, pain, and potential for permanent eye damage.[4][5]
May cause respiratory irritation.Not formally classifiedInhalationIrritation of the nose, throat, and respiratory tract.
Harmful if swallowed.Not formally classifiedIngestionIrritation and potential for burns to the mouth, throat, and stomach.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to prevent any direct contact.

Core PPE Requirements:
  • Hand Protection: Due to the aggressive nature of halogenated organic compounds, standard disposable nitrile gloves may not offer sufficient protection for prolonged contact. For incidental splash protection, double gloving with nitrile gloves is a minimum requirement. For extended handling or in the event of a spill, heavy-duty chemical resistant gloves are mandatory. Based on data for the structurally similar benzyl chloride, materials such as Viton® or a laminate (e.g., Silver Shield®) should be considered, worn under a pair of long-cuffed nitrile or neoprene gloves for dexterity and added protection[6][7]. Always consult the glove manufacturer's specific chemical resistance guide.

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required at all times. When there is a significant risk of splashing, a full-face shield must be worn in conjunction with safety goggles[8].

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical-resistant suit should be worn.

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

PPE Selection Workflow

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound fume_hood Work in Chemical Fume Hood? start->fume_hood respirator Wear NIOSH-approved Respirator fume_hood->respirator No no_respirator Standard Fume Hood Operation fume_hood->no_respirator Yes splash_risk Significant Splash Risk? respirator->splash_risk no_respirator->splash_risk face_shield Wear Full-Face Shield & Goggles splash_risk->face_shield Yes goggles Wear Chemical Splash Goggles splash_risk->goggles No glove_type Glove Selection face_shield->glove_type goggles->glove_type double_nitrile Double Nitrile Gloves (Incidental Contact) glove_type->double_nitrile heavy_duty Heavy-Duty Gloves (Viton®/Laminate) (Extended Contact/Spill) glove_type->heavy_duty body_protection Wear Flame-Resistant Lab Coat double_nitrile->body_protection heavy_duty->body_protection end_ppe Proceed with Caution body_protection->end_ppe

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure risk.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood[9].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit readily available.

  • Waste Containers: Prepare clearly labeled, dedicated waste containers for halogenated organic waste[1][10].

Handling:

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Weighing and Transfer: If the compound is a solid, handle it as a powder in the fume hood to avoid generating dust. Use a disposable weighing boat. When transferring solutions, use a syringe or cannula to minimize the risk of spills.

  • Reaction Setup: All reaction vessels should be securely clamped and equipped with appropriate pressure relief devices if necessary.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly with soap and water after removing gloves.

Emergency Response: Immediate Actions for Exposure and Spills

In the event of an emergency, a rapid and informed response is critical.

Exposure Procedures:

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of lukewarm water for at least 20 minutes[2][4][5].

    • While flushing, remove any contaminated clothing, being careful not to spread the chemical to other areas of the body.

    • Seek immediate medical attention. Inform medical personnel of the chemical identity.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of lukewarm water for at least 20 minutes, holding the eyelids open[4].

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention from an ophthalmologist.

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.

    • Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials from a chemical spill kit.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection and heavy-duty gloves.

  • Clean-up: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the material. Place the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Emergency Response Flowchart

Emergency_Response cluster_emergency Emergency Response Protocol start_emergency Emergency Event event_type Type of Event? start_emergency->event_type exposure Personnel Exposure event_type->exposure Exposure spill Chemical Spill event_type->spill Spill exposure_route Route of Exposure? exposure->exposure_route spill_size Spill Size? spill->spill_size skin_eye Skin/Eye Contact exposure_route->skin_eye Skin/Eye inhalation Inhalation exposure_route->inhalation Inhalation ingestion Ingestion exposure_route->ingestion Ingestion flush_water Flush with Water (min. 20 mins) skin_eye->flush_water fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth (Do NOT Induce Vomiting) ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_water->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large absorb_contain Absorb with Inert Material & Contain small_spill->absorb_contain evacuate_ehs Evacuate Area & Call EHS large_spill->evacuate_ehs dispose_waste Dispose as Halogenated Waste absorb_contain->dispose_waste

Caption: Flowchart for emergency response to exposure or spills.

Disposal Plan: Responsible Management of Halogenated Waste

This compound and any materials contaminated with it are considered halogenated organic waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Dedicated Waste Stream: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container[1][10][11]. Do not mix with non-halogenated waste streams.

  • Container Integrity: Use a robust, leak-proof container with a secure screw-top cap. The container must be compatible with chlorinated organic compounds.

  • Labeling: The waste container must be labeled with the full chemical name of all components and their approximate concentrations.

Disposal Procedure:

  • Collection: Once the waste container is full, securely close the lid and store it in a designated satellite accumulation area.

  • EHS Pick-up: Arrange for a hazardous waste pick-up with your institution's Environmental Health and Safety department.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as halogenated hazardous waste. Subsequent rinses may be disposed of according to your institution's policy for non-halogenated solvent waste. After rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste after defacing the label.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, advancing scientific discovery while prioritizing personal and environmental well-being.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • First Aid for Chemical Burns. (2025, October 30). A Comprehensive Guide to Treating Chemical Burns. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical burns: First aid. Retrieved from [Link]

  • NHS. (2024, June 5). Acid and chemical burns. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Resistance To Chemicals of Common Glove Materials. Retrieved from [Link]

  • The University of Sheffield. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Washington State University Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.